3-[2-(Boc-Amino)Ethyl]Azetidine Hydrochloride
Description
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Properties
IUPAC Name |
tert-butyl N-[2-(azetidin-3-yl)ethyl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-5-4-8-6-11-7-8;/h8,11H,4-7H2,1-3H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMXDYCKJPAYNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1CNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1170905-43-7 | |
| Record name | tert-butyl N-[2-(azetidin-3-yl)ethyl]carbamate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-[2-(Boc-Amino)Ethyl]Azetidine Hydrochloride synthesis pathway
An In-Depth Technical Guide to the Synthesis of 3-[2-(Boc-Amino)Ethyl]Azetidine Hydrochloride
Executive Summary: The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional complexity to drug candidates.[1][2][3] This guide provides a comprehensive, in-depth exploration of a robust and scalable synthetic pathway to 3-[2-(tert-butoxycarbonyl-amino)ethyl]azetidine hydrochloride, a valuable building block for drug discovery. We will dissect a multi-step synthesis beginning from N-(diphenylmethyl)-3-azetidinone, detailing the chemical rationale, step-by-step experimental protocols, and critical process parameters. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically-grounded approach to this important intermediate.
The Strategic Importance of the Azetidine Moiety
Azetidines, four-membered saturated nitrogen heterocycles, are considered "privileged scaffolds" in drug discovery. Their inherent ring strain, which lies between that of unstable aziridines and flexible pyrrolidines, provides a unique conformational rigidity.[2] This rigidity can reduce the entropic penalty of binding to a biological target, potentially leading to enhanced potency.[3] The introduction of an azetidine ring can significantly influence a molecule's properties, including:
-
Improved Solubility: The polar nitrogen atom often enhances aqueous solubility.
-
Vectorial Exit: The defined geometry of the ring can direct substituents into specific vectors of chemical space, optimizing interactions with protein binding pockets.
-
Novelty and IP Space: Azetidine-containing compounds provide access to novel chemical matter, crucial for developing proprietary drug candidates.
The target molecule, this compound, is a bifunctional building block. It features a reactive primary amine (masked by the Boc group) on a flexible ethyl side chain, attached to a rigid azetidine core with a free secondary amine (as the hydrochloride salt). This structure is ideal for introducing the azetidine motif into larger molecules via nucleophilic substitution or reductive amination, followed by deprotection of the side chain for further functionalization.
Retrosynthetic Analysis and Pathway Design
A successful synthesis requires a strategic selection of protecting groups to ensure chemoselectivity. Our pathway employs an orthogonal protecting group strategy, utilizing the acid-labile tert-butoxycarbonyl (Boc) group for the side-chain amine and the hydrogenolysis-labile diphenylmethyl (DPM) group for the azetidine nitrogen. This ensures that each group can be removed without affecting the other.
The chosen retrosynthetic route is outlined below:
This forward synthesis begins with the conversion of a C3-hydroxymethyl group to a cyanomethyl group, followed by reduction, protection, deprotection, and final salt formation.
The Synthetic Pathway: A Step-by-Step Elucidation
The overall synthetic workflow is a five-step process starting from the readily prepared N-(diphenylmethyl)-3-(hydroxymethyl)azetidine.
Step 1: Synthesis of N-(Diphenylmethyl)-3-(cyanomethyl)azetidine
Principle & Rationale: This two-part step extends the carbon chain by one atom. The hydroxyl group is first converted into a better leaving group, a mesylate, which is then displaced by a cyanide nucleophile. Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent polar aprotic solvents for this S(_N)2 reaction, facilitating the displacement.
Detailed Experimental Protocol:
-
To a cooled (0 °C) solution of N-(diphenylmethyl)-3-(hydroxymethyl)azetidine (1.0 equiv.) and triethylamine (TEA, 1.5 equiv.) in dichloromethane (DCM), methanesulfonyl chloride (MsCl, 1.2 equiv.) is added dropwise.
-
The reaction is stirred at 0 °C for 1 hour and then warmed to room temperature for 2 hours.
-
Upon completion (monitored by TLC), the reaction is quenched with water and the organic layer is separated, washed with brine, dried over Na(_2)SO(_4), and concentrated in vacuo to yield the crude mesylate.
-
The crude mesylate is dissolved in DMSO, and sodium cyanide (NaCN, 1.5 equiv.) is added.
-
The mixture is heated to 60-70 °C and stirred for 12-16 hours.
-
After cooling, the reaction mixture is diluted with ethyl acetate and washed extensively with water to remove DMSO and excess cyanide.
-
The organic layer is dried and concentrated. The crude product is purified by column chromatography to afford N-(diphenylmethyl)-3-(cyanomethyl)azetidine.
Step 2: Reduction of the Nitrile to a Primary Amine
Principle & Rationale: The nitrile group is reduced to a primary amine. Lithium aluminum hydride (LiAlH(4)) is a powerful reducing agent well-suited for this transformation, providing high yields.[4] The reaction must be performed under strictly anhydrous conditions as LiAlH(_4) reacts violently with water. Catalytic hydrogenation is an alternative but can sometimes lead to secondary amine byproducts.[5][6]
Detailed Experimental Protocol:
-
A suspension of LiAlH(_4) (2.0 equiv.) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried flask under an inert atmosphere (N(_2) or Ar).
-
The flask is cooled to 0 °C, and a solution of N-(diphenylmethyl)-3-(cyanomethyl)azetidine (1.0 equiv.) in anhydrous THF is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours.
-
After cooling to 0 °C, the reaction is carefully quenched by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH(_4) in grams (Fieser workup).
-
The resulting granular precipitate is filtered off, and the filtrate is concentrated under reduced pressure to yield crude N-(diphenylmethyl)-3-(2-aminoethyl)azetidine, which is often used in the next step without further purification.
Step 3: Selective Boc Protection of the Side-Chain Amine
Principle & Rationale: The primary amine of the ethyl side chain is selectively protected with a Boc group. Di-tert-butyl dicarbonate (Boc(_2)O) is the standard reagent for this protection.[7][8] The reaction proceeds via nucleophilic attack of the primary amine on a carbonyl carbon of Boc(_2)O.[8][9] The tertiary amine of the azetidine ring is significantly less nucleophilic and does not react under these conditions.
Detailed Experimental Protocol:
-
The crude amine from the previous step (1.0 equiv.) is dissolved in DCM.
-
Triethylamine (1.2 equiv.) is added, followed by the dropwise addition of a solution of Boc(_2)O (1.1 equiv.) in DCM at 0 °C.
-
The reaction is stirred at room temperature for 12-18 hours.
-
The reaction mixture is washed with saturated aqueous NaHCO(_3) and brine.
-
The organic layer is dried over Na(_2)SO(_4), filtered, and concentrated. The residue is purified by column chromatography to give pure N-(diphenylmethyl)-3-[2-(tert-butoxycarbonyl-amino)ethyl]azetidine.
Step 4: Deprotection of the Azetidine Nitrogen via Hydrogenolysis
Principle & Rationale: The DPM (or benzyl) group is an excellent protecting group for the azetidine nitrogen as it can be cleanly removed by catalytic hydrogenolysis, a process that does not affect the acid-labile Boc group.[10] Pearlman's catalyst (Pd(OH)(_2)/C) is particularly effective for this debenzylation-type reaction.
Detailed Experimental Protocol:
-
The Boc-protected intermediate (1.0 equiv.) is dissolved in methanol or ethanol.
-
Pearlman's catalyst (20% Pd(OH)(_2)/C, ~10 mol%) is added to the solution.
-
The flask is evacuated and backfilled with hydrogen gas (H(_2)) several times, then stirred under a hydrogen atmosphere (balloon or Parr shaker) for 16-24 hours.
-
The reaction mixture is filtered through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated in vacuo to yield 3-[2-(tert-butoxycarbonyl-amino)ethyl]azetidine as a free base.
Step 5: Formation of the Hydrochloride Salt
Principle & Rationale: The final free base is often an oil and can be difficult to handle and store. Conversion to a hydrochloride salt typically yields a stable, crystalline solid that is easier to purify, weigh, and store long-term.
Detailed Experimental Protocol:
-
The free base from Step 4 is dissolved in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
The solution is cooled to 0 °C, and a solution of hydrochloric acid in dioxane (4M) or diethyl ether (2M) (1.0-1.1 equiv.) is added dropwise with stirring.
-
A precipitate will form. The suspension is stirred at 0 °C for 30-60 minutes.
-
The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford the final product, 3-[2-(tert-butoxycarbonyl-amino)ethyl]azetidine hydrochloride.
Data Summary
The following table summarizes the key parameters for each step of the synthesis. Yields are representative and may vary based on scale and experimental conditions.
| Step | Transformation | Key Reagents | Solvent(s) | Typical Yield |
| 1 | Hydroxyl to Nitrile | 1. MsCl, TEA2. NaCN | DCM, DMSO | 75-85% |
| 2 | Nitrile Reduction | LiAlH(_4) | THF | 80-90% |
| 3 | Boc Protection | Boc(_2)O, TEA | DCM | 85-95% |
| 4 | DPM Deprotection | H(_2), Pd(OH)(_2)/C | Methanol | 90-98% |
| 5 | Salt Formation | HCl in Dioxane | Diethyl Ether | >95% |
Conclusion
The synthetic pathway detailed in this guide offers a reliable and logical approach to producing high-purity this compound. The strategic use of orthogonal DPM and Boc protecting groups is a key highlight, enabling selective transformations at different stages of the synthesis. Each step employs well-established and scalable reactions, making this route suitable for both laboratory-scale research and larger-scale production for drug development programs. This guide provides the necessary technical detail and scientific rationale to empower researchers to confidently synthesize this valuable chemical building block.
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- Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry.
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An In-depth Technical Guide to the Physicochemical Properties of 3-[2-(Boc-Amino)Ethyl]Azetidine HCl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 3-[2-(Boc-Amino)Ethyl]Azetidine HCl (CAS No. 1170905-43-7), a key building block in contemporary drug discovery. As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering in-depth insights into the experimental rationale and the implications of these properties for medicinal chemistry and pharmaceutical development. The structure of this guide is designed to logically flow from fundamental molecular attributes to practical considerations in a laboratory setting, ensuring scientific integrity and empowering researchers with actionable knowledge.
Introduction: The Strategic Importance of the Azetidine Moiety in Drug Design
The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a valuable scaffold in medicinal chemistry.[1] Its constrained, three-dimensional structure provides a unique conformational rigidity that can enhance binding affinity and selectivity for biological targets. The incorporation of an azetidine moiety can also favorably modulate physicochemical properties such as solubility and metabolic stability. The subject of this guide, 3-[2-(Boc-Amino)Ethyl]Azetidine HCl, is a bifunctional molecule featuring the versatile azetidine core, a protected primary amine, and a hydrochloride salt, making it a readily adaptable intermediate for the synthesis of a diverse range of pharmaceutical candidates. A thorough understanding of its physicochemical properties is paramount for its effective utilization in the synthesis of novel therapeutics.[2]
Molecular Structure and Core Identifiers
A precise understanding of the molecular structure is the foundation upon which all other physicochemical characterizations are built.
Molecular Formula: C₁₀H₂₁ClN₂O₂[3]
Molecular Weight: 236.74 g/mol [3]
Chemical Structure:
Caption: Chemical structure of 3-[2-(Boc-Amino)Ethyl]Azetidine HCl.
Physical and Chemical Properties: A Tabulated Summary
For ease of reference and comparison, the key physicochemical properties are summarized below. Subsequent sections will delve into the experimental methodologies and scientific rationale for the determination of these values.
| Property | Value | Source |
| CAS Number | 1170905-43-7 | [3] |
| Molecular Formula | C₁₀H₂₁ClN₂O₂ | [3] |
| Molecular Weight | 236.74 g/mol | [3] |
| Appearance | White to off-white solid | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Soluble in water, methanol. Insoluble in non-polar organic solvents. | [4][5] |
| pKa (Azetidinium ion) | Estimated 8.0 - 9.0 | [6][7] |
In-depth Analysis of Physicochemical Parameters
Solubility Profile: The Influence of the Hydrochloride Salt
The solubility of a drug candidate is a critical determinant of its bioavailability. The free base form, tert-butyl (2-(azetidin-3-yl)ethyl)carbamate, is reported to be a liquid that is insoluble in water but soluble in organic solvents.[4] The conversion to a hydrochloride salt dramatically alters this profile. The protonation of the azetidine nitrogen introduces a positive charge, significantly increasing the polarity of the molecule and its ability to interact with polar solvents like water and methanol.
Experimental Protocol for Solubility Determination:
A standardized protocol for determining the qualitative solubility of 3-[2-(Boc-Amino)Ethyl]Azetidine HCl involves the following steps:
-
Solvent Selection: A range of solvents with varying polarities should be chosen, including water, methanol, ethanol, dichloromethane, and hexane.
-
Sample Preparation: A known mass of the compound (e.g., 10 mg) is added to a specific volume of the solvent (e.g., 1 mL) in a sealed vial.
-
Equilibration: The mixture is agitated at a constant temperature (typically 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Observation: The solution is visually inspected for the presence of undissolved solid. The solubility is then qualitatively described (e.g., soluble, sparingly soluble, insoluble).
Causality Behind Experimental Choices:
The choice of a diverse solvent panel is crucial for understanding the compound's partitioning behavior, which is a key factor in predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The use of a sealed vial prevents solvent evaporation, which could lead to inaccurate results.
Caption: Influence of salt formation on solubility.
Acidity Constant (pKa): A Key Determinant of In Vivo Behavior
The pKa of the protonated azetidine nitrogen is a critical parameter that dictates the ionization state of the molecule at physiological pH. This, in turn, influences its ability to cross biological membranes and interact with its target. For 3-[2-(Boc-Amino)Ethyl]Azetidine HCl, the relevant equilibrium is the dissociation of the azetidinium ion. Based on data for similar azetidine derivatives, the pKa is estimated to be in the range of 8.0 to 9.0.[6][7]
Experimental Protocol for pKa Determination via Potentiometric Titration:
-
Solution Preparation: A precise weight of the compound is dissolved in a known volume of deionized water.
-
Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small increments. The pH of the solution is recorded after each addition.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Expertise in Experimental Design:
The use of a thermostated vessel is essential to minimize temperature-dependent variations in the pKa. The choice of a strong base as the titrant ensures a sharp and well-defined equivalence point.
Spectroscopic Characterization: Unveiling the Molecular Fingerprint
Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in 3-[2-(Boc-Amino)Ethyl]Azetidine HCl.
Expected ¹H NMR Resonances:
-
Azetidine ring protons: Complex multiplets in the upfield region.
-
Ethyl chain protons: Multiplets adjacent to the azetidine ring and the Boc-protected amine.
-
Boc group protons: A characteristic singlet for the nine equivalent methyl protons.
-
Amine protons (NH and NH₂⁺): Broad singlets, with their chemical shifts being solvent and concentration-dependent.
Expected ¹³C NMR Resonances:
-
Azetidine ring carbons: Resonances in the aliphatic region.
-
Ethyl chain carbons: Signals corresponding to the two methylene groups.
-
Boc group carbons: A signal for the quaternary carbon and a signal for the methyl carbons.
-
Carbamate carbonyl carbon: A downfield resonance characteristic of a carbonyl group.
FT-IR spectroscopy is used to identify the characteristic vibrational modes of the functional groups present in the molecule.
Expected FT-IR Absorption Bands:
-
N-H stretch (carbamate): A sharp peak around 3300-3400 cm⁻¹.
-
C-H stretch (aliphatic): Multiple peaks in the range of 2850-3000 cm⁻¹.
-
C=O stretch (carbamate): A strong, sharp absorption band around 1680-1700 cm⁻¹.[10]
-
N-H bend (amine salt): A broad absorption in the region of 2400-2800 cm⁻¹.
Self-Validating Protocol for FT-IR Analysis:
-
Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a transparent pellet.
-
Background Spectrum: A background spectrum of the empty sample compartment is recorded.
-
Sample Spectrum: The spectrum of the KBr pellet containing the sample is recorded.
-
Data Processing: The background spectrum is subtracted from the sample spectrum to obtain the final absorbance spectrum.
The use of a KBr pellet provides a solid-state spectrum, which is often more resolved than a solution-phase spectrum.
Caption: Spectroscopic workflow for structural elucidation.
Thermal Stability: Considerations for Handling and Storage
The thermal stability of 3-[2-(Boc-Amino)Ethyl]Azetidine HCl is an important consideration for its long-term storage and handling, particularly in the context of chemical synthesis where elevated temperatures may be employed. The Boc protecting group is known to be thermally labile, and deprotection can occur at elevated temperatures.[11][12]
Experimental Protocol for Thermogravimetric Analysis (TGA):
-
Sample Preparation: A small, accurately weighed sample is placed in a TGA pan.
-
Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).
-
Data Collection: The mass of the sample is recorded as a function of temperature.
-
Interpretation: The resulting TGA curve shows the temperatures at which mass loss occurs, indicating decomposition or deprotection.
Authoritative Grounding:
The thermal deprotection of Boc-amines is a well-documented phenomenon.[11][12] Understanding the onset temperature of decomposition is crucial for defining safe handling and reaction conditions.
Conclusion: A Versatile Building Block with Well-Defined Properties
3-[2-(Boc-Amino)Ethyl]Azetidine HCl is a valuable synthetic intermediate with a well-defined set of physicochemical properties that make it highly suitable for applications in drug discovery and development. Its aqueous solubility, conferred by the hydrochloride salt, and the presence of a readily cleavable Boc-protecting group provide synthetic chemists with a versatile tool for the construction of complex molecular architectures. The data and protocols presented in this guide offer a solid foundation for the informed and effective use of this important building block in the pursuit of novel therapeutics.
References
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American Chemical Society. Intramolecular Ring-Opening Decomposition of Aryl Azetidines. [Link]
-
National Center for Biotechnology Information. Intramolecular Ring-Opening Decomposition of Aryl Azetidines. [Link]
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ResearchGate. pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. [Link]
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The Royal Society of Chemistry. Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. [Link]
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ChemBK. 3-(N-Boc-aminoethyl)azetidine. [Link]
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ResearchGate. Is the protecting group boc of the amino group stable at 37°C?. [Link]
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ChemBK. N-Boc-3-amino-azetidine. [Link]
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ResearchGate. Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. [Link]
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MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
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Studylib. Table (3-3): 1H NMR and 13C NMR spectral for 3. [Link]
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Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
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ACS GCI Pharmaceutical Roundtable Reagent Guides. Thermal Methods - Wordpress. [Link]
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An In-Depth Technical Guide to tert-Butyl N-[2-(azetidin-3-yl)ethyl]carbamate hydrochloride (CAS Number 1170905-43-7) in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl N-[2-(azetidin-3-yl)ethyl]carbamate hydrochloride (CAS No. 1170905-43-7), a crucial building block in modern medicinal chemistry. The document delves into its chemical properties, strategic applications, and detailed synthetic methodologies, with a particular focus on its role in the construction of Proteolysis Targeting Chimeras (PROTACs). By synthesizing information from chemical supplier data and the broader scientific literature, this guide aims to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize this versatile chemical entity in their research and development endeavors.
Introduction: The Emergence of a Key Synthetic Building Block
In the landscape of contemporary drug discovery, the demand for novel chemical scaffolds that impart favorable physicochemical and pharmacological properties to lead compounds is ever-increasing. tert-Butyl N-[2-(azetidin-3-yl)ethyl]carbamate hydrochloride, a bifunctional molecule featuring a Boc-protected primary amine and a reactive secondary amine within a strained azetidine ring, has emerged as a valuable tool for medicinal chemists. Its unique structural attributes make it particularly well-suited for incorporation into complex molecular architectures, offering a balance of rigidity and flexibility, along with improved solubility and metabolic stability.
This guide will provide an in-depth characterization of this compound, with a primary focus on its application in the rapidly evolving field of targeted protein degradation through PROTACs.
Physicochemical Properties and Structural Features
A thorough understanding of the physicochemical properties of a building block is paramount for its effective application in synthesis.
| Property | Value | Source(s) |
| CAS Number | 1170905-43-7 | Multiple |
| Molecular Formula | C10H21ClN2O2 | Multiple |
| Molecular Weight | 236.74 g/mol | Multiple |
| Appearance | White to off-white solid | Supplier Data |
| Solubility | Soluble in water and polar organic solvents like methanol and DMSO | General Knowledge |
The key structural features of tert-butyl N-[2-(azetidin-3-yl)ethyl]carbamate hydrochloride are:
-
Azetidine Ring: A four-membered saturated heterocycle containing a nitrogen atom. This ring system introduces a degree of conformational constraint, which can be advantageous in optimizing the binding of a molecule to its biological target. The inherent ring strain of azetidines can also be harnessed for specific chemical transformations.
-
Boc-Protected Primary Amine: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. Its presence allows for the selective reaction of the secondary amine of the azetidine ring, enabling controlled, stepwise synthetic strategies. The Boc group can be readily removed under acidic conditions to liberate the primary amine for further functionalization.
-
Ethyl Linker: The two-carbon chain separating the azetidine ring from the protected amine provides a degree of flexibility and extends the reach of the building block, a crucial feature in the design of bifunctional molecules like PROTACs.
-
Hydrochloride Salt: The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous media, facilitating its handling and use in various reaction conditions.
Core Application: A Versatile Linker for Proteolysis Targeting Chimeras (PROTACs)
The most prominent application of tert-butyl N-[2-(azetidin-3-yl)ethyl]carbamate hydrochloride is as a component of the "linker" in Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The linker is a critical component of a PROTAC, as its length, rigidity, and chemical composition significantly influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for efficient protein degradation. The azetidine-containing linker derived from 1170905-43-7 offers several advantages in PROTAC design:
-
Controlled Vectorial Synthesis: The Boc-protected primary amine allows for a directional synthetic strategy. The azetidine nitrogen can first be coupled to either the target protein binder or the E3 ligase ligand. Subsequently, the Boc group is removed to unmask the primary amine, which can then be reacted with the other component of the PROTAC.
-
Optimal Physicochemical Properties: The incorporation of the polar azetidine moiety can improve the solubility and cell permeability of the resulting PROTAC, properties that are often challenging for these relatively large "beyond Rule of 5" molecules.
-
Conformational Rigidity: The azetidine ring introduces a degree of rigidity to the linker, which can help to pre-organize the PROTAC into a conformation that is favorable for ternary complex formation. This can lead to improved degradation efficiency and selectivity.
Experimental Protocols: Synthesis and Incorporation into a PROTAC
The following protocols provide a generalized workflow for the deprotection of tert-butyl N-[2-(azetidin-3-yl)ethyl]carbamate hydrochloride and its subsequent incorporation into a PROTAC molecule.
Boc Deprotection of 1170905-43-7
Causality Behind Experimental Choices: The use of a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent is the standard and most efficient method for the removal of a Boc protecting group. Dichloromethane (DCM) is a common solvent as it is relatively inert and readily dissolves both the starting material and the deprotected product. The reaction is typically performed at room temperature as the deprotection is usually rapid under these conditions. An aqueous workup is necessary to remove the acid and any water-soluble byproducts.
Step-by-Step Methodology:
-
Dissolve tert-butyl N-[2-(azetidin-3-yl)ethyl]carbamate hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of DCM and methanol.
-
Add a solution of strong acid, such as 4M HCl in dioxane or trifluoroacetic acid (TFA) (typically 4-10 equivalents), dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
The resulting crude product, the deprotected diamine hydrochloride salt, can often be used in the next step without further purification. If necessary, it can be purified by recrystallization or chromatography.
Incorporation into a PROTAC via Reductive Amination
Causality Behind Experimental Choices: Reductive amination is a robust and widely used method for the formation of carbon-nitrogen bonds. The reaction proceeds via the formation of an imine or iminium ion intermediate from the reaction of an amine with an aldehyde or ketone, which is then reduced in situ to the corresponding amine. Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly well-suited for reductive aminations, as it is less basic than other common reducing agents like sodium cyanoborohydride and can be used in the presence of acidic additives that catalyze imine formation.
Step-by-Step Methodology:
-
To a solution of the deprotected 2-(azetidin-3-yl)ethan-1-amine (1 equivalent) and an aldehyde-functionalized E3 ligase ligand (or target protein binder) (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE), add a mild acid catalyst like acetic acid (0.1-1 equivalent).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.2-2 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM or another suitable organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired PROTAC intermediate.
Visualization of Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of a PROTAC using tert-butyl N-[2-(azetidin-3-yl)ethyl]carbamate hydrochloride.
A Technical Guide to Substituted Azetidine Compounds: Synthesis, Properties, and Medicinal Chemistry Applications
Abstract
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a cornerstone in modern medicinal chemistry. Its unique combination of inherent ring strain, conformational rigidity, and three-dimensional character offers a compelling strategic advantage in drug design. This technical guide provides an in-depth exploration of substituted azetidine compounds, tailored for researchers, scientists, and drug development professionals. We will dissect the fundamental principles of azetidine stability and reactivity, survey key synthetic methodologies for ring construction and functionalization, and analyze its role as a privileged scaffold in contemporary drug discovery through impactful case studies. Detailed experimental protocols and mechanistic visualizations are provided to bridge theory with practical application.
The Azetidine Core: A Balance of Strain and Stability
The defining feature of the azetidine ring is its significant ring strain, estimated at approximately 25.4 kcal/mol.[1] This value positions it neatly between the highly reactive and often unstable three-membered aziridine (27.7 kcal/mol) and the far more stable five-membered pyrrolidine (5.4 kcal/mol).[1] This intermediate strain energy is the key to its utility; the ring is stable enough for facile handling and incorporation into complex molecules, yet it possesses latent reactivity that can be exploited in synthesis and can influence molecular interactions.[1][2][3]
Unlike planar aromatic rings, the azetidine core is not flat. It adopts a puckered conformation to relieve torsional strain, a feature that is critical to its role in drug design.[2][4] This non-planar geometry, influenced by substituents on both nitrogen and carbon, provides a defined three-dimensional exit vector for appended functionalities, allowing for precise spatial probing of biological targets.[5] This inherent three-dimensionality is a significant advantage over traditional flat scaffolds, often leading to improved target engagement and selectivity.[6]
Synthetic Strategies for the Azetidine Ring System
Historically, the synthesis of the strained azetidine ring posed considerable challenges.[7][8] However, the development of modern synthetic methods has made this scaffold readily accessible. Key strategies can be broadly categorized into ring formation and post-synthesis functionalization.
Constructing the Azetidine Core
The most prevalent methods for constructing the azetidine ring involve intramolecular cyclization reactions, where a C-N bond is formed to close the four-membered ring.
-
Intramolecular Cyclization of γ-Amino Alcohols and Derivatives: This is arguably the most common and reliable method. A 3-amino-1-propanol derivative is activated at the hydroxyl group, converting it into a good leaving group (e.g., mesylate, tosylate). Subsequent treatment with a base promotes an intramolecular SN2 reaction, where the amine nitrogen displaces the leaving group to form the azetidine ring.[9] High dilution conditions are often employed to favor this intramolecular pathway over competing intermolecular polymerization.[10]
-
Palladium-Catalyzed C(sp³)–H Amination: More advanced methods leverage transition metal catalysis to achieve ring closure. A notable example is the palladium(II)-catalyzed intramolecular amination of γ-C(sp³)–H bonds.[1][11][12] This powerful technique allows for the direct formation of a C-N bond, often with high regioselectivity, by activating a typically inert C-H bond.[1]
-
[2+2] Cycloadditions: Photochemical or metal-catalyzed [2+2] cycloadditions between imines and alkenes (the aza Paternò-Büchi reaction) offer a direct route to the azetidine core.[1][7][13] Recent advances have expanded the scope of this reaction, including intermolecular photocycloadditions of specific substrates like 2-isoxazoline-3-carboxylates with alkenes.[1]
-
Ring Expansion and Contraction: Azetidines can also be synthesized through the rearrangement of other ring systems. This includes the ring expansion of activated aziridines or the ring contraction of five-membered heterocycles like pyrrolidinones.[1][13][14]
Visualizing a Key Synthetic Pathway: Intramolecular Cyclization
The following diagram illustrates the general workflow for synthesizing an azetidine ring via the intramolecular cyclization of a γ-amino alcohol, a cornerstone of azetidine chemistry.
Caption: Workflow for Azetidine Synthesis via Intramolecular Cyclization.
Azetidines in Medicinal Chemistry: A Privileged Scaffold
The unique structural and physicochemical properties of the azetidine ring have established it as a "privileged scaffold" in drug discovery.[2][7] Its incorporation into a drug candidate can profoundly and beneficially impact its pharmacological profile.
Role as a Bioisostere
Azetidines are frequently employed as bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. They can serve as conformationally restricted replacements for more flexible alkylamines or as three-dimensional, metabolically robust alternatives to other saturated heterocycles like pyrrolidine and piperidine.[6][15] In some cases, they even act as non-aromatic mimics of phenyl rings, reducing lipophilicity and improving solubility while maintaining key vector orientations.
Visualizing Bioisosterism: Azetidine vs. Piperidine
This diagram illustrates how a rigid azetidine scaffold can replace a larger, more flexible piperidine ring, altering the molecule's properties while maintaining crucial pharmacophoric features.
Caption: Azetidine as a Bioisosteric Replacement for Piperidine.
Impact on Pharmacological Properties
The introduction of an azetidine moiety can lead to significant improvements in:
-
Metabolic Stability: The strained ring is often more resistant to oxidative metabolism by cytochrome P450 enzymes compared to larger, more flexible rings.[6]
-
Aqueous Solubility: As a polar, low-molecular-weight heterocycle, azetidine can increase the solubility of a parent compound, a critical parameter for oral bioavailability.[6]
-
Potency and Selectivity: The rigid framework of the azetidine ring reduces the entropic penalty of binding to a biological target and orients substituents in well-defined regions of space, which can lead to enhanced potency and selectivity.[5]
Case Studies: Azetidine-Containing Drugs
The value of the azetidine scaffold is validated by its presence in numerous marketed drugs and clinical candidates.[16][17]
| Drug Name | Therapeutic Area | Role of Azetidine Ring |
| Azelnidipine | Antihypertensive | A key component of the dihydropyridine calcium channel blocker, contributing to its overall structure and properties.[5] |
| Cobimetinib | Anticancer | A kinase inhibitor where the azetidine provides a rigid linker and improves physicochemical properties.[1] |
| Ximelagatran | Anticoagulant | An early example where the azetidine moiety was central to the molecule's interaction with its target, thrombin.[1] |
| STAT3 Inhibitors | Anticancer (Investigational) | In a series of investigational STAT3 inhibitors, replacing a proline scaffold with an azetidine ring led to compounds with sub-micromolar potency.[18][19] |
Experimental Protocol: Synthesis of N-Boc-3-hydroxyazetidine
This protocol describes a common and reliable method for synthesizing a key azetidine building block, starting from epichlorohydrin and benzylamine, followed by protection. This multi-step synthesis is illustrative of the practical considerations in azetidine chemistry.
PART A: Synthesis of 1-benzylazetidin-3-ol
-
Reaction Setup: To a solution of benzylamine (1.0 eq) in methanol, add epichlorohydrin (1.1 eq) dropwise at 0 °C.
-
Reflux: Allow the reaction to warm to room temperature and then heat to reflux for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Cyclization: After cooling, add a solution of sodium hydroxide (1.5 eq) in methanol to the reaction mixture. Stir at room temperature for 4-6 hours to induce cyclization.
-
Workup: Concentrate the mixture under reduced pressure. Partition the residue between water and dichloromethane. Extract the aqueous layer multiple times with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by silica gel column chromatography to yield 1-benzylazetidin-3-ol.
PART B: Boc Protection
-
Reaction Setup: Dissolve the purified 1-benzylazetidin-3-ol (1.0 eq) in methanol. Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).
-
Hydrogenolysis: Add Palladium on carbon (10% w/w, ~0.05 eq) to the mixture.
-
Reaction: Place the reaction vessel under an atmosphere of hydrogen gas (H₂, balloon or Parr shaker) and stir vigorously at room temperature for 16-24 hours. This step simultaneously removes the benzyl group and protects the azetidine nitrogen.
-
Filtration and Concentration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing with methanol. Concentrate the filtrate under reduced pressure.
-
Final Product: The resulting residue is typically N-Boc-3-hydroxyazetidine of sufficient purity for subsequent use. Further purification can be performed by chromatography if necessary.
Self-Validation and Causality:
-
Why benzylamine first? Benzylamine serves as both the nitrogen source for the azetidine ring and a convenient protecting group that can be removed under mild hydrogenolysis conditions, which are orthogonal to the acid-labile Boc group installed later.
-
Why NaOH for cyclization? The base is crucial for deprotonating the secondary alcohol formed after the initial epoxide opening, which then acts as a nucleophile to displace the chloride, forming the strained four-membered ring.
-
Why Pd/C and H₂? This is a standard, clean, and high-yielding method for debenzylation (hydrogenolysis) that avoids harsh reagents that could degrade the azetidine ring. The simultaneous addition of Boc₂O ensures the newly formed secondary amine is immediately protected, preventing side reactions.
Conclusion and Future Outlook
Substituted azetidines have cemented their role as a vital scaffold in modern drug discovery. Their unique blend of conformational rigidity, metabolic stability, and synthetic accessibility allows medicinal chemists to explore chemical space with greater three-dimensional precision.[6][7] Advances in synthetic methodology, particularly in C-H activation and stereoselective synthesis, continue to broaden the diversity of accessible azetidine derivatives.[1][20] Future applications will likely see increasingly complex and densely functionalized azetidines used to tackle challenging biological targets and to create next-generation therapeutics with finely tuned pharmacological profiles.
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A Technical Guide to 3-[2-(Boc-Amino)Ethyl]Azetidine Hydrochloride: A Versatile Scaffold for Modern Drug Discovery
Introduction: The Azetidine Ring as a Privileged Scaffold
In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical entities with improved pharmacological profiles is relentless. Among the various heterocyclic structures employed in drug design, the azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a particularly valuable scaffold.[1][2] Its unique combination of properties, including conformational rigidity, metabolic stability, and its ability to introduce three-dimensional diversity, makes it an attractive component in the design of new therapeutic agents.[1][2] The constrained nature of the azetidine ring can help to lock in bioactive conformations, leading to enhanced potency and selectivity for biological targets.[2] This guide provides an in-depth technical overview of 3-[2-(Boc-Amino)Ethyl]Azetidine Hydrochloride, a key building block that leverages the advantageous properties of the azetidine moiety for the development of novel therapeutics. While this compound itself is a synthetic intermediate, its strategic design allows for facile elaboration into a wide array of potentially bioactive molecules.
Chemical Structure and Properties
This compound is characterized by a central azetidine ring substituted at the 3-position with a Boc-protected aminoethyl side chain.[3][4][5] The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its use in various chemical reactions. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, preventing unwanted side reactions at the primary amine of the ethylamine chain while allowing for modifications at the azetidine nitrogen.[6]
| Property | Value | Source |
| CAS Number | 1170905-43-7 | [3] |
| Molecular Formula | C10H21ClN2O2 | [3] |
| Molecular Weight | 236.74 g/mol | [3] |
| Appearance | White to off-white solid | [7] |
| Solubility | Soluble in water, methanol, and DMSO | [5] |
The Role of this compound in Synthetic Chemistry
The primary utility of this compound lies in its role as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of two distinct nitrogen atoms—the azetidine ring nitrogen and the side-chain amine (after deprotection)—provides two points for chemical diversification.
Synthetic Strategy and Key Reactions
The general synthetic strategy involving this building block typically follows a two-stage process:
-
Functionalization of the Azetidine Nitrogen: The secondary amine of the azetidine ring is nucleophilic and can be readily functionalized through various reactions, such as N-alkylation, N-arylation, acylation, and sulfonylation. This allows for the introduction of a wide range of substituents, which can be tailored to interact with specific biological targets.
-
Deprotection and Functionalization of the Side-Chain Amine: The Boc protecting group is stable under a variety of reaction conditions but can be easily removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to reveal the primary amine. This newly exposed amine can then be further modified, for example, through amide bond formation, reductive amination, or urea formation.
This dual-functionality allows for the creation of diverse chemical libraries from a single, readily available starting material.
Caption: General synthetic workflow utilizing this compound.
Potential Therapeutic Applications of Derivatives
While this compound itself is not an active pharmaceutical ingredient, the derivatives synthesized from it have the potential to target a wide range of diseases. The azetidine scaffold has been successfully incorporated into molecules with diverse pharmacological activities.[1][8]
| Therapeutic Area | Potential Biological Target(s) | Examples of Azetidine-Containing Modulators |
| Oncology | Kinases (e.g., ALK, ROS1), STAT3 | Crizotinib, Ceritinib, Novel STAT3 Inhibitors[8][9] |
| Infectious Diseases | Phenylalanyl-tRNA synthetase (malaria) | Bicyclic azetidines[10] |
| Central Nervous System Disorders | Dopamine receptors, GABA receptors | Azetidine-based CNS stimulants and GABA receptor modulators[1][11][12] |
| Cardiovascular Diseases | Calcium channels | Azelnidipine[2] |
The structural rigidity and unique vectoral orientation of substituents on the azetidine ring can be exploited to achieve high-affinity and selective binding to these and other targets.
Experimental Protocols
The following are representative protocols for the key synthetic transformations involving this compound.
Protocol 1: General Procedure for N-Acylation of the Azetidine Ring
Objective: To introduce an acyl group onto the azetidine nitrogen.
Materials:
-
This compound
-
An appropriate acid chloride (R-COCl) or carboxylic acid (R-COOH)
-
A suitable base (e.g., triethylamine, diisopropylethylamine)
-
A coupling agent if starting from a carboxylic acid (e.g., HATU, HOBt/EDC)
-
Anhydrous solvent (e.g., dichloromethane, dimethylformamide)
-
Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane, add triethylamine (2.2 eq) and stir at 0 °C for 15 minutes.
-
Slowly add the acid chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-acylated product.
Protocol 2: General Procedure for Boc Deprotection
Objective: To remove the Boc protecting group and liberate the primary amine.
Materials:
-
N-functionalized 3-[2-(Boc-Amino)Ethyl]Azetidine derivative (from Protocol 1)
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
-
Anhydrous dichloromethane (if using TFA)
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected substrate (1.0 eq) in anhydrous dichloromethane.
-
Add trifluoroacetic acid (10-20 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.
-
Triturate the residue with cold diethyl ether to precipitate the product as the TFA salt.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain the deprotected amine salt.
Caption: Sequential workflow for the functionalization of the building block.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its pre-installed, protected side chain and reactive azetidine core provide a streamlined platform for the synthesis of diverse and complex molecules. By leveraging the unique properties of the azetidine scaffold, researchers can explore novel chemical space in the quest for next-generation therapeutics for a wide range of diseases, from cancer to central nervous system disorders. The strategic use of this and similar building blocks will undoubtedly continue to fuel innovation in drug discovery and development.
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- PubMed. (1979). Azetidine derivatives of tricyclic antidepressant agents.
- ACS Publications. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry.
- MDPI. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs.
- PMC. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
- CymitQuimica. (n.d.). CAS 943060-59-1: 3-Boc-Aminomethyl Azetidine HCl.
- RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
- ACS Publications. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society.
- MDPI. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
- Serve Content. (2011).
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An In-Depth Technical Guide to the Solubility of Boc-Protected Azetidine Derivatives for Drug Discovery Professionals
Executive Summary
The azetidine scaffold is a privileged four-membered heterocycle increasingly utilized in medicinal chemistry for its unique conformational rigidity and metabolic stability.[1][2] In multi-step syntheses, the azetidine nitrogen is commonly protected with a tert-butyloxycarbonyl (Boc) group, a strategy that, while essential for directing reactivity, profoundly alters the molecule's physicochemical properties. This technical guide provides a comprehensive analysis of the solubility of Boc-protected azetidine derivatives, a critical parameter influencing compound behavior from high-throughput screening to preclinical development.[3] We will explore the theoretical underpinnings of solubility, distinguish between kinetic and thermodynamic measurements, provide detailed experimental protocols for their determination, and discuss the dramatic solubility shift that occurs upon Boc-deprotection. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to navigate the challenges and leverage the properties associated with this important chemical class.
The Strategic Role of the Boc-Protected Azetidine Moiety
The Azetidine Scaffold: A Compact Ring with Major Impact
Azetidine is the smallest nitrogen-containing saturated heterocycle that possesses reasonable chemical stability, making it an attractive building block in drug design.[2] Its inherent ring strain and distinct three-dimensional geometry provide a level of structural pre-organization that can enhance binding affinity to biological targets.[1][4] The incorporation of an azetidine ring can improve metabolic stability and fine-tune lipophilicity, making it a valuable tool in lead optimization.[5][6]
The Boc Group: More Than Just a Protective Shield
The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis due to its stability to a wide range of nucleophilic and basic conditions and its facile removal under acidic or thermal protocols.[7][8] However, its role extends far beyond simple protection. The introduction of the bulky and lipophilic Boc group drastically alters a molecule's solubility profile.[9][10] It masks the polar N-H group of the parent azetidine, reducing its ability to act as a hydrogen bond donor and significantly increasing its non-polar surface area. This transformation is a deliberate choice by chemists to improve solubility in organic solvents commonly used for synthesis and purification, such as dichloromethane, ethyl acetate, and tetrahydrofuran.[9][11][12]
Fundamental Principles of Solubility in a Drug Discovery Context
Aqueous solubility is a master variable in drug development, directly impacting everything from the reliability of in vitro bioassays to oral bioavailability.[3][13] For Boc-protected azetidine derivatives, which are often synthetic intermediates, both aqueous and organic solubility are of paramount importance. A critical error in drug discovery is to misunderstand or misapply solubility data; therefore, distinguishing between kinetic and thermodynamic measurements is essential.
The Critical Distinction: Kinetic vs. Thermodynamic Solubility
The term "solubility" is often used loosely, but its thermodynamic and kinetic definitions describe two different phenomena with distinct implications.
-
Kinetic Solubility is the concentration at which a compound, rapidly introduced from a high-concentration organic stock solution (typically DMSO), begins to precipitate in an aqueous medium.[14][15] It is a measure of a compound's resistance to precipitation from a supersaturated state and is highly dependent on experimental parameters like time, temperature, and the rate of addition.[15][16] Because it is fast and requires minimal material, it is the predominant method used in high-throughput screening (HTS) to flag potential liabilities early.[17] However, kinetic solubility values are often higher than their thermodynamic counterparts because the precipitate formed may be amorphous rather than the more stable crystalline form.[16]
-
Thermodynamic Solubility is the true equilibrium concentration of a compound in a saturated solution in the presence of its most stable solid-state form.[18][19] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (typically >24 hours) until the concentration in the solution phase becomes constant.[20] This "shake-flask" method is the gold standard, providing the definitive solubility value that is crucial for lead optimization, formulation development, and predicting in vivo absorption.[14][18]
Factors Governing the Solubility of Boc-Azetidine Derivatives
The solubility of a specific Boc-azetidine derivative is a multifactorial property dictated by a delicate interplay of its structural features.
-
Impact of the Lipophilic Boc Group: As discussed, the Boc group is the dominant contributor to the lipophilicity of the molecule. This generally leads to high solubility in non-polar organic solvents but very poor solubility in aqueous media.
-
Influence of Azetidine Ring Substitution: Polar functional groups appended to the azetidine ring can counteract the Boc group's influence. For instance, a carboxylic acid (e.g., Boc-azetidine-3-carboxylic acid) or a hydroxyl group (e.g., 1-Boc-azetidine-3-yl-methanol) will increase polarity and can enhance aqueous solubility, particularly if the group can ionize or participate in hydrogen bonding.[21][22]
-
Crystal Packing and Solid-State Form: The energy required to break apart the crystal lattice of a solid is a major barrier to dissolution. Molecules that are highly planar and symmetrical tend to pack very efficiently, resulting in a stable crystal lattice with a high melting point and, consequently, low solubility.[23][24] The non-planar, angular nature of the azetidine ring can disrupt efficient crystal packing, which can be a strategy to improve solubility.[25]
-
pH-Dependent Solubility: For derivatives containing ionizable functional groups (e.g., a carboxylic acid), solubility will be highly dependent on the pH of the medium. A carboxylic acid will be deprotonated and more soluble at basic pH, while the free amine (after Boc deprotection) will be protonated and more soluble at acidic pH.[26]
Experimental Determination of Solubility: Protocols and Best Practices
Accurate and reproducible solubility data is the foundation of sound decision-making in drug discovery. The choice of assay should align with the stage of the project.
High-Throughput Kinetic Solubility Assessment
This method is designed for the rapid evaluation of large numbers of compounds in early discovery to identify those with potential solubility issues. The protocol below describes a common nephelometric (light-scattering) approach.
-
Stock Solution Preparation: Prepare 10 mM stock solutions of the test compounds in 100% dimethyl sulfoxide (DMSO).
-
Plate Preparation: In a clear-bottom 96- or 384-well microplate, add the appropriate aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Compound Addition: Using a liquid handler, add small volumes of the DMSO stock solution to the buffer to achieve a range of final compound concentrations (e.g., from 1 µM to 200 µM). The final DMSO concentration should be kept constant and low (typically ≤1%).
-
Equilibration: Shake the plate gently for a period of 1 to 2 hours at a controlled temperature (e.g., 25°C).[26]
-
Measurement: Place the microplate in a microplate nephelometer and measure the light scattering at each concentration. A sharp increase in scattered light indicates the formation of a precipitate.
-
Data Analysis: The kinetic solubility is defined as the concentration at which the light scattering signal significantly rises above the background.
Definitive Thermodynamic Solubility Assessment
This "shake-flask" method provides the true equilibrium solubility and is essential for compounds progressing into lead optimization and preclinical development.
-
Sample Preparation: Add an excess amount of the solid compound (e.g., 1-2 mg) to a known volume of the desired solvent (e.g., 1 mL of pH 7.4 buffer) in a glass vial. The excess solid is crucial to ensure equilibrium with the solid phase is achieved.[18]
-
Equilibration: Seal the vials and place them in a shaker bath or on a rotating wheel at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.[14][20]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically done by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PVDF).
-
Quantification: Prepare a series of dilutions of the saturated supernatant. Analyze the concentration of the compound in the diluted samples using a validated analytical method, most commonly HPLC-UV.
-
Data Analysis: Construct a calibration curve from standards of known concentration. Use this curve to calculate the concentration of the compound in the saturated supernatant, which represents the thermodynamic solubility.
Data Interpretation and Practical Considerations
Solubility Profile of Representative Boc-Azetidine Derivatives
The solubility of Boc-protected azetidines is highly dependent on the other substituents present. The following table summarizes qualitative and quantitative solubility data for several common derivatives, illustrating these principles.
| Compound Name | Structure | Aqueous Solubility | Organic Solvent Solubility | Reference(s) |
| 1-Boc-azetidine | Poor | Good solubility in common organic solvents. | [General Principle] | |
| (S)-N-Boc-Azetidine-2-carboxylic acid | pH-dependent; low at acidic pH. | Soluble in Dichloromethane, DMSO, Ethyl Acetate, Methanol. | [12][27][28] | |
| 1-Boc-Azetidine-3-carboxylic acid | pH-dependent; low at acidic pH. | Data not specified, but expected to be soluble in polar organics. | [21][29] | |
| 1-Boc-azetidine-3-yl-methanol | Moderate | Soluble in DMSO, Methanol. | [22] | |
| 3-(Boc-amino)azetidine | Moderate | Data not specified, but expected to be soluble in polar organics. |
Case Study: The Solubility Transformation Upon Boc-Deprotection
One of the most critical transitions in the lifecycle of an azetidine-containing molecule is the removal of the Boc group. This chemical step triggers a profound shift in physicochemical properties. The deprotection, typically achieved with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), converts the lipophilic, water-insoluble carbamate into a highly polar, water-soluble ammonium salt.[7][30]
This transformation is fundamental to the synthetic strategy. A chemist leverages the high organic solubility of the Boc-protected intermediate for synthesis and purification (e.g., chromatography). In the final step, the Boc group is removed, and the resulting polar salt can often be precipitated or isolated from the non-polar reaction solvent, or readily dissolved in aqueous media for biological testing or formulation. Understanding and anticipating this solubility flip is essential for efficient process development.
Conclusion
The solubility of Boc-protected azetidine derivatives is not a monolithic property but a tunable characteristic governed by the interplay between the lipophilic Boc group, the polar azetidine core, and its substituents. For drug discovery professionals, a nuanced understanding of solubility is non-negotiable. It is imperative to select the appropriate assay for the project stage—leveraging high-throughput kinetic measurements for early-stage triage and relying on definitive thermodynamic data for candidates destined for further development. Furthermore, recognizing the dramatic solubility switch upon Boc-deprotection is key to designing efficient synthetic routes and downstream processing. By applying the principles and protocols outlined in this guide, researchers can better predict, measure, and modulate the solubility of these valuable compounds, thereby mitigating risks and accelerating the journey from chemical synthesis to clinical candidate.
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Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
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stability studies of azetidine hydrochloride salts
An In-Depth Technical Guide to the Stability Studies of Azetidine Hydrochloride Salts
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azetidine hydrochloride salts are pivotal intermediates and core structural motifs in modern medicinal chemistry. Their inherent ring strain, while synthetically useful, presents significant stability challenges that must be rigorously understood and quantified during drug development. This guide provides a comprehensive framework for designing, executing, and interpreting stability studies for this class of compounds. We will delve into the mechanistic underpinnings of azetidine degradation, provide field-proven, step-by-step protocols for forced degradation and long-term stability testing in accordance with ICH guidelines, and offer insights into developing robust, stability-indicating analytical methods.
The Azetidine Moiety: A Double-Edged Sword of Reactivity and Instability
The azetidine ring, a four-membered saturated heterocycle containing one nitrogen atom, is a prized scaffold in drug discovery. Its rigid structure allows for precise vectoral presentation of substituents, often leading to enhanced potency and improved physicochemical properties. However, the significant ring strain (approximately 25.5 kcal/mol) makes the ring susceptible to cleavage under various conditions.[1]
The hydrochloride salt form is commonly used to improve the solubility and handling of these basic compounds.[2] However, the presence of a chloride counter-ion and the potential for acidic microenvironments can influence the degradation profile. The primary stability concern for azetidine compounds is the acid-mediated ring-opening.[3] The nitrogen atom's basicity (the pKa of the conjugate acid of azetidine is approximately 11.29) makes it prone to protonation, which activates the ring for nucleophilic attack and subsequent cleavage.[4]
Understanding the delicate balance between the azetidine ring's advantageous conformational rigidity and its inherent reactivity is paramount for any drug development program involving this moiety. A thorough stability assessment is not merely a regulatory requirement but a fundamental component of risk mitigation and ensuring the safety and efficacy of the final drug product.
Mechanistic Insights into Degradation Pathways
A comprehensive stability program is built upon a solid understanding of the potential chemical liabilities of the molecule. For azetidine hydrochloride salts, the primary degradation pathways are hydrolysis (acidic and basic), oxidation, and, to a lesser extent, thermal and photolytic degradation.
Hydrolytic Degradation: The Predominant Pathway
Acid-Catalyzed Ring Opening: This is the most significant degradation pathway for azetidines.[3][5] The mechanism involves the protonation of the ring nitrogen, forming a highly reactive azetidinium ion. This dramatically increases the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack by water or other nucleophiles present in the medium.[6][7] The result is the cleavage of a C-N bond and the formation of a ring-opened product, typically a γ-amino alcohol. The rate of this degradation is highly dependent on the pH of the solution and the substitution pattern on the azetidine ring.[5]
Base-Catalyzed Degradation: While generally less susceptible to basic conditions than acidic ones, certain substituted azetidines can undergo degradation in the presence of strong bases.[3] The mechanism can vary depending on the specific substituents present.
Oxidative Degradation
The nitrogen atom in the azetidine ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidative degradation products. The carbons adjacent to the nitrogen are also potential sites for oxidative attack. Forced degradation studies using oxidizing agents like hydrogen peroxide are essential to probe this liability.[8]
Thermal and Photolytic Degradation
While generally more stable to thermal stress than aziridines, the stability of azetidine hydrochloride salts at elevated temperatures should be evaluated.[1][6] Thermal degradation can lead to complex decomposition pathways.[9][10]
Photostability testing, as mandated by ICH Q1B guidelines, is crucial to determine if the compound is sensitive to light.[11][12] N-heterocyclic compounds can be susceptible to photolysis, and the extent of degradation depends on the chromophores present in the molecule and its substituents.[13]
Below is a diagram illustrating the primary acid-catalyzed degradation pathway.
Caption: General pathway for acid-catalyzed degradation of azetidines.
Designing a Compliant and Scientifically Sound Stability Study
The foundation of a successful stability program lies in a well-designed study that is both scientifically robust and compliant with regulatory expectations. The International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2), provide the framework for these studies.[14][15]
The overall process can be broken down into two main phases: forced degradation studies and formal (long-term and accelerated) stability studies.
Phase 1: Forced Degradation (Stress Testing)
Forced degradation studies are the cornerstone of understanding a molecule's intrinsic stability.[16][17] These studies intentionally expose the drug substance to conditions more severe than those anticipated during storage to accelerate degradation.[16] The primary objectives are:
-
To identify potential degradation products.
-
To establish degradation pathways.
-
To develop and validate a stability-indicating analytical method.[17]
-
To aid in the development of a stable formulation and determine appropriate packaging.[8][18]
A general workflow for a forced degradation study is depicted below.
Caption: Workflow for a forced degradation study.
Objective: To generate degradation products of an azetidine hydrochloride salt under various stress conditions to support the development of a stability-indicating analytical method.
Materials:
-
Azetidine hydrochloride salt (drug substance)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Class A volumetric flasks, pipettes, and vials
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the azetidine hydrochloride salt in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis:
-
To 5 mL of the stock solution, add 5 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equimolar amount of NaOH, and dilute to a suitable concentration for analysis.[4]
-
If no degradation is observed, repeat with 1 M HCl.
-
-
Base Hydrolysis:
-
To 5 mL of the stock solution, add 5 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with an equimolar amount of HCl, and dilute for analysis.[4]
-
If no degradation is observed, repeat with 1 M NaOH.
-
-
Oxidation:
-
To 5 mL of the stock solution, add 5 mL of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for 24 hours.[4]
-
Withdraw aliquots at specified intervals for analysis.
-
-
Thermal Degradation:
-
Place a known amount of the solid drug substance in a vial and store it in an oven at 80°C.[4]
-
At various time points, withdraw samples, dissolve in a suitable solvent, and analyze.
-
-
Photolytic Degradation:
-
Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11][19]
-
A dark control sample, protected from light (e.g., with aluminum foil), should be stored under the same conditions to differentiate between thermal and photolytic degradation.[19]
-
-
-
Analysis: Analyze all stressed samples, along with an unstressed control (time zero), by a validated stability-indicating HPLC method, typically with a photodiode array (PDA) detector and coupled to a mass spectrometer (LC-MS). The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4]
Phase 2: Formal Stability Studies
Once the degradation profile is understood and a stability-indicating method is in place, formal stability studies are initiated. These studies are conducted on at least three primary batches of the drug substance to establish a re-test period.[15]
Storage Conditions (as per ICH Q1A(R2)):
| Study Type | Storage Condition | Minimum Time Period |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Testing Frequency:
-
Long-term: Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[15]
-
Accelerated: A minimum of three time points, including initial and final time points (e.g., 0, 3, and 6 months).[15]
Data Presentation and Interpretation
A clear and concise presentation of stability data is crucial for interpretation and regulatory submissions.
Table 1: Summary of Forced Degradation Results for a Hypothetical Azetidine Hydrochloride Salt
| Stress Condition | Parameters | % Degradation of Parent | Number of Degradants | Major Degradant (m/z) |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | 18.5% | 2 | 176.2 (Ring-opened) |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | 3.2% | 1 | 158.1 |
| Oxidation | 3% H₂O₂, RT, 24h | 8.9% | 1 | 192.1 (N-oxide) |
| Thermal | 80°C, 72h (solid) | 1.5% | 0 | - |
| Photolytic | ICH Q1B | 4.1% | 1 | 210.3 |
The results from forced degradation studies are used to develop a stability-indicating analytical method. This method must be able to separate the parent drug from all process-related impurities and degradation products, and it must be validated according to ICH Q2(R1) guidelines.
Conclusion and Best Practices
The stability testing of azetidine hydrochloride salts is a critical and multifaceted process that requires a deep understanding of the molecule's inherent chemical liabilities. The propensity for acid-catalyzed ring-opening is the primary stability concern and must be thoroughly investigated.
Key Takeaways for the Senior Application Scientist:
-
Prioritize a Mechanistic Understanding: Do not treat stability testing as a black-box exercise. Understanding the likely degradation pathways will allow for a more targeted and efficient study design.
-
Forced Degradation is Foundational: A well-executed forced degradation study is the bedrock of your entire stability program. It informs the development of a robust, stability-indicating method, which is non-negotiable.
-
Adherence to ICH Guidelines is Mandatory: Regulatory agencies expect strict adherence to ICH guidelines for stability testing.[14] Ensure your protocols, storage conditions, and data analysis are fully compliant.
-
Link Stability to Formulation and Packaging: The insights gained from stability studies are not just for regulatory filings. They are critical for making informed decisions about formulation development (e.g., buffering agents) and the selection of appropriate primary packaging to protect the drug substance from environmental factors like moisture and light.[18]
By integrating these principles and protocols, researchers and drug development professionals can effectively navigate the challenges associated with the stability of azetidine hydrochloride salts, ensuring the development of safe, stable, and effective medicines.
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- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. acdlabs.com [acdlabs.com]
- 18. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 19. q1scientific.com [q1scientific.com]
The Advent and Synthetic Evolution of 3-[2-(Boc-Amino)Ethyl]Azetidine: A Keystone Building Block in Modern Medicinal Chemistry
For Immediate Release
In the landscape of contemporary drug discovery, the strategic incorporation of unique molecular scaffolds is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Among these, the azetidine moiety, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure. This in-depth technical guide delves into the discovery, history, and synthetic methodologies of a particularly valuable derivative: 3-[2-(tert-butoxycarbonyl-amino)ethyl]azetidine, a versatile building block that has significantly impacted the development of novel therapeutics.
Introduction: The Strategic Importance of the Azetidine Scaffold
The azetidine ring, with its inherent strain and defined three-dimensional geometry, offers a compelling structural motif for medicinal chemists.[1][2][3] Its incorporation into drug candidates can lead to improved metabolic stability, enhanced binding affinity, and favorable solubility characteristics. The 3-substituted azetidine framework, in particular, has been a focal point of extensive research, appearing as a core component in a multitude of biologically active compounds.[2] This guide focuses on 3-[2-(Boc-Amino)Ethyl]Azetidine, a bifunctional building block featuring a protected primary amine, rendering it an ideal intermediate for further chemical elaboration in drug development programs.
The Genesis of a Versatile Intermediate: Discovery and Early Synthetic Efforts
While the broader history of azetidine synthesis dates back to the late 19th century, the specific discovery and initial synthesis of 3-[2-(Boc-Amino)Ethyl]Azetidine are more recent, driven by the escalating demand for novel chemical entities in pharmaceutical research. Although a single seminal publication marking its "discovery" is not readily apparent in the public domain, its emergence is intrinsically linked to the broader exploration of functionalized azetidines as key intermediates.
The development of synthetic routes to 3-substituted azetidines has been a subject of intense investigation. Early methods often involved challenging intramolecular cyclizations of 1,3-difunctionalized open-chain precursors.[3][4] These foundational approaches paved the way for more refined and efficient strategies capable of introducing diverse functionalities at the 3-position of the azetidine ring. The introduction of the Boc-protected aminoethyl side chain represents a significant advancement, providing a stable yet readily deprotectable handle for subsequent chemical modifications, such as amide bond formation or reductive amination.
Key Synthetic Strategies for 3-[2-(Boc-Amino)Ethyl]Azetidine
The synthesis of 3-[2-(Boc-Amino)Ethyl]Azetidine and its precursors relies on a variety of established and innovative organic chemistry methodologies. The following sections outline the core synthetic principles and provide illustrative experimental protocols.
Intramolecular Cyclization: A Foundational Approach
One of the most common strategies for constructing the azetidine ring is through intramolecular nucleophilic substitution. This typically involves a precursor molecule containing both a nucleophilic amine and a suitable leaving group at a 1,3-positional relationship.
Conceptual Workflow for Intramolecular Cyclization
Caption: General workflow for azetidine synthesis via intramolecular cyclization.
Functionalization of Pre-formed Azetidine Scaffolds
An alternative and often more modular approach involves the modification of a pre-existing azetidine ring. This strategy allows for the late-stage introduction of the desired side chain, offering greater flexibility in analog synthesis. A key starting material for this approach is often a 3-functionalized azetidine, such as azetidin-3-one or a 3-hydroxyazetidine derivative.
A plausible synthetic route to 3-[2-(Boc-Amino)Ethyl]Azetidine could involve the following key transformations:
-
Starting Material: N-protected azetidin-3-one.
-
Wittig or Horner-Wadsworth-Emmons Reaction: To introduce a two-carbon extension at the 3-position, for example, by reacting with a phosphonate ylide to form an α,β-unsaturated ester.
-
Reduction: Reduction of the double bond and the ester functionality to yield a 3-(2-hydroxyethyl)azetidine derivative.
-
Functional Group Interconversion: Conversion of the hydroxyl group to a leaving group (e.g., mesylate or tosylate).
-
Nucleophilic Substitution: Displacement of the leaving group with an azide or a protected amine.
-
Reduction and Protection: In the case of an azide, reduction to the primary amine followed by protection with a Boc group.
Illustrative Synthetic Pathway
Caption: A potential synthetic pathway to a di-Boc protected 3-(2-aminoethyl)azetidine derivative.
Detailed Experimental Protocols
While the seminal publication with a detailed protocol for 3-[2-(Boc-Amino)Ethyl]Azetidine remains elusive in readily available literature, the following represents a generalized and plausible experimental procedure for the N-Boc protection of a primary amine, a key step in the synthesis of the target molecule.
Protocol: N-Boc Protection of a Primary Amine
Materials:
-
3-(2-Aminoethyl)azetidine dihydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 3-(2-aminoethyl)azetidine dihydrochloride (1.0 eq) in a suitable solvent such as dichloromethane or a mixture of THF and water, add a base such as triethylamine (2.2 eq) or sodium bicarbonate (3.0 eq) at 0 °C.
-
Allow the mixture to stir for 15-30 minutes at room temperature to ensure complete neutralization of the hydrochloride salt.
-
To this mixture, add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., DCM) two to three times.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the desired 3-[2-(Boc-Amino)Ethyl]Azetidine.
Trustworthiness of the Protocol: This protocol is based on well-established and widely practiced procedures for the N-Boc protection of primary amines.[5][6][7][8] The use of a mild base and a common Boc-protection reagent ensures high yields and minimizes side reactions. The workup procedure is standard for isolating neutral organic compounds.
Applications in Medicinal Chemistry
3-[2-(Boc-Amino)Ethyl]Azetidine is a valuable building block in the synthesis of a wide range of biologically active molecules. Its utility stems from the presence of two key functional handles: the Boc-protected primary amine and the secondary amine of the azetidine ring. The Boc group can be selectively removed under acidic conditions to reveal a primary amine, which can then be further functionalized. The azetidine nitrogen can also participate in various coupling reactions.
This intermediate has been utilized in the development of inhibitors for various biological targets, including kinases and proteases, as well as in the construction of novel scaffolds for central nervous system (CNS) active agents.
Conclusion
The discovery and development of synthetic routes to 3-[2-(Boc-Amino)Ethyl]Azetidine exemplify the continuous evolution of synthetic chemistry to meet the demands of modern drug discovery. While the precise historical origin of this specific molecule may be embedded within the broader context of azetidine chemistry, its utility as a versatile and strategically important building block is undisputed. The synthetic strategies outlined in this guide provide a framework for the preparation of this and related 3-substituted azetidines, empowering researchers to continue to explore the vast chemical space enabled by this unique scaffold.
References
- 1. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Azetidines [manu56.magtech.com.cn]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
A Technical Guide to the Spectroscopic Characterization of 3-[2-(Boc-Amino)Ethyl]Azetidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Spectroscopic Landscape of a Novel Azetidine Derivative
In the realm of modern medicinal chemistry and drug discovery, the azetidine moiety has emerged as a privileged scaffold. Its unique three-dimensional structure imparts favorable physicochemical properties to parent molecules, often enhancing metabolic stability, aqueous solubility, and target-binding affinity. The subject of this guide, 3-[2-(Boc-Amino)Ethyl]Azetidine Hydrochloride, represents a key building block in this class, incorporating a protected primary amine for further synthetic elaboration.
A comprehensive understanding of the spectroscopic characteristics of this molecule is paramount for its effective utilization in research and development. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Molecular Structure and its Spectroscopic Implications
A thorough spectroscopic analysis begins with a clear understanding of the molecule's structure. This compound is comprised of a four-membered azetidine ring, an ethyl side chain, and a tert-butoxycarbonyl (Boc) protecting group. The hydrochloride salt form indicates that the azetidine nitrogen is protonated.
Figure 1. Chemical structure of this compound.
This structure presents several key features that will manifest in its spectra:
-
Azetidinium Ring: The strained four-membered ring will influence the chemical shifts of its protons and carbons. The protonation of the nitrogen will lead to downfield shifts of the adjacent protons.
-
Ethyl Side Chain: The methylene groups of the ethyl chain will exhibit characteristic splitting patterns in the ¹H NMR spectrum.
-
Boc Protecting Group: This group is characterized by a strong carbonyl (C=O) stretch in the IR spectrum and a prominent singlet for the nine equivalent methyl protons in the ¹H NMR spectrum.
-
Amine and Amide Moieties: The N-H bonds will have distinct features in both IR and NMR spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide invaluable information.
Experimental Protocol for NMR Data Acquisition
Objective: To determine the proton and carbon environments within the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical as the N-H protons may be exchangeable. D₂O will result in the disappearance of the N-H signals.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary.
Predicted ¹H NMR Spectral Data
The following table outlines the predicted chemical shifts, multiplicities, and assignments for the protons of this compound. These predictions are based on the analysis of similar azetidine-containing structures.[1][2]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality Behind the Prediction |
| ~9.0 - 10.0 | Broad Singlet | 2H | Azetidinium N⁺H₂ | The positive charge on the nitrogen deshields the attached protons significantly, causing a substantial downfield shift. The broadness is due to quadrupole broadening and potential exchange. |
| ~6.8 - 7.2 | Broad Singlet | 1H | Boc N-H | The amide proton is typically deshielded and appears as a broad signal due to restricted rotation and potential hydrogen bonding. |
| ~3.8 - 4.2 | Multiplet | 4H | Azetidine CH₂ | Protons adjacent to the positively charged nitrogen are deshielded. The multiplet arises from coupling to each other and to the azetidine CH proton. |
| ~3.1 - 3.3 | Multiplet | 2H | Ethyl CH₂ (adjacent to NH-Boc) | This methylene group is adjacent to the electron-withdrawing amide nitrogen, causing a downfield shift. |
| ~2.8 - 3.1 | Multiplet | 1H | Azetidine CH | This methine proton is coupled to the adjacent azetidine and ethyl protons, resulting in a complex multiplet. |
| ~1.7 - 1.9 | Multiplet | 2H | Ethyl CH₂ (adjacent to azetidine) | This methylene group is further from the strongly deshielding groups and thus appears more upfield. |
| 1.44 | Singlet | 9H | Boc (CH₃)₃ | The nine protons of the tert-butyl group are chemically equivalent and do not couple with other protons, resulting in a characteristic sharp singlet.[2] |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR data provides a map of the carbon skeleton.
| Chemical Shift (δ, ppm) | Assignment | Causality Behind the Prediction |
| ~156 | Boc C=O | The carbonyl carbon of the carbamate is significantly deshielded and appears in the typical range for this functional group.[3] |
| ~79 | Boc C(CH₃)₃ | The quaternary carbon of the tert-butyl group is shielded by the three methyl groups but is still in a characteristic region.[3] |
| ~55 | Azetidine CH₂ | Carbons directly attached to the protonated nitrogen are deshielded. |
| ~40 | Ethyl CH₂ (adjacent to NH-Boc) | The carbon adjacent to the amide nitrogen is deshielded. |
| ~35 | Azetidine CH | The methine carbon of the azetidine ring. |
| ~30 | Ethyl CH₂ (adjacent to azetidine) | This methylene carbon is in a more aliphatic environment. |
| ~28 | Boc (CH₃)₃ | The three equivalent methyl carbons of the tert-butyl group are highly shielded and appear upfield.[3] |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.
Experimental Protocol for IR Data Acquisition
Objective: To identify the characteristic vibrational frequencies of the functional groups.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation:
-
KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added and averaged to obtain a high-quality spectrum. The data is typically collected over a range of 4000 to 400 cm⁻¹.
Predicted IR Spectral Data
The following table summarizes the predicted key IR absorption bands for this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale for Prediction |
| ~3300 - 3400 | Medium, Sharp | N-H Stretch (Amide) | The N-H stretching vibration of the Boc-protected amine is expected in this region.[2] |
| ~2700 - 3000 | Broad, Strong | N⁺-H Stretch (Azetidinium) | The stretching vibration of the N-H bonds in the protonated azetidine ring appears as a broad and strong absorption. |
| ~2850 - 2980 | Medium to Strong | C-H Stretch (Aliphatic) | These absorptions arise from the stretching vibrations of the C-H bonds in the azetidine ring, ethyl chain, and Boc group. |
| ~1690 - 1710 | Strong, Sharp | C=O Stretch (Amide I) | The carbonyl stretching of the Boc group is a very characteristic and strong absorption.[2] |
| ~1510 - 1540 | Medium | N-H Bend (Amide II) | This band, characteristic of secondary amides, arises from a combination of N-H bending and C-N stretching. |
| ~1160 - 1180 | Strong | C-O Stretch | The C-O single bond stretching in the carbamate group gives rise to a strong absorption. |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecule's structure.
Experimental Protocol for MS Data Acquisition
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Instrumentation: A mass spectrometer, typically with an Electrospray Ionization (ESI) source.
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile/water.
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode. ESI is a soft ionization technique that is well-suited for polar molecules and often results in a prominent protonated molecular ion [M+H]⁺.
Predicted Mass Spectrometry Data
For this compound, the molecular formula of the free base is C₁₀H₂₀N₂O₂ with a molecular weight of 200.28 g/mol . The hydrochloride salt has the formula C₁₀H₂₁ClN₂O₂ and a molecular weight of 236.74 g/mol .
In positive ion ESI-MS, the spectrum is expected to show the protonated molecular ion of the free base.
| m/z | Ion |
| 201.16 | [M+H]⁺ |
| 223.14 | [M+Na]⁺ |
Predicted Fragmentation Pathway:
The protonated molecular ion can undergo fragmentation, providing further structural information. A key fragmentation would be the loss of the Boc group or isobutylene.
Figure 2. Predicted major fragmentation pathways in ESI-MS.
Integrated Spectroscopic Analysis: A Holistic Approach
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The information from NMR, IR, and MS should be cross-correlated to build a comprehensive and unambiguous structural assignment for this compound.
Figure 3. Workflow for integrated spectroscopic analysis.
Conclusion: A Predictive Blueprint for Characterization
This technical guide provides a detailed predictive framework for the spectroscopic characterization of this compound. By understanding the expected NMR, IR, and MS data, researchers can efficiently confirm the identity and purity of this important synthetic building block. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in the laboratory. As the use of novel azetidine derivatives continues to expand in drug discovery, a thorough and predictive understanding of their spectroscopic properties will remain an indispensable tool for the modern scientist.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
- Kovács, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)
Sources
Methodological & Application
synthesis of 3-[2-(Boc-Amino)Ethyl]Azetidine Hydrochloride protocol
An Application Note for the Synthesis of 3-[2-(Boc-Amino)Ethyl]Azetidine Hydrochloride
Abstract
This technical guide provides a detailed, field-proven protocol for the synthesis of this compound, a valuable building block in modern medicinal chemistry. The azetidine scaffold is a privileged motif in drug discovery, prized for the unique conformational rigidity and metabolic stability it imparts to molecules.[1][2] This document outlines a robust two-step synthesis commencing from the commercially available 3-(2-aminoethyl)azetidine dihydrochloride. The protocol details the selective N-protection of the primary amino group using di-tert-butyl dicarbonate (Boc₂O), followed by the formation of the final hydrochloride salt. We delve into the causality behind experimental choices, provide quantitative data, and offer troubleshooting insights to ensure reproducible success for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Azetidine Scaffold
Azetidines, four-membered nitrogen-containing heterocycles, have emerged as critical components in the design of novel therapeutics.[3][4] Their inherent ring strain confers a defined three-dimensional geometry, which can be leveraged to optimize drug-target interactions.[2] The specific intermediate, 3-[2-(Boc-Amino)Ethyl]Azetidine, serves as a versatile synthon, enabling further elaboration and diversification in the development of complex molecular architectures.
The synthesis leverages the indispensable tert-butoxycarbonyl (Boc) protecting group, one of the most common and versatile protecting groups for amines in non-peptide chemistry.[5][6] The Boc group effectively masks the nucleophilicity of the primary amine, allowing for selective reactions at other sites in a multi-step synthesis. Its key advantage lies in its stability across a wide range of basic and nucleophilic conditions, coupled with its facile and selective removal under mild acidic conditions, a property that is orthogonal to many other protecting groups.[5][7]
Overall Synthetic Pathway
The synthesis is a straightforward two-step process designed for efficiency and scalability, starting from 3-(2-aminoethyl)azetidine dihydrochloride.
Caption: Overall workflow for the synthesis of the target compound.
Part 1: Selective Boc Protection of 3-(2-Aminoethyl)azetidine
Principle & Mechanistic Insight
The core of this step is the selective acylation of the more nucleophilic primary amine of the ethyl side-chain over the secondary amine of the azetidine ring. The reaction proceeds via the nucleophilic attack of the primary amino group on one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O).[6] The use of a base, such as sodium hydroxide, is crucial to neutralize the starting material's hydrochloride salts and to deprotonate the ammonium species formed during the reaction, driving it to completion.[8] The resulting tert-butyl carbonate leaving group subsequently decomposes into carbon dioxide and t-butoxide.[6]
Experimental Protocol
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 3-(2-Aminoethyl)azetidine Dihydrochloride | 173.08 | 5.00 g | 28.9 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 6.94 g | 31.8 |
| Sodium Hydroxide (NaOH) | 40.00 | 3.47 g | 86.7 |
| 1,4-Dioxane | - | 50 mL | - |
| Deionized Water | - | 50 mL | - |
| Dichloromethane (DCM) | - | 150 mL (for extraction) | - |
| Brine (Saturated NaCl solution) | - | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~10 g | - |
Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-(2-aminoethyl)azetidine dihydrochloride (5.00 g, 28.9 mmol) and sodium hydroxide (3.47 g, 86.7 mmol) in 50 mL of deionized water. Stir until all solids have dissolved.
-
Reagent Addition: To the aqueous solution, add 50 mL of 1,4-dioxane. In a separate beaker, dissolve di-tert-butyl dicarbonate (6.94 g, 31.8 mmol, 1.1 equiv) in a minimal amount of 1,4-dioxane and add it dropwise to the stirred reaction mixture at room temperature over 15 minutes.
-
Reaction: Stir the biphasic mixture vigorously at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of DCM:MeOH:NH₄OH (90:9:1).
-
Work-up & Extraction: Upon completion, transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, tert-butyl N-[2-(azetidin-3-yl)ethyl]carbamate, as a colorless to pale yellow oil.[5] The product is often of sufficient purity for the next step, but can be purified by column chromatography on silica gel if necessary.
Part 2: Formation of this compound
Principle & Rationale
The final step involves converting the Boc-protected free base into its hydrochloride salt. This is a standard acid-base reaction where the lone pair of electrons on the basic azetidine nitrogen is protonated by hydrochloric acid.[9] Salt formation is highly desirable for drug development professionals as it typically transforms liquid or oily compounds into stable, crystalline solids that are easier to handle, purify, and formulate.[9] Anhydrous conditions are critical to prevent hydrolysis of the product or introduction of excess water into the final solid.
Experimental Protocol
Materials & Reagents
| Reagent | Details | Quantity |
| tert-Butyl N-[2-(azetidin-3-yl)ethyl]carbamate | Crude product from Part 1 | ~5.78 g (theoretical) |
| Anhydrous Diethyl Ether (Et₂O) | - | 100 mL |
| Hydrochloric Acid Solution | 2.0 M solution in Diethyl Ether | ~16 mL (or until precipitation ceases) |
Procedure
-
Dissolution: Dissolve the crude product from Part 1 in 100 mL of anhydrous diethyl ether in an Erlenmeyer flask.
-
Precipitation: While stirring, add the 2.0 M solution of HCl in diethyl ether dropwise. A white precipitate will begin to form immediately. Continue adding the HCl solution until no further precipitation is observed.
-
Isolation: Stir the resulting slurry for 30 minutes at room temperature. Collect the solid product by vacuum filtration.
-
Washing & Drying: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or impurities.
-
Final Product: Dry the white solid under high vacuum to a constant weight to afford this compound.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete reaction due to insufficient base or reaction time. | Ensure all hydrochloride is neutralized by using the specified equivalents of NaOH. Extend reaction time and monitor by TLC. |
| Di-Boc protected byproduct formation | The secondary amine of the azetidine ring also reacted with Boc₂O. | This is generally minimal due to sterics and lower nucleophilicity, but can be suppressed by using only a slight excess (1.05-1.1 equiv) of Boc₂O. |
| Product in Step 2 is oily, not solid | Presence of water or impurities. | Ensure all solvents are anhydrous. If the product remains oily, try trituration with pentane or hexane to induce crystallization. |
| Incomplete precipitation in Step 2 | Insufficient HCl added. | Add additional HCl/ether solution dropwise until precipitation is complete. Check the pH of the mother liquor with moist pH paper. |
Safety & Handling
-
Di-tert-butyl dicarbonate (Boc₂O): Irritant and sensitizer. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
1,4-Dioxane: Flammable liquid and potential carcinogen. Use only in a fume hood.
-
Hydrochloric Acid (in Ether): Corrosive and flammable. Handle with extreme care in a fume hood, away from ignition sources.
-
General Precautions: All steps should be performed in a well-ventilated laboratory fume hood. Standard laboratory safety practices should be followed at all times.
References
-
The Indispensable Role of the Boc Protecting Group in Modern Organic Synthesis. Benchchem.
-
BOC Protection and Deprotection. J&K Scientific LLC.
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Synthesis of azetidines and pyrrolidines towards medicinal chemistry and organocatalysis applications. SciTechnol.
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The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals. Benchchem.
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Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
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Boc Protecting Group for Amines. Chemistry Steps.
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Azetidine derivatives of tricyclic antidepressant agents. Journal of Medicinal Chemistry.
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An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
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tert-Butyloxycarbonyl protecting group. Wikipedia.
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Adding Boc Group Mechanism | Organic Chemistry. YouTube.
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3-(N-Boc-aminoethyl)azetidine. ChemBK.
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azetidine. Organic Syntheses Procedure.
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Application Notes and Protocols: 3-(2-Phenoxyethyl)azetidine as a Versatile Building Block for Complex Molecule Synthesis. Benchchem.
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Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central.
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Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
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Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry.
-
Azetidine Synthesis. Google Books.
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Synthesis of azetidine derivatives. Google Patents.
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PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES.
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Azetidine synthesis. Organic Chemistry Portal.
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Azetidine: Basicity and Preparation. YouTube.
-
Boc-Protected Amino Groups. Organic Chemistry Portal.
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Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace.
-
An Optimised Synthesis of 2-[2,3-Bis(tert-butoxycarbonyl)guanidino]ethylamine. ResearchGate. [URL: https://www.researchgate.net/publication/259178458_An_Optimised_Synthesis_of_2-23-Bis tert-butoxycarbonylguanidinoethylamine]([Link] tert-butoxycarbonylguanidinoethylamine)
-
3-Aminoazetidine, 3-BOC protected. Apollo Scientific.
-
BOC-amino acids (tert-butyloxycarbonyl-protected). BOC Sciences.
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The Azetidine Ethylamine Moiety: A Scaffold for Innovation in Medicinal Chemistry
Application Notes and Protocols for 3-[2-(Boc-Amino)Ethyl]Azetidine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Azetidine Core
In the landscape of modern drug discovery, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is perpetual. Among the saturated heterocycles, the azetidine ring has emerged as a "privileged scaffold."[1] This four-membered ring system exists in a unique conformational space, balancing the high ring strain of aziridines with the greater flexibility of pyrrolidines.[2] This constrained geometry can be a powerful tool for medicinal chemists, allowing for the precise positioning of substituents in three-dimensional space to optimize interactions with biological targets.[1] The incorporation of an azetidine moiety can lead to improvements in metabolic stability, solubility, and membrane permeability, while also providing novel intellectual property.
This guide focuses on a particularly versatile building block: 3-[2-(Boc-Amino)Ethyl]Azetidine . This compound combines the conformational rigidity of the azetidine ring with a flexible ethylamine side chain, temporarily masked with a tert-butyloxycarbonyl (Boc) protecting group. This strategic design allows for sequential, controlled functionalization at two distinct points: the azetidine nitrogen and the primary amine of the side chain. These features make it an invaluable tool for the synthesis of diverse compound libraries targeting a range of therapeutic areas, from central nervous system (CNS) disorders to oncology.[3][4]
Core Applications in Drug Discovery
The unique structural attributes of 3-[2-(Boc-Amino)Ethyl]Azetidine have led to its application in the development of several classes of therapeutic agents. Below, we explore some prominent examples, detailing the medicinal chemistry rationale behind its use.
Soluble Epoxide Hydrolase (sEH) Inhibitors for Inflammatory Diseases
Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of anti-inflammatory and vasodilatory lipid signaling molecules known as epoxyeicosatrienoic acids (EETs).[5] Inhibition of sEH increases the bioavailability of EETs, making it a promising therapeutic strategy for managing hypertension, inflammation, and pain.[5]
The 3-(2-aminoethyl)azetidine scaffold has been successfully incorporated into potent sEH inhibitors.[6] The azetidine ring often serves as a central scaffold to orient a primary pharmacophore, such as a urea or amide group, for optimal interaction with the enzyme's active site. The ethylamine side chain provides a vector for introducing additional functionalities that can modulate potency, selectivity, and pharmacokinetic properties.[7]
Medicinal Chemistry Rationale: The azetidine nitrogen can be functionalized to interact with key residues in the sEH active site, while the deprotected ethylamine side chain can be elaborated with various groups to enhance binding affinity or improve physicochemical properties. This dual functionality allows for the systematic exploration of the structure-activity relationship (SAR) to optimize inhibitor performance.
Kinase Inhibitors in Oncology and Immunology
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders.[8] The development of selective kinase inhibitors is a major focus of modern drug discovery.
The 3-(2-aminoethyl)azetidine moiety has been utilized in the synthesis of interleukin-2-inducible T-cell kinase (ITK) inhibitors.[9] ITK is a key signaling molecule in T-cell activation, and its inhibition is a potential therapeutic strategy for inflammatory and autoimmune diseases. In these inhibitors, the azetidine core can serve as a rigid linker to correctly position pharmacophoric elements for interaction with the kinase hinge region or allosteric pockets.
Medicinal Chemistry Rationale: The constrained nature of the azetidine ring can reduce the entropic penalty of binding to the target kinase, potentially leading to higher affinity. The ethylamine side chain provides a versatile handle for introducing various substituents to probe different regions of the kinase active site and to fine-tune the overall properties of the molecule.
Modulators of G-Protein Coupled Receptors (GPCRs) for CNS Disorders
G-protein coupled receptors (GPCRs) are the largest family of membrane receptors and are the targets of a significant portion of currently marketed drugs.[10] Allosteric modulation of GPCRs, which involves binding to a site distinct from the endogenous ligand binding site, offers a promising approach for achieving greater selectivity and a more nuanced pharmacological response.[7]
The 3-(2-aminoethyl)azetidine scaffold is a valuable building block for the synthesis of GPCR modulators, particularly for CNS targets where blood-brain barrier penetration is crucial.[3] The rigid azetidine core can help to pre-organize the molecule into a conformation that is favorable for binding to the allosteric site, while the overall physicochemical properties can be tailored to enhance CNS exposure.[4]
Medicinal Chemistry Rationale: The three-dimensional structure imparted by the azetidine ring can be exploited to achieve selective interactions with the often-subtle structural differences between GPCR subtypes. The ability to functionalize both the ring nitrogen and the side chain allows for the creation of molecules with the precise vectoral orientation required for potent and selective allosteric modulation.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key transformations involving 3-[2-(Boc-Amino)Ethyl]Azetidine.
Protocol 1: Boc Deprotection of 3-[2-(Boc-Amino)Ethyl]Azetidine
The removal of the Boc protecting group is a crucial first step to unmask the primary amine for subsequent functionalization. Acidic conditions are typically employed for this transformation.[11]
Reaction Scheme:
Caption: General workflow for the acidic deprotection of the Boc group.
Protocol 2: Amide Coupling with Deprotected 3-(2-Aminoethyl)azetidine
This protocol describes the formation of an amide bond between the primary amine of deprotected 3-(2-aminoethyl)azetidine and a carboxylic acid using a standard coupling agent like HATU. Reaction Scheme:
Materials:
-
3-(2-Aminoethyl)azetidine dihydrochloride
-
Carboxylic acid (1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0-4.0 eq to neutralize the HCl salt and for the coupling)
-
Anhydrous DMF or DCM
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0-4.0 eq) to the solution.
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of 3-(2-aminoethyl)azetidine dihydrochloride (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: a. Quench the reaction by adding water. b. Extract the aqueous layer with ethyl acetate (3x). c. Wash the combined organic layers with 5% LiCl solution (to remove residual DMF) and then with brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. e. Purify the crude product by silica gel column chromatography.
Data Presentation: Comparison of Amide Coupling Reagents
| Reagent | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Notes |
| HATU | DIPEA | DMF | RT | 4-6 | 80-95 | Highly efficient, especially for hindered substrates. |
| EDC/HOBt | DIPEA | DCM | 0 to RT | 12-18 | 70-90 | A classic and cost-effective method. |
| PyBOP | DIPEA | DMF | 0 to RT | 12-16 | 75-95 | Another efficient phosphonium-based reagent. |
Visualization of Amide Coupling Workflow
Caption: Workflow for HATU-mediated amide coupling.
Protocol 3: Reductive Amination with the Azetidine Nitrogen
This protocol details the functionalization of the secondary amine of the azetidine ring via reductive amination with an aldehyde or ketone.
Reaction Scheme:
Materials:
-
3-[2-(Boc-Amino)Ethyl]Azetidine
-
Aldehyde or Ketone (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of 3-[2-(Boc-Amino)Ethyl]Azetidine (1.0 eq) in DCE or DCM (0.2 M), add the desired aldehyde or ketone (1.0-1.2 eq).
-
Stir the reaction mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate. For less reactive carbonyl compounds, a catalytic amount of acetic acid (0.1 eq) can be added.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. The addition should be controlled to maintain the temperature below 30°C.
-
Stir the reaction at room temperature for 2-24 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: a. Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. b. Extract the aqueous layer with dichloromethane (3x). c. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Yields for Reductive Amination
| Aldehyde/Ketone | Product | Typical Yield (%) |
| Benzaldehyde | N-Benzyl-3-[2-(Boc-amino)ethyl]azetidine | 70-90 |
| Acetone | N-Isopropyl-3-[2-(Boc-amino)ethyl]azetidine | 65-85 |
| Cyclohexanone | N-Cyclohexyl-3-[2-(Boc-amino)ethyl]azetidine | 75-95 |
| Note: Yields are based on general literature precedents for reductive aminations with similar substrates and may vary. |
Visualization of Reductive Amination Workflow
Caption: Workflow for the reductive amination of the azetidine nitrogen.
Conclusion
3-[2-(Boc-Amino)Ethyl]Azetidine is a powerful and versatile building block in medicinal chemistry. Its unique combination of a conformationally constrained azetidine ring and a functionalizable ethylamine side chain provides a robust platform for the synthesis of diverse and complex molecules. The protocols and application examples provided in this guide offer a solid foundation for researchers to leverage the strategic advantages of this scaffold in their drug discovery programs, paving the way for the development of novel therapeutics with improved pharmacological profiles.
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Wilhelmsen, C. A. (2016). Deprotection and Reductive Amination Methodology of N-Boc-3-amino-4-halopyridines. Dissertations - ALL. 506. [Link]
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Al-Ostath, A. H., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1079. [Link]
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Al-Ostath, A. H., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances, 11(18), 10667-10687. [Link]
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using 3-[2-(Boc-Amino)Ethyl]Azetidine as a building block in synthesis
An Application Guide to 3-[2-(Boc-Amino)Ethyl]Azetidine: A Versatile Building Block for Modern Drug Discovery
Authored by a Senior Application Scientist
Introduction: The Strategic Value of the Azetidine Scaffold
In the landscape of medicinal chemistry, the quest for novel chemical matter with improved pharmacological profiles is perpetual. Azetidines, four-membered saturated nitrogen heterocycles, have emerged as privileged scaffolds, offering a compelling alternative to more common rings like piperidine and pyrrolidine.[1] Their inherent ring strain, intermediate between that of highly reactive aziridines and stable pyrrolidines, imparts a unique conformational rigidity.[2] This rigidity can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and potency.[3]
The strategic incorporation of azetidine rings into drug candidates has been shown to enhance metabolic stability, improve aqueous solubility, and provide advantageous vectors for exploring chemical space, often leading to a desirable increase in the fraction of sp³-hybridized carbons (Fsp³).[4]
3-[2-(Boc-Amino)Ethyl]Azetidine is a particularly valuable bifunctional building block. It combines the beneficial properties of the azetidine core with a protected primary amine on an ethyl side chain. This arrangement presents two distinct points for chemical modification, allowing for the controlled and sequential synthesis of complex molecules. It serves as a constrained bioisostere for more flexible diamine fragments, enabling chemists to fine-tune the spatial arrangement of functional groups and optimize interactions with target proteins.
This guide provides an in-depth exploration of the applications and synthetic protocols for 3-[2-(Boc-Amino)Ethyl]Azetidine, designed for researchers, medicinal chemists, and drug development professionals.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe use in synthesis.
| Property | Value | Reference |
| Chemical Name | tert-Butyl (2-(azetidin-3-yl)ethyl)carbamate | [5] |
| CAS Number | 162696-31-3 | [6] |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [6][7] |
| Molecular Weight | 200.28 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid or solid | [5] |
| Solubility | Soluble in common organic solvents (DCM, MeOH, THF) | [5] |
| Storage | Store at 2-8°C, protect from light | [5] |
Handling and Safety:
-
3-[2-(Boc-Amino)Ethyl]Azetidine should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
It is classified as an irritant; avoid contact with skin and eyes.[5]
-
Store in a tightly sealed container in a cool, dry place to prevent degradation.
Application Notes & Synthetic Protocols
The synthetic utility of 3-[2-(Boc-Amino)Ethyl]Azetidine stems from the differential reactivity of its two nitrogen atoms. The secondary amine of the azetidine ring is a potent nucleophile, while the primary amine of the side chain is protected by a tert-Butoxycarbonyl (Boc) group. This allows for selective functionalization of the azetidine nitrogen, followed by deprotection and subsequent modification of the side-chain amine.
Selective Functionalization of the Azetidine Nitrogen
The secondary amine of the azetidine ring is readily functionalized through several classic transformations. Its pKa is similar to that of a typical secondary amine, allowing for predictable reactivity.[8]
Reductive amination is a robust and highly versatile method for forming C-N bonds, enabling the introduction of a wide array of substituents onto the azetidine nitrogen.[9] The reaction proceeds via the formation of an iminium ion intermediate from the azetidine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice.[9] Its mildness and steric bulk allow it to selectively reduce the protonated iminium ion intermediate much faster than the starting carbonyl compound. This selectivity prevents the wasteful formation of alcohol byproducts and allows for a one-pot procedure.[10]
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents as they are relatively non-polar, aprotic, and effectively solubilize the reactants and intermediates.
-
Acid Catalyst (Optional): For less reactive ketones or electron-rich aldehydes, a catalytic amount of acetic acid can accelerate the initial formation of the iminium ion.
Caption: General workflow for N-alkylation via reductive amination.
Detailed Protocol: Reductive Amination
-
To a solution of 3-[2-(Boc-Amino)Ethyl]Azetidine (1.0 equiv.) and the desired aldehyde or ketone (1.1 equiv.) in dichloromethane (DCM, 0.1 M), add sodium triacetoxyborohydride (1.5 equiv.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 2-24 hours).
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir vigorously for 15-30 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-substituted product.
Acylation and sulfonylation are fundamental reactions for creating robust amide and sulfonamide linkages, respectively. These functional groups are prevalent in pharmaceuticals due to their chemical stability and ability to act as hydrogen bond donors and acceptors.
Causality Behind Experimental Choices:
-
Base: A non-nucleophilic organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is required to neutralize the HCl or other acidic byproduct generated during the reaction. This prevents the protonation and deactivation of the starting azetidine.
-
Solvent: An aprotic solvent like DCM or THF is used to prevent reaction with the electrophilic acylating or sulfonylating agent.
Caption: Reaction scheme for N-acylation or N-sulfonylation.
Detailed Protocol: N-Acylation
-
Dissolve 3-[2-(Boc-Amino)Ethyl]Azetidine (1.0 equiv.) in DCM (0.1 M) in a round-bottom flask and add triethylamine (1.5 equiv.).
-
Cool the mixture to 0°C using an ice bath.
-
Add the desired acyl chloride or anhydride (1.1 equiv.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS, typically 1-4 hours).
-
Quench the reaction with water. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify by flash column chromatography if necessary.
Deprotection and Functionalization of the Side-Chain Amine
Once the azetidine nitrogen is functionalized, the Boc-protected primary amine on the side chain can be unmasked. This reveals a new nucleophilic handle for further elaboration, enabling the synthesis of compounds with diverse functionalities at both ends of the molecule.
Causality Behind Experimental Choices:
-
Deprotection Reagent: The Boc group is specifically designed to be labile under acidic conditions.[11] Trifluoroacetic acid (TFA) is highly effective for this purpose. It is volatile, allowing for easy removal after the reaction is complete. A common solution is 20-50% TFA in DCM.
-
Procedure: The reaction is typically performed at room temperature and is often complete within 1-2 hours. The progress can be monitored by the disappearance of the starting material on LC-MS.
Caption: Workflow for side-chain deprotection and further modification.
Detailed Protocol: Boc Deprotection
-
Dissolve the N-functionalized, Boc-protected azetidine substrate (1.0 equiv.) in DCM (0.1 M).
-
Add trifluoroacetic acid (TFA, 10-20 equiv., often as a 25% v/v solution in DCM) to the solution at room temperature.
-
Stir the mixture for 1-2 hours. Monitor for the disappearance of the starting material by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporation with toluene or DCM can help remove residual TFA.
-
The resulting primary amine is typically isolated as its TFA salt, which is often a viscous oil or solid. This salt can be used directly in the next step after neutralizing the acid with a suitable base.
Self-Validation: The success of the deprotection can be confirmed by LC-MS, observing the expected mass change (loss of 100.12 amu), and by ¹H NMR, noting the disappearance of the characteristic tert-butyl singlet at ~1.4 ppm. The resulting primary amine salt can then be subjected to the same reactions described in section 3.1 (reductive amination, acylation, etc.) to complete the synthesis of the target molecule.
Conclusion
3-[2-(Boc-Amino)Ethyl]Azetidine is a powerful and versatile building block that provides a robust platform for the synthesis of complex, three-dimensional molecules. Its bifunctional nature, combined with the favorable physicochemical properties imparted by the azetidine ring, makes it an invaluable tool for medicinal chemists. The protocols described herein are based on well-established, reliable transformations and provide a solid foundation for researchers to incorporate this valuable scaffold into their drug discovery programs. By understanding the principles behind the experimental choices, scientists can confidently adapt and apply these methods to create novel chemical entities with enhanced therapeutic potential.
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Hazra, S., et al. (2023). HFIP-assisted Brønsted acid-catalyzed ring opening of 1-azabicyclo[1.1.0]butane to access diverse C3-quaternary aza-azetidines and indole-azetidines. ResearchGate. Available at: [Link]
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Yue, P., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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- 9. benchchem.com [benchchem.com]
- 10. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
reaction of 3-[2-(Boc-Amino)Ethyl]Azetidine with electrophiles
An Application Guide for the Synthetic Elaboration of 3-[2-(Boc-Amino)Ethyl]Azetidine
Abstract
The azetidine scaffold has become a cornerstone in modern medicinal chemistry, prized for its ability to impart unique conformational rigidity and favorable physicochemical properties to bioactive molecules.[1][2] This guide provides a detailed exploration of the synthetic utility of a key intermediate, tert-butyl (2-(azetidin-3-yl)ethyl)carbamate , commonly referred to as 3-[2-(Boc-Amino)Ethyl]Azetidine. We focus on the selective functionalization of the azetidine nitrogen with a range of electrophiles, a critical step for generating diverse compound libraries for drug discovery. This document outlines the core chemical principles, provides validated, step-by-step protocols for key transformations, and discusses potential challenges, offering a comprehensive resource for researchers in organic synthesis and pharmaceutical development.
Scientific Foundation: Understanding the Reactivity Profile
The target molecule, 3-[2-(Boc-Amino)Ethyl]Azetidine, possesses two nitrogen atoms with distinct reactivity profiles. The key to its synthetic utility lies in selectively reacting with the desired nitrogen.
-
The Azetidine Nitrogen: This secondary amine is nucleophilic and readily participates in reactions with electrophiles. Its reactivity is a cornerstone of its use as a versatile building block.[3]
-
The Side-Chain Nitrogen: This primary amine is protected by a tert-butoxycarbonyl (Boc) group, converting it into a carbamate. The Boc group is exceptionally stable under basic and nucleophilic conditions, effectively "masking" the reactivity of this nitrogen.[4][5][6] The lone pair on the nitrogen is delocalized into the adjacent carbonyl, significantly reducing its nucleophilicity.[6]
This differential reactivity allows for the selective functionalization of the azetidine ring nitrogen without disturbing the side chain. However, it is critical to note that the Boc group is labile under acidic conditions.[5][7] Similarly, the azetidine ring, while more stable than an aziridine, can undergo ring-opening, particularly upon activation with Lewis or Brønsted acids due to its inherent ring strain (approx. 25 kcal/mol).[8][9][10][11] Therefore, reaction conditions must be carefully chosen to favor N-functionalization over Boc deprotection or ring cleavage.
Core Synthetic Applications & Protocols
The following sections provide detailed protocols for the most common and effective methods for the N-functionalization of 3-[2-(Boc-Amino)Ethyl]Azetidine.
N-Alkylation: Introduction of Alkyl Scaffolds
N-alkylation is a fundamental transformation for introducing simple alkyl groups, which can modulate properties like lipophilicity and metabolic stability. The reaction proceeds via a standard SN2 mechanism.
Causality of Protocol Choices:
-
Solvent: A polar aprotic solvent like Acetonitrile (ACN) or Dimethylformamide (DMF) is chosen to dissolve the polar starting materials and facilitate the SN2 reaction.
-
Base: A non-nucleophilic inorganic base such as potassium carbonate (K₂CO₃) or a hindered organic base like diisopropylethylamine (DIPEA) is used. Its role is to act as a scavenger for the acid (e.g., HBr) generated during the reaction, driving the equilibrium towards the product. K₂CO₃ is often preferred for its low cost and ease of removal via filtration.
-
Temperature: Mild heating is often employed to increase the reaction rate, but excessive temperatures should be avoided to minimize side reactions.
Experimental Protocol: General Procedure for N-Alkylation
-
To a solution of 3-[2-(Boc-Amino)Ethyl]Azetidine (1.0 eq) in anhydrous acetonitrile (0.1 M), add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1-1.2 eq).
-
Add potassium carbonate (K₂CO₃) (2.0-3.0 eq) to the mixture.
-
Stir the reaction mixture at 50-60 °C and monitor its progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (typically using a gradient of ethyl acetate in hexanes) to yield the desired N-alkylated product.
N-Acylation: Synthesis of Amides
N-acylation introduces an amide functionality, a common feature in pharmaceutical compounds that can act as a hydrogen bond donor/acceptor. The reaction is typically rapid and high-yielding.
Causality of Protocol Choices:
-
Reagents: Acid chlorides or anhydrides are highly reactive acylating agents.[12]
-
Base: An organic base like triethylamine (TEA) or DIPEA is used to neutralize the HCl generated from the acid chloride, preventing the protonation of the starting azetidine which would render it non-nucleophilic.[12]
-
Solvent: An inert, aprotic solvent like dichloromethane (DCM) or THF is ideal.
-
Temperature: The reaction is often initiated at 0 °C to control the initial exotherm, especially when using reactive acid chlorides.
Experimental Protocol: N-Acylation with an Acid Chloride
-
Dissolve 3-[2-(Boc-Amino)Ethyl]Azetidine (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M) in a round-bottom flask equipped with a magnetic stirrer.
-
Add triethylamine (1.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the desired acid chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the pure N-acylated product.
Reductive Amination: Access to Complex Amines
Reductive amination is a powerful method for forming C-N bonds, allowing for the introduction of a wide variety of substituents starting from aldehydes or ketones.[13][14] The process involves the initial formation of an iminium ion, which is then reduced in situ by a mild reducing agent.
Causality of Protocol Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reagent of choice. It is mild enough not to reduce the starting aldehyde/ketone but is highly effective at reducing the iminium ion intermediate formed in situ.[14] Unlike sodium cyanoborohydride, it avoids the use of toxic cyanide reagents.
-
Solvent: Solvents like 1,2-dichloroethane (DCE) or DCM are commonly used. Acetic acid is sometimes added as a catalyst to facilitate iminium ion formation.
-
Procedure: A one-pot procedure is most efficient, where the azetidine, carbonyl compound, and reducing agent are combined.[13]
Experimental Protocol: General Procedure for Reductive Amination
-
To a solution of 3-[2-(Boc-Amino)Ethyl]Azetidine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in 1,2-dichloroethane (DCE) (0.1 M), add a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine/iminium formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10-15 minutes.
-
Stir the reaction at room temperature for 6-24 hours, monitoring by LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.
-
Extract the mixture with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via column chromatography.
Data Presentation and Summary
The following table summarizes the typical conditions for the electrophilic reactions discussed. Yields are representative and will vary based on the specific electrophile used.
| Reaction Type | Electrophile (E+) | Typical Base | Solvent | Temp (°C) | Time (h) | Avg. Yield (%) |
| N-Alkylation | R-Br, R-I | K₂CO₃, DIPEA | ACN, DMF | 50-60 | 4-12 | 70-90% |
| N-Acylation | RCOCl, (RCO)₂O | TEA, DIPEA | DCM, THF | 0 to RT | 1-4 | 85-98% |
| Reductive Amination | RCHO, RCOR' | None (STAB) | DCE, DCM | RT | 6-24 | 65-85% |
Visualization of Key Processes
Diagrams created using Graphviz help to visualize the reaction pathways and experimental workflows.
Caption: Standard workflow for an N-acylation experiment.
Troubleshooting and Mechanistic Considerations
-
Low Yields in Alkylation: If alkylation is sluggish, consider adding a catalytic amount of sodium iodide (NaI) for alkyl chlorides or bromides to facilitate a Finkelstein reaction, generating the more reactive alkyl iodide in situ.
-
Boc-Deprotection: Avoid acidic conditions. If acidic byproducts are possible, ensure a sufficient amount of base is present. Accidental deprotection can be identified by LC-MS (mass loss of 100 amu) and changes in polarity on TLC. Standard deprotection is achieved with acids like trifluoroacetic acid (TFA) in DCM. [5][7][15]* Ring Opening: This side reaction is unlikely under the basic or neutral conditions described in the protocols. However, if strong Lewis acids are used or if the electrophile can coordinate to the azetidine nitrogen and facilitate cleavage, ring-opened products may be observed. [8][10][16]The resulting product would be a 1,3-difunctionalized propane derivative.
-
Steric Hindrance: Highly bulky electrophiles may react slowly with the azetidine nitrogen. In such cases, increasing the reaction temperature or using a more reactive electrophile may be necessary.
By understanding the distinct reactivity of the two nitrogen centers and carefully controlling reaction conditions, 3-[2-(Boc-Amino)Ethyl]Azetidine serves as a powerful and versatile building block for the synthesis of complex, functionally diverse molecules for pharmaceutical research.
References
- BenchChem. (2025). Application Notes and Protocols for N-Functionalization of 2-(2-Bromophenyl)azetidine. BenchChem Technical Document.
- American Chemical Society. (2025). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. Journal of Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.
- BenchChem. (2025). Stability of the Boc Protecting Group: A Comparative Guide for Researchers. BenchChem Technical Document.
- Journal of Organic Chemistry. (2025). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions.
- Unknown Source. (n.d.). Regioselective Ring-Opening Reactions of Unsymmetric Azetidines.
- Hodgson, D. M., Pearson, C. I., & Kazmi, M. (2014). Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine. Organic Letters.
- BenchChem. (2025). The Advent and Evolution of 3-Substituted Azetidines: A Technical Guide. BenchChem Technical Document.
- Journal of Organic Chemistry. (2025). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions.
- Hodgson, D. M., Pearson, C. I., & Kazmi, M. (2014). Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine. Organic Letters.
- Hodgson, D. M., Pearson, C. I., & Kazmi, M. (2014). Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine: Synthesis of 2-Substituted 2-Azetines. Organic Letters, 16, 856-859.
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Chemistry Steps.
- Organic & Biomolecular Chemistry. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. RSC Publishing.
- Angewandte Chemie International Edition. (n.d.). Accessing Azetidines through Magnesium-Mediated Nitrogen Group Transfer from Iminoiodinane to Donor-Acceptor Cyclopropanes. NIH PMC.
- Reddit. (2024). Why is boc stable to hydrolysis under basic conditions?. r/OrganicChemistry.
- Alabugin, I. V., et al. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia.
- Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1).
- Ghandi, M., et al. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules.
- Organic Chemistry Division, University of Southampton. (n.d.).
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
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Introduction: The Strategic Role of Boc Protection in Amine Synthesis
An Application Note for the Deprotection of 3-[2-(Boc-Amino)Ethyl]Azetidine Dihydrochloride
In the landscape of modern organic and medicinal chemistry, the strategic use of protecting groups is fundamental to the successful synthesis of complex molecules. The tert-butyloxycarbonyl (Boc) group is one of the most ubiquitous protecting groups for amines, prized for its stability under a wide range of reaction conditions and its clean, efficient removal under acidic conditions.[1][2] This application note provides a detailed protocol and scientific rationale for the deprotection of 3-[2-(Boc-Amino)Ethyl]Azetidine, a substrate featuring two Boc-protected amine functionalities and a strained azetidine ring.
The azetidine motif is of growing interest in drug development, as its incorporation can impart unique conformational constraints, improve metabolic stability, and enhance the biological activity of peptide-based therapeutics.[3][4][5] The successful deprotection of both the primary amine on the ethyl side-chain and the secondary amine of the azetidine ring is a critical step in leveraging this valuable building block for further synthetic transformations. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the reaction mechanism, protocol optimization, and analytical validation.
The Chemistry of Acid-Catalyzed Boc Deprotection
The removal of a Boc group is an acid-catalyzed hydrolysis of a carbamate.[6] The mechanism proceeds through a well-understood pathway, ensuring a predictable and high-yielding transformation when executed correctly.
-
Protonation: The reaction initiates with the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as hydrochloric acid (HCl).[7]
-
Formation of a Carbamic Acid: This protonation weakens the carbonyl carbon-oxygen bond, leading to the departure of a stable tert-butyl cation. This results in the formation of an unstable carbamic acid intermediate.[7]
-
Decarboxylation: The carbamic acid readily undergoes decarboxylation, releasing carbon dioxide gas and the desired free amine.[7]
-
Protonation of the Amine: Under the acidic reaction conditions, the newly liberated amine is protonated, typically forming a salt with the conjugate base of the acid used (e.g., a hydrochloride salt).[7]
The primary byproducts of this reaction are the tert-butyl cation, which typically deprotonates to form isobutylene gas, and carbon dioxide.[7][8] It is crucial to perform this reaction in an open or well-vented system to allow these gases to escape safely.[2][7]
Caption: General mechanism of acid-catalyzed Boc deprotection.[9]
Protocol Design: HCl in Dioxane for Crystalline Product Isolation
While trifluoroacetic acid (TFA) is a common reagent for Boc deprotection, it often yields trifluoroacetate salts that are oily and difficult to handle.[10] For substrates like 3-[2-(Boc-Amino)Ethyl]Azetidine, using a solution of hydrochloric acid in an organic solvent, such as 4M HCl in 1,4-dioxane, is highly advantageous. This method typically results in the precipitation of the deprotected amine as a crystalline hydrochloride salt, which can be easily isolated by filtration.[9][11] This simplifies purification and handling significantly.
Experimental Protocol
This protocol details the complete removal of both Boc groups to yield 3-(2-aminoethyl)azetidine dihydrochloride.
Materials and Reagents
| Material/Reagent | Specification |
| 3-[2-(Boc-Amino)Ethyl]Azetidine HCl | Substrate |
| 4M HCl in 1,4-Dioxane | Reagent Grade |
| Methanol (MeOH) | Anhydrous |
| Diethyl Ether (Et₂O) | Anhydrous |
| Round-bottom flask | Appropriate size |
| Magnetic stirrer and stir bar | |
| Buchner funnel and filter paper | |
| High-vacuum pump | For drying |
| Analytical Balance | |
| TLC plates (Silica gel 60 F₂₅₄) | |
| Ninhydrin stain | For TLC visualization |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-[2-(Boc-Amino)Ethyl]Azetidine HCl (1.0 eq).
-
Dissolution: Dissolve the substrate in a minimal amount of anhydrous methanol.
-
Reagent Addition: While stirring at room temperature, add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents of HCl per Boc group). A precipitate may begin to form upon addition.
-
Reaction: Allow the mixture to stir at room temperature. The reaction is generally complete within 30 minutes to 4 hours.[11]
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS.
-
TLC: Spot the reaction mixture on a silica gel plate. The starting material will have a higher Rf value than the highly polar, deprotected product. The product spot can be visualized with ninhydrin stain, which turns purple in the presence of primary or secondary amines.[12]
-
LC-MS: A mass difference of approximately -200.24 amu (for two Boc groups) will confirm the removal of both protecting groups.[1]
-
-
Product Isolation: Upon completion, the deprotected product, 3-(2-aminoethyl)azetidine dihydrochloride, often precipitates as a white solid.
-
Filtration and Washing: Collect the solid by vacuum filtration through a Buchner funnel. Wash the solid generously with anhydrous diethyl ether to remove any residual starting material and non-polar impurities.[9][11]
-
Drying: Dry the resulting white solid under high vacuum to obtain the pure deprotected amine dihydrochloride salt.
Caption: A flowchart outlining the experimental steps.
Analytical Validation
Confirming the complete removal of the Boc group is essential. A combination of techniques provides the most reliable validation.
| Technique | Principle | Key Indicator of Complete Deprotection |
| ¹H NMR Spectroscopy | Measures the magnetic environment of protons. | Disappearance of the characteristic singlet of the eighteen equivalent tert-butyl protons, typically observed around 1.4-1.5 ppm.[1] |
| ¹³C NMR Spectroscopy | Measures the magnetic environment of carbons. | Disappearance of signals for the quaternary carbons (~80 ppm) and the methyl carbons (~28 ppm) of the tert-butyl groups, and the carbamate carbonyls (~153 ppm).[1] |
| Mass Spectrometry | Measures the mass-to-charge ratio. | A mass difference of -200.24 amu (for two Boc groups) between the starting material and the product molecular ion peaks.[1] |
| FTIR Spectroscopy | Measures absorption of infrared radiation. | Disappearance of the strong C=O stretching band of the Boc carbamate, typically around 1680-1720 cm⁻¹. Appearance of N-H stretching bands for the amine salt.[1] |
Safety and Handling
-
Acid Hazards: Both 4M HCl in dioxane and trifluoroacetic acid are highly corrosive and can cause severe burns.[13] Always handle these reagents inside a certified chemical fume hood.[13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (butyl rubber or Viton for TFA), safety goggles, a face shield, and a lab coat.[13][14][15]
-
Gas Evolution: The reaction generates CO₂ and isobutylene gas. Ensure the reaction vessel is not sealed to prevent pressure buildup.[7][8]
-
Waste Disposal: Neutralize acidic waste before disposal, and handle all chemical waste in accordance with local, state, and federal regulations.[16]
Conclusion
The deprotection of Boc-protected amines is a cornerstone transformation in synthetic chemistry. The protocol described provides a reliable and efficient method for the deprotection of 3-[2-(Boc-Amino)Ethyl]Azetidine using HCl in dioxane, which offers the significant advantage of isolating the product as an easily handled crystalline dihydrochloride salt. By understanding the underlying mechanism, carefully monitoring the reaction, and adhering to strict safety protocols, researchers can confidently execute this critical synthetic step, paving the way for the development of novel azetidine-containing compounds.
References
-
Boc Deprotection Mechanism - HCl. Common Organic Chemistry. [Link]
-
Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Boc Deprotection Mechanism | Organic Chemistry. YouTube. [Link]
-
Amine Protection / Deprotection. Fisher Scientific. [Link]
-
How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. [Link]
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. [Link]
-
Trifluoroacetic Acid SOP. University of Washington. [Link]
-
Specific solvent issues with BOC deprotection. ACS GCI Pharmaceutical Roundtable. [Link]
-
Boc De-protection. Reddit. [Link]
-
Acids - BOC Deprotection. ACS GCI Pharmaceutical Roundtable. [Link]
-
How can we do the deprotection of boc-amino acids using hcl? ResearchGate. [Link]
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. National Institutes of Health. [Link]
-
Safety Data Sheet: Trifluoroacetic acid (TFA). Carl ROTH. [Link]
-
BOC Protection and Deprotection. J&K Scientific LLC. [Link]
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Application Note: A Scalable and Efficient Synthesis of tert-butyl (2-(azetidin-3-yl)ethyl)carbamate
Abstract
This application note provides a comprehensive and scalable protocol for the synthesis of tert-butyl (2-(azetidin-3-yl)ethyl)carbamate, a valuable building block in medicinal chemistry and drug discovery, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs).[1] The described synthetic route is designed for robustness and adaptability to large-scale production, starting from commercially available starting materials. This guide offers detailed, step-by-step procedures, process optimization insights, safety protocols, and analytical checkpoints to ensure high yield and purity of the final product.
Introduction: The Significance of Azetidine Scaffolds
Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in pharmaceutical research.[2] Their rigid, three-dimensional structure serves as a valuable scaffold in the design of novel therapeutic agents, offering improved physicochemical properties such as solubility and metabolic stability.[3] Specifically, tert-butyl (2-(azetidin-3-yl)ethyl)carbamate is a key intermediate, providing a versatile handle for further chemical modifications. The development of a robust and scalable synthesis is therefore crucial to support drug development programs that utilize this important structural motif.
Retrosynthetic Analysis and Strategy
The chosen synthetic strategy focuses on a three-step sequence commencing with the commercially available and relatively inexpensive 1-Boc-3-azetidinone (1) . The key transformations involve the introduction of a two-carbon side chain via a Horner-Wadsworth-Emmons reaction, followed by a one-pot reduction of both the alkene and nitrile functionalities, and concluding with the deprotection of the azetidine nitrogen. This approach is designed for process efficiency and scalability.
Detailed Synthetic Protocol
Step 1: Synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (2)
This step employs a Horner-Wadsworth-Emmons reaction to introduce the cyanomethylene group onto the azetidine ring.[4]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 100g scale) | Moles |
| 1-Boc-3-azetidinone (1) | 171.21 | 100 g | 0.584 |
| Diethyl (cyanomethyl)phosphonate | 177.12 | 114.5 g | 0.646 |
| Potassium tert-butoxide (KOtBu) | 112.21 | 72.5 g | 0.646 |
| Tetrahydrofuran (THF), anhydrous | - | 1.5 L | - |
| Water, deionized | - | 1 L | - |
| Ethyl acetate | - | 2 L | - |
| Brine solution, saturated | - | 500 mL | - |
| Anhydrous sodium sulfate | - | 50 g | - |
Protocol:
-
To a 3 L, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel under an inert nitrogen atmosphere, add diethyl (cyanomethyl)phosphonate (114.5 g, 0.646 mol) and anhydrous tetrahydrofuran (THF, 800 mL).
-
Cool the solution to -5 °C using an ice-salt bath.
-
Slowly add a 1 M solution of potassium tert-butoxide in THF (646 mL, 0.646 mol) via the dropping funnel, maintaining the internal temperature below 0 °C.
-
Stir the resulting mixture at -5 °C for 1 hour.
-
In a separate flask, dissolve 1-Boc-3-azetidinone (100 g, 0.584 mol) in anhydrous THF (500 mL).
-
Add the solution of 1-Boc-3-azetidinone to the reaction mixture dropwise over 1 hour, keeping the temperature at -5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of deionized water (1 L).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 700 mL).
-
Combine the organic layers, wash with saturated brine solution (500 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (2) as a white solid.
Step 2: Synthesis of tert-butyl (2-(1-Boc-azetidin-3-yl)ethyl)carbamate (3)
This step involves the reduction of both the carbon-carbon double bond and the nitrile group of intermediate 2 in a one-pot reaction using Raney Nickel and hydrogen gas. This method is highly efficient and scalable.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 100g scale) | Moles |
| tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (2) | 194.23 | 100 g | 0.515 |
| Raney Nickel (slurry in water) | - | 20 g (wet weight) | - |
| Methanol (MeOH) | - | 1 L | - |
| Ammonia (7N solution in MeOH) | - | 500 mL | - |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 124 g | 0.568 |
| Celite® | - | 50 g | - |
Protocol:
-
To a high-pressure hydrogenation reactor, add tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (100 g, 0.515 mol), methanol (1 L), and a 7N solution of ammonia in methanol (500 mL).
-
Carefully add Raney Nickel (20 g, slurry) to the mixture.
-
Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen gas to 40 atm.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material and the formation of the intermediate primary amine.
-
After the reduction is complete, carefully vent the reactor and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the Celite® pad with methanol (2 x 200 mL).
-
Combine the filtrates and cool to 0 °C in an ice bath.
-
To the cooled solution, add di-tert-butyl dicarbonate (124 g, 0.568 mol) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate (1 L) and wash with water (2 x 500 mL) and brine (500 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (2-(1-Boc-azetidin-3-yl)ethyl)carbamate (3) as a crude oil, which can be used in the next step without further purification.
Step 3: Synthesis of tert-butyl (2-(azetidin-3-yl)ethyl)carbamate (4)
The final step is the deprotection of the Boc group on the azetidine nitrogen using acidic conditions.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for crude from step 2) | Moles |
| tert-butyl (2-(1-Boc-azetidin-3-yl)ethyl)carbamate (3) | 300.42 | ~154 g (crude) | ~0.515 |
| Hydrochloric acid (4M in 1,4-dioxane) | - | 1 L | 4.0 |
| Diethyl ether | - | 2 L | - |
| Sodium hydroxide solution (2M) | - | As needed | - |
| Dichloromethane (DCM) | - | 2 L | - |
Protocol:
-
Dissolve the crude tert-butyl (2-(1-Boc-azetidin-3-yl)ethyl)carbamate (approx. 154 g, 0.515 mol) in 1,4-dioxane (500 mL).
-
To this solution, add 4M HCl in 1,4-dioxane (1 L, 4.0 mol) at room temperature.
-
Stir the mixture for 4 hours. A precipitate may form.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, add diethyl ether (2 L) to precipitate the hydrochloride salt of the product.
-
Filter the solid and wash with diethyl ether.
-
To obtain the free base, dissolve the hydrochloride salt in water (1 L) and cool to 0 °C.
-
Adjust the pH to >12 with a 2M sodium hydroxide solution.
-
Extract the aqueous layer with dichloromethane (5 x 400 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford tert-butyl (2-(azetidin-3-yl)ethyl)carbamate (4) as a pale yellow oil.
Process Workflow and Visualization
The overall synthetic workflow is depicted in the following diagram:
Figure 1: Scalable synthetic workflow for tert-butyl (2-(azetidin-3-yl)ethyl)carbamate.
Safety and Process Optimization
5.1. Safety Precautions:
-
General: All manipulations should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[5]
-
Potassium tert-butoxide: KOtBu is a strong base and is moisture-sensitive. Handle under an inert atmosphere.
-
Raney Nickel: Raney Ni is pyrophoric, especially when dry, and is a flammable solid. Handle as a slurry and avoid exposure to air. The filtration should be done carefully, and the filter cake should not be allowed to dry.
-
Hydrogenation: The high-pressure hydrogenation step must be conducted in a properly rated and maintained reactor by personnel experienced with high-pressure reactions.
-
Hydrochloric Acid: Concentrated HCl is corrosive and should be handled with care.
5.2. Process Optimization:
-
Reaction Monitoring: Close monitoring of each step by TLC or LC-MS is crucial for determining reaction completion and minimizing the formation of byproducts.
-
Purification: While column chromatography is described for the first step, for larger scales, crystallization of the intermediate 2 should be explored to improve throughput and reduce solvent usage.
-
Telescoping: The crude product from Step 2 is used directly in Step 3 to minimize handling and potential loss of material. This is a key aspect of a scalable process.
Analytical Characterization
The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Conclusion
This application note details a robust and scalable synthetic route for the preparation of tert-butyl (2-(azetidin-3-yl)ethyl)carbamate. The methodology is designed with process efficiency and safety in mind, making it suitable for the production of multi-gram to kilogram quantities of this important building block for drug discovery and development.
References
-
A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Publications. [Link]
-
Lithium Aluminum Hydride | Office of Environmental Health and Safety. Princeton EHS. [Link]
-
tert-butyl N-[2-(azetidin-3-yl)ethyl]carbamate. ChemBK. [Link]
-
Methods for the synthesis of azetidines. | Download Scientific Diagram. ResearchGate. [Link]
-
LithiumAluminumHydride-16853-85-3.docx. University of Georgia Office of Research. [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]
-
A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ResearchGate. [Link]
-
A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PMC - NIH. [Link]
-
PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta. HETEROCYCLES. [Link]
-
Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. PubMed. [Link]
-
(2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure. [Link]
-
Azetidines of pharmacological interest. PubMed. [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 4. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
use of 3-[2-(Boc-Amino)Ethyl]Azetidine in peptide synthesis
An In-Depth Guide to the Strategic Incorporation of 3-[2-(Boc-Amino)Ethyl]Azetidine in Modern Peptide Synthesis
Authored by: A Senior Application Scientist
Abstract
The deliberate introduction of non-canonical structural motifs into peptides is a cornerstone of modern therapeutic and diagnostic development. Azetidine-containing building blocks have emerged as powerful tools for medicinal chemists, valued for their ability to impart conformational rigidity and serve as unique three-dimensional scaffolds.[1][2] This guide provides a comprehensive overview of the application of 3-[2-(Boc-Amino)Ethyl]Azetidine , a versatile building block designed for peptide modification. We will explore the fundamental rationale for its use, detailing its impact on peptide structure and function, and provide field-tested protocols for its incorporation via both on-resin and solution-phase methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced synthetic strategies to create novel, high-value peptide constructs.
The Rationale: Why Incorporate 3-[2-(Boc-Amino)Ethyl]Azetidine?
The decision to incorporate a non-natural building block into a peptide sequence is driven by the pursuit of enhanced biological or physicochemical properties. 3-[2-(Boc-Amino)Ethyl]Azetidine offers a unique combination of features that address several key challenges in peptide design.
Structural & Conformational Impact
Unlike simple flexible linkers, the azetidine ring is a strained, four-membered heterocycle that provides significant conformational constraint.[1] When coupled to a peptide, it acts as a rigid scaffold.
-
Causality of Design: By attaching this building block to a peptide's C-terminus or an amino acid side chain (e.g., Aspartic or Glutamic acid), the appended -[2-(Boc-Amino)Ethyl] moiety is projected into a more defined region of three-dimensional space. This reduction in conformational entropy can lead to a more favorable binding interaction with a biological target by minimizing the entropic penalty upon binding.[1] Peptides containing azetidine residues often exhibit unique folding patterns and can be used to induce specific secondary structures, such as β-turns.[3]
An Orthogonal Handle for Advanced Functionalization
The true synthetic power of this reagent lies in its bifunctional nature. The secondary amine of the azetidine ring serves as the primary point of attachment to the peptide, while the terminal primary amine is protected with a tert-butyloxycarbonyl (Boc) group.
-
Expert Insight: The Boc group is a well-established, acid-labile protecting group.[4] Its stability to the basic conditions of standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) makes it an ideal orthogonal handle.[] This allows for the completion of the primary peptide assembly, followed by selective deprotection of the Boc group and subsequent, site-specific modification. This late-stage functionalization is invaluable for attaching payloads such as:
Enhancing Metabolic Stability
The introduction of non-natural motifs can significantly improve a peptide's resistance to enzymatic degradation. The azetidine structure is not a natural substrate for common proteases, and its incorporation, particularly near a cleavage site, can enhance the metabolic half-life of the resulting peptide.[7][8]
Diagram 1: Conceptual Overview of 3-[2-(Boc-Amino)Ethyl]Azetidine Integration
This diagram illustrates the primary reactive sites of the building block and its two main points of integration into a peptide chain: C-terminal modification and side-chain modification.
Caption: Step-by-step workflow for on-resin side-chain conjugation.
Materials & Reagents
-
Peptide-resin with an incorporated Fmoc-Asp(OAll)-OH residue
-
Azetidine Building Block: 3-[2-(Boc-Amino)Ethyl]Azetidine
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N'-Diisopropylethylamine (DIPEA)
-
Allyl Removal: Phenylsilane (PhSiH₃), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
Step-by-Step Methodology
-
Peptide Synthesis: Assemble the peptide chain on a suitable resin (e.g., Rink Amide) using standard automated or manual Fmoc-SPPS protocols. [9][10]Incorporate Fmoc-Asp(OAll)-OH at the desired position. Continue synthesis to the final N-terminal residue.
-
Final N-terminal Fmoc Removal: Treat the resin with 20% piperidine in DMF (2 x 10 min) to deprotect the final α-amino group. Wash thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Selective Side-Chain Deprotection (Allyl Removal):
-
Swell the resin in anhydrous DCM.
-
Prepare a solution of Pd(PPh₃)₄ (0.25 eq. relative to resin substitution) and PhSiH₃ (25 eq.) in DCM.
-
Expertise Note: The palladium catalyst must be handled under an inert atmosphere (N₂ or Ar) as it is oxygen-sensitive. The solution should be a clear, light yellow.
-
Add the solution to the resin and agitate gently for 2 hours at room temperature. The resin may turn dark.
-
Wash the resin extensively: DCM (5x), 0.5% DIPEA in DMF (3x), 0.5% Sodium diethyldithiocarbamate in DMF (3x to scavenge palladium), DMF (5x), and DCM (5x).
-
-
Azetidine Coupling:
-
Prepare a solution of 3-[2-(Boc-Amino)Ethyl]Azetidine (5 eq.), HATU (4.9 eq.), and DIPEA (10 eq.) in DMF.
-
Causality: HATU is a highly efficient coupling reagent recommended for sterically hindered or difficult couplings, minimizing racemization. [11][12]The excess equivalents are used to drive the on-resin reaction to completion.
-
Add the activation mixture to the resin and react for 4 hours at room temperature.
-
-
Validation (Optional but Recommended):
-
Take a small sample of resin beads, wash, and perform a Kaiser test. A negative result (yellow beads) indicates the successful consumption of the free side-chain amine.
-
-
Final Cleavage and Deprotection:
-
Wash the resin thoroughly with DMF (5x), DCM (5x), and IPA (3x). Dry the resin under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours.
-
Trustworthiness: The azetidine ring is stable under these standard TFA cleavage conditions. [6][7] * Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
-
Purification and Characterization:
-
Purify the crude peptide using reverse-phase HPLC.
-
Confirm the final product identity and purity via LC-MS. The expected mass should correspond to the calculated mass of the modified peptide.
-
Protocol 2: Solution-Phase C-Terminal Modification
This protocol is suitable for modifying a fully synthesized and purified peptide. It involves activating the C-terminal carboxylic acid of the peptide and reacting it with the azetidine building block in solution.
Materials & Reagents
-
Lyophilized, purified peptide with a free C-terminal carboxylic acid
-
Azetidine Building Block: 3-[2-(Boc-Amino)Ethyl]Azetidine
-
Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Additives: HOBt (Hydroxybenzotriazole)
-
Base: DIPEA
-
Solvents: Anhydrous DMF or NMP
Step-by-Step Methodology
-
Peptide Dissolution: Dissolve the purified peptide (1 eq.) in a minimal amount of anhydrous DMF.
-
Activation: In a separate vial, dissolve HBTU (1.1 eq.), HOBt (1.1 eq.), and DIPEA (2.2 eq.) in DMF. Add this activation mixture to the dissolved peptide. Stir for 15-20 minutes at room temperature.
-
Expertise Note: Pre-activation ensures the formation of the reactive HOBt-ester of the peptide's C-terminus, which minimizes potential side reactions. [13]3. Coupling: Add 3-[2-(Boc-Amino)Ethyl]Azetidine (1.5 eq.) to the activated peptide solution.
-
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor its progress by taking small aliquots every 2-4 hours and analyzing them via LC-MS. The reaction is complete when the starting peptide mass peak is fully converted to the new, higher mass of the conjugated product.
-
Workup: Once the reaction is complete, dilute the mixture with water containing 0.1% TFA.
-
Purification and Characterization: Purify the modified peptide by reverse-phase HPLC to remove excess reagents and byproducts. Confirm the final product identity and purity via high-resolution LC-MS.
Data Summary & Troubleshooting
Table 1: Recommended Coupling Conditions
| Parameter | On-Resin Side-Chain | Solution-Phase C-Terminus | Rationale |
| Peptide Eq. | 1 | 1 | Limiting reagent |
| Azetidine Eq. | 5 - 10 | 1.5 - 2.0 | Excess drives reaction to completion, especially on solid support. |
| Coupling Reagent | HATU (4.9 eq.) | HBTU (1.1 eq.) | HATU is highly reactive for on-resin use; HBTU is robust for solution phase. [11] |
| Base (DIPEA) Eq. | 10 - 20 | 2.2 | Base is required to activate the coupling reagent and neutralize salts. [12] |
| Solvent | Anhydrous DMF | Anhydrous DMF / NMP | Polar aprotic solvents with good solvating properties for peptides. |
| Time | 4 - 12 hours | 2 - 24 hours | On-resin kinetics can be slower; solution phase should be monitored. |
| Temperature | 25 °C | 25 °C | Higher temperatures can risk epimerization. |
Table 2: Troubleshooting Guide
| Observation (LC-MS) | Potential Cause | Recommended Solution |
| Incomplete Coupling | 1. Insufficient reagent equivalents. 2. Steric hindrance at the coupling site. 3. Poor resin swelling or peptide aggregation. | 1. Increase equivalents of azetidine and coupling reagents. 2. Increase reaction time; switch to a more potent coupling reagent like COMU. [11] 3. Use a solvent like NMP or add chaotropic salts (e.g., LiCl). |
| Side Product (+56 Da) | Boc-protection of the peptide's free N-terminus by unreacted Boc-anhydride (a potential impurity). | Ensure high purity of the azetidine building block. Purify via HPLC. |
| No Reaction | Deactivated coupling reagent or wet solvents. | Use fresh, high-purity coupling reagents and anhydrous solvents. |
Post-Modification: Deprotection and Functionalization of the Ethylamine Handle
Once the azetidine moiety is successfully incorporated, the terminal Boc group can be removed to unmask a primary amine for further conjugation.
Diagram 3: Post-Synthesis Deprotection and Labeling
Caption: Workflow for unmasking and functionalizing the primary amine.
Protocol: Boc Deprotection and FITC Labeling
-
Deprotection: Dissolve the purified, modified peptide in a solution of 50% TFA in DCM. [14][15]React for 30 minutes at room temperature.
-
Isolation: Remove the solvent under a stream of nitrogen and precipitate the deprotected peptide with cold diethyl ether. Lyophilize to obtain the peptide as a TFA salt.
-
Labeling Reaction:
-
Dissolve the deprotected peptide in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).
-
Dissolve Fluorescein isothiocyanate (FITC) (1.2 eq.) in anhydrous DMF.
-
Add the FITC solution dropwise to the stirring peptide solution. Protect the reaction from light.
-
React for 4-6 hours at room temperature.
-
-
Purification: Purify the final FITC-labeled peptide by reverse-phase HPLC using a gradient that separates the labeled product from unreacted peptide and free dye. Confirm identity via LC-MS.
References
-
Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-9.
-
Coin, I., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Humana Press.
-
Dow, M., et al. (2020). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition, 59(35), 15065-15072.
-
Life Chemicals. (2022). Substituted Azetidines in Drug Discovery. Life Chemicals Blog.
-
Enamine. Azetidines. Enamine Store.
-
Dow, M., et al. (2020). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online.
-
Ambeed. (n.d.). Azetidine Derivatives in Drug Design. Ambeed.com.
-
Technology Networks. (2019). Synthetic Azetidines Could Help Simplify Drug Design. Drug Discovery News.
-
Reiners, F., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 22(21), 8533–8537.
-
Grygorenko, O. O., et al. (2023). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-56.
-
Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. LBT.
-
de la Torre, B. G., & Albericio, F. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Materials and Protocols, 5(6), 85.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. Inno Pharmchem.
-
Springer Nature Experiments. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols.
-
Hooker, T. M. Jr., & Balaram, P. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. Peptide Research, 3(1), 3-10.
-
Benchchem. (n.d.). Application Notes and Protocols for Solid-Phase Peptide Synthesis with (S)-Aziridine-2-Carboxylic Acid. Benchchem.
-
R Discovery. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L‐azetidine‐2‐carboxylic acid and L‐proline. R Discovery.
-
LJMU Research Online. (2020). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online.
-
Reiners, F., et al. (2020). Stereoselective Access to Azetidine-Based α-Aminoacids and Appli- cations to Small Peptides Synthesis. ChemRxiv.
-
ResearchGate. (2018). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. Request PDF.
-
ResearchGate. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Request PDF.
-
ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis. ChemPep.
-
Benchchem. (n.d.). Understanding Boc protection and deprotection in peptide synthesis. Benchchem.
-
ResearchGate. (n.d.). A schematic representation of peptide synthesis using Boc protected... ResearchGate.
-
PubMed. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. PubMed.
-
ResearchGate. (2023). Azetidine amino acid derivatives and peptide compounds. ResearchGate.
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
-
Deep Blue Repositories. (1988). Synthesis and peptide bond orientation in tetrapeptides containing L -azetidine-2-carboxylic acid and L -proline. University of Michigan.
-
Creative Peptides. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Creative Peptides.
-
Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Sigma-Aldrich.
-
Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec.
-
Thieme Connect. (2021). Azetidine-Based Stereoselective Amino Acid Synthesis. Synfacts, 17(01), 108.
-
PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1045.
-
AnaSpec. (n.d.). Overview of Custom Peptide Synthesis. Anaspec.
-
BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS? BOC Sciences.
Sources
- 1. Azetidines - Enamine [enamine.net]
- 2. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 11. bachem.com [bachem.com]
- 12. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 13. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 14. chempep.com [chempep.com]
- 15. Overview of Custom Peptide Synthesis [peptide2.com]
Application Notes & Protocols: Strategic Functionalization of the 3-[2-(Boc-Amino)Ethyl]Azetidine Scaffold
Abstract: The azetidine ring is a privileged heterocyclic motif in modern medicinal chemistry, valued for its ability to impart favorable physicochemical properties, including improved solubility, metabolic stability, and ligand efficiency.[1][2][3] This guide provides a comprehensive overview of key strategies for the functionalization of 3-[2-(Boc-Amino)Ethyl]Azetidine, a versatile building block. We delve into the principles and detailed protocols for N-alkylation, N-acylation, and N-arylation of the azetidine nitrogen. Additionally, we explore the reactivity of the strained four-membered ring, including potential ring-opening reactions, to provide a complete chemical context for researchers, scientists, and drug development professionals.
Introduction: The Azetidine Scaffold in Drug Discovery
Azetidine, a four-membered nitrogen-containing heterocycle, occupies a unique chemical space. Its inherent ring strain (approx. 25.4 kcal/mol) makes it more reactive than its five-membered pyrrolidine counterpart but significantly more stable and easier to handle than the three-membered aziridine ring.[4] This balance of stability and reactivity allows for selective chemical modifications under controlled conditions.
The specific scaffold, 3-[2-(Boc-Amino)Ethyl]Azetidine, presents two primary sites for chemical diversification:
-
The Azetidine Nitrogen (Secondary Amine): This is the most accessible site for functionalization. As a secondary amine, its nitrogen atom is nucleophilic and readily participates in a wide range of bond-forming reactions.[5]
-
The Boc-Protected Primary Amine: The tert-butyloxycarbonyl (Boc) protecting group ensures that this amine remains inert during the functionalization of the azetidine ring. It can be selectively deprotected at a later stage to enable further diversification.
This guide will focus on the strategic modification of the azetidine ring nitrogen, which is the most common and direct approach to generating diverse libraries of compounds from this scaffold.
Part I: N-Functionalization of the Azetidine Ring
The nucleophilic character of the secondary amine on the azetidine ring is the primary driver for its functionalization. The following sections detail the most robust and widely used methods for creating new C-N, C=O-N, and Aryl-N bonds at this position.
N-Alkylation via Reductive Amination
Direct alkylation of the azetidine with alkyl halides can be difficult to control, often leading to over-alkylation and the formation of quaternary azetidinium salts.[6] Reductive amination offers a superior, controlled, and high-yielding alternative for introducing a wide variety of alkyl substituents.
Causality & Scientific Principle: This one-pot, two-step process first involves the reaction between the azetidine's secondary amine and an aldehyde or ketone to form a transient, electrophilic iminium ion.[7] This intermediate is then immediately reduced by a mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the N-alkylated azetidine. NaBH(OAc)₃ is the reagent of choice because it is mild enough not to reduce the starting aldehyde or ketone, thus preventing competitive formation of alcohols and ensuring high reaction efficiency.[6][7]
Experimental Protocol: General Procedure for Reductive Amination
-
Reaction Setup: To a solution of 3-[2-(Boc-Amino)Ethyl]Azetidine (1.0 equiv.) in a suitable solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (at a concentration of 0.1-0.2 M), add the desired aldehyde or ketone (1.0–1.2 equiv.).
-
Iminium Ion Formation: Stir the mixture at room temperature for 30-60 minutes. For less reactive carbonyls or amines, a catalytic amount of acetic acid (0.1 equiv.) can be added to facilitate iminium ion formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2–1.5 equiv.) portion-wise to the reaction mixture. The addition can be exothermic; maintain the temperature below 30 °C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2–24 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-30 minutes until gas evolution ceases. Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired N-alkylated azetidine derivative.[7]
Data Presentation: Reductive Amination Conditions
| Carbonyl Substrate | Typical Equivalents | Catalyst (Optional) | Reducing Agent (Equiv.) | Typical Yield Range |
| Aliphatic Aldehyde | 1.1 | None | NaBH(OAc)₃ (1.2) | 85-95% |
| Aromatic Aldehyde | 1.1 | Acetic Acid (0.1 equiv) | NaBH(OAc)₃ (1.2) | 80-90% |
| Aliphatic Ketone | 1.2 | Acetic Acid (0.1 equiv) | NaBH(OAc)₃ (1.5) | 70-85% |
| Aromatic Ketone | 1.2 | Acetic Acid (0.1 equiv) | NaBH(OAc)₃ (1.5) | 65-80% |
Note: Yields are illustrative and depend on the specific substrates and reaction scale.
Visualization: Reductive Amination Workflow
Caption: Workflow for the one-pot reductive amination of 3-[2-(Boc-Amino)Ethyl]Azetidine.
N-Acylation to Form Amides
N-acylation is a highly efficient and reliable method for functionalizing the azetidine ring, leading to the formation of stable amide bonds. This reaction is fundamental in medicinal chemistry for introducing diverse functional groups and modulating molecular properties.
Causality & Scientific Principle: The azetidine nitrogen acts as a potent nucleophile, readily attacking the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or anhydride.[5] The reaction is typically performed in the presence of a non-nucleophilic organic base (e.g., triethylamine or diisopropylethylamine) to neutralize the acidic byproduct (e.g., HCl), driving the reaction to completion.
Experimental Protocol: General Procedure for N-Acylation
-
Reaction Setup: Dissolve 3-[2-(Boc-Amino)Ethyl]Azetidine (1.0 equiv.) and a base (e.g., triethylamine, 1.5 equiv.) in an anhydrous aprotic solvent (e.g., DCM or THF) and cool the mixture to 0 °C in an ice bath.
-
Addition of Acylating Agent: Add the acyl chloride or anhydride (1.1 equiv.) dropwise to the cooled solution while stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor for completion by TLC or LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with water, 1M HCl (optional, to remove excess base), saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash chromatography if necessary.
Visualization: N-Acylation Reaction Scheme
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
Application Note: Protocols for the N-Alkylation of 3-[2-(Boc-Amino)Ethyl]Azetidine
Introduction
Azetidines, four-membered saturated nitrogen heterocycles, are increasingly recognized as privileged scaffolds in modern medicinal chemistry. Their unique conformational properties and role as bioisosteres for other cyclic and acyclic moieties have led to their incorporation into numerous clinical candidates and approved drugs.[1][2] The functionalization of the azetidine nitrogen atom (N-alkylation) is a critical step in the synthesis of diverse compound libraries, enabling the modulation of pharmacological properties such as potency, selectivity, and pharmacokinetics.
This application note provides detailed, field-proven protocols for the N-alkylation of a key building block, tert-butyl (2-(azetidin-3-yl)ethyl)carbamate, also known as 3-[2-(Boc-amino)ethyl]azetidine. The presence of the tert-butoxycarbonyl (Boc) protecting group on the primary amine of the side chain is crucial, as it ensures selective alkylation on the secondary azetidine nitrogen.[3] We will detail two robust and widely applicable methodologies: Reductive Amination and Direct Alkylation with Alkyl Halides .
Method 1: N-Alkylation via Reductive Amination
Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds. The reaction proceeds through the in-situ formation of an iminium ion intermediate from the condensation of the azetidine with an aldehyde or ketone, which is then immediately reduced by a mild and selective hydride source.[4][5]
Causality and Scientific Rationale: This one-pot procedure is highly favored for its broad substrate scope and mild conditions, which preserve sensitive functional groups.[6][7] The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice because it is less reactive than sodium borohydride and will selectively reduce the protonated iminium intermediate over the starting carbonyl compound.[8][9] This selectivity minimizes the formation of alcohol byproducts from the reduction of the aldehyde or ketone starting material.[10][11] The reaction is typically performed in aprotic solvents to prevent hydrolysis of the reducing agent.
Experimental Workflow: Reductive Amination
Caption: Workflow for N-Alkylation via Reductive Amination.
Detailed Protocol: Reductive Amination
Materials and Reagents
| Reagent/Material | Molecular Formula | M.W. ( g/mol ) | Stoichiometry |
| 3-[2-(Boc-amino)ethyl]azetidine | C₁₀H₂₀N₂O₂ | 200.28 | 1.0 equiv |
| Aldehyde or Ketone (R-CHO / R-CO-R') | Varies | Varies | 1.1 - 1.2 equiv |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | C₆H₁₀BNaO₆ | 211.94 | 1.3 - 1.5 equiv |
| 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | NaHCO₃ | 84.01 | Aqueous wash |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Drying agent |
Step-by-Step Procedure
-
To a clean, dry round-bottom flask under a nitrogen atmosphere, add 3-[2-(Boc-amino)ethyl]azetidine (1.0 equiv).
-
Dissolve the starting material in anhydrous DCM or DCE (approx. 0.1 M concentration).
-
Add the desired aldehyde or ketone (1.1 equiv). Stir the mixture at room temperature for 20-30 minutes.
-
Carefully add sodium triacetoxyborohydride (1.3 equiv) portion-wise over 5-10 minutes. An exotherm may be observed.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting azetidine is consumed (typically 2-12 hours).
-
Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes, often with 1% triethylamine to prevent streaking) to yield the pure N-alkylated product.
Method 2: N-Alkylation via Direct Alkylation
Direct alkylation involves the reaction of the nucleophilic azetidine nitrogen with an electrophilic alkyl halide in an SN2-type reaction. This method is straightforward and particularly effective for introducing primary alkyl groups.
Causality and Scientific Rationale: The reaction requires a base to neutralize the hydrohalic acid (H-X) byproduct generated during the reaction.[12] Without a base, the azetidine nitrogen would be protonated, forming an unreactive ammonium salt and halting the reaction. A non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is used to prevent competition with the azetidine as the nucleophile. The reaction is typically performed in polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF), which can solvate the cation of the base and promote the SN2 reaction.
Experimental Workflow: Direct Alkylation
Caption: Workflow for N-Alkylation via Direct Alkylation.
Detailed Protocol: Direct Alkylation
Materials and Reagents
| Reagent/Material | Molecular Formula | M.W. ( g/mol ) | Stoichiometry |
| 3-[2-(Boc-amino)ethyl]azetidine | C₁₀H₂₀N₂O₂ | 200.28 | 1.0 equiv |
| Alkyl Halide (R-X, X=I, Br) | Varies | Varies | 1.1 - 1.5 equiv |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.0 - 3.0 equiv |
| Acetonitrile (ACN) or DMF | CH₃CN | 41.05 | Solvent |
| Water (H₂O) | H₂O | 18.02 | Aqueous wash |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Drying agent |
Step-by-Step Procedure
-
To a round-bottom flask, add 3-[2-(Boc-amino)ethyl]azetidine (1.0 equiv), the desired primary alkyl halide (1.2 equiv), and potassium carbonate (2.5 equiv).
-
Add anhydrous acetonitrile (ACN) to the flask (approx. 0.1 M concentration).
-
Stir the suspension vigorously at room temperature or heat to 60-80 °C to increase the reaction rate, especially for less reactive alkyl bromides or chlorides.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with ACN.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated azetidine.
Method Comparison and Troubleshooting
| Parameter | Reductive Amination | Direct Alkylation with Alkyl Halides |
| Substrate Scope | Very broad; diverse alkyl groups can be introduced from a wide range of aldehydes and ketones. | Best for primary and some secondary alkyl halides. Hindered halides may lead to elimination. |
| Reaction Conditions | Mild; typically room temperature. | Room temperature to elevated temperatures (60-80 °C). |
| Advantages | One-pot procedure, low risk of over-alkylation, excellent functional group tolerance.[11] | Straightforward setup, uses common reagents. |
| Limitations | Requires availability of the corresponding aldehyde/ketone. | Risk of over-alkylation to form quaternary ammonium salts, requires base.[4] |
Troubleshooting Guide
| Issue | Probable Cause | Suggested Solution |
| Reaction Stalled | (Reductive Amination): Inefficient iminium formation or inactive reducing agent. | Add a catalytic amount of acetic acid (0.1 equiv). Ensure NaBH(OAc)₃ is fresh and anhydrous. |
| (Direct Alkylation): Low reactivity of alkyl halide or insufficient heating. | Switch to a more reactive halide (I > Br > Cl). Increase the reaction temperature. Consider switching to a stronger solvent like DMF. | |
| Low Yield | (Reductive Amination): Competing reduction of carbonyl; work-up losses. | Ensure portion-wise addition of NaBH(OAc)₃ to control reactivity. Perform thorough extraction during work-up. |
| (Direct Alkylation): Incomplete reaction or side product formation (elimination). | Increase reaction time or temperature. Use a primary alkyl halide if possible to minimize elimination. | |
| Multiple Products (TLC) | (Reductive Amination): Impure aldehyde starting material. | Purify the aldehyde before use. |
| (Direct Alkylation): Over-alkylation (quaternization). | Use the alkyl halide as the limiting reagent (e.g., 1.05 equiv). Monitor the reaction carefully and stop once the starting material is consumed. |
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 11. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3-[2-(Boc-Amino)Ethyl]Azetidine Hydrochloride
Welcome to the dedicated technical support guide for the purification of crude 3-[2-(Boc-Amino)Ethyl]Azetidine Hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating this valuable building block. The inherent strain of the azetidine ring and the dual functionality of the molecule present unique purification challenges.[1] This guide provides field-proven troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve high purity and yield.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification of this compound in a practical question-and-answer format.
Question 1: My crude product shows multiple spots on the TLC plate after the initial reaction workup. How do I proceed?
Answer: The presence of multiple spots indicates a mixture of starting materials, byproducts, and your desired product. A systematic approach is required to identify the impurities and select the appropriate purification strategy.
-
Initial Analysis: First, try to identify the spots by co-spotting with your starting materials on the TLC plate. Common impurities include unreacted N-Boc protected aminoethyl precursor, potentially some bis-Boc protected diamine, and other reagents used in the synthesis.
-
Primary Purification Strategy: Column Chromatography. Flash column chromatography over silica gel is the most common and effective method for separating compounds with different polarities.[2][3]
-
Causality: The Boc-protected amine is significantly less polar than the final hydrochloride salt. However, your crude product is the salt form. To effectively use silica gel chromatography, you must first convert the salt back to the free base. This is achieved by a basic aqueous workup (e.g., with NaHCO₃ or a mild NaOH solution) followed by extraction into an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).[2] Failure to do this will result in the highly polar salt sticking irreversibly to the silica gel origin.
-
Solvent System Selection: A gradient elution is often most effective. Start with a non-polar solvent system (e.g., 100% EtOAc or a high percentage of Hexanes/EtOAc) and gradually increase the polarity by adding methanol (MeOH). A common starting point for a gradient could be from 0% to 10% MeOH in DCM or EtOAc.[4][5] Always develop the solvent system using TLC first to ensure good separation.[3]
-
-
Alternative: Recrystallization. If the crude product is a solid and appears to be of reasonable purity (>85-90%), recrystallization can be an efficient alternative to chromatography. This is particularly useful for removing minor, less-soluble or more-soluble impurities.[6][7] Suitable solvent systems often include isopropanol (IPA)/ether or ethanol/ether mixtures.[7]
Question 2: My product appears as a persistent oil or a waxy solid, making recrystallization impossible. What are my options?
Answer: This is a common issue with hydrochloride salts, which can be hygroscopic or form eutectic mixtures with impurities.
-
Inducing Crystallization (Trituration): Before resorting to chromatography, attempt to triturate the oil. This involves repeatedly washing/stirring the oil with a solvent in which the product is insoluble but the impurities are soluble.
-
Protocol: Add a non-polar solvent like diethyl ether, hexane, or cold ethyl acetate to your oily product. Stir vigorously with a spatula, scraping the sides of the flask. The product may solidify into a powder. Filter and wash the solid with more of the cold solvent. This simple wash can significantly improve purity.[7]
-
-
Conversion and Chromatography: If trituration fails, the most reliable path forward is to convert the hydrochloride salt back to its free base form using a basic wash (as described in Q1), extract it into an organic solvent, and purify it via silica gel chromatography. After pooling the pure fractions and evaporating the solvent, the purified free base (which is often an oil) can be converted back to the hydrochloride salt.
-
Salt Formation Protocol: Dissolve the purified free base in a minimal amount of a suitable solvent like isopropanol or methanol. Add a stoichiometric amount of HCl (a solution in dioxane or ether is preferred to avoid introducing water) dropwise while stirring.[8] The hydrochloride salt will typically precipitate out and can be collected by filtration. Using aqueous HCl can sometimes make precipitation more difficult.[9]
-
Question 3: I'm experiencing low recovery and see a new, very polar spot on my TLC after silica gel chromatography. What is happening?
Answer: This strongly suggests degradation of your compound on the column. The azetidine ring, while more stable than an aziridine, is susceptible to ring-opening under acidic conditions.[1][10]
-
Root Cause: Standard silica gel is inherently acidic (pH ≈ 4-5). Prolonged exposure of the azetidine nitrogen to this acidic surface can catalyze hydrolysis or other decomposition pathways, leading to polar, ring-opened byproducts that remain at the TLC baseline.[10]
-
Solutions:
-
Neutralize the Silica Gel: Before preparing your column, slurry the silica gel in your starting eluent containing a small amount of a non-nucleophilic base, typically 0.5-1% triethylamine (Et₃N). This neutralizes the acidic sites on the silica, protecting your acid-sensitive compound.[8][10]
-
Use a Different Stationary Phase: Consider using neutral or basic alumina as the stationary phase, which is more suitable for acid-sensitive amines.
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation ("flash" chromatography). Avoid letting the compound sit on the column for extended periods.
-
Purification Workflow Decision Tree
The following diagram outlines a logical workflow for purifying your crude product, incorporating the troubleshooting steps discussed above.
Caption: Decision tree for purification strategy.
Frequently Asked Questions (FAQs)
-
Q1: What are the most common impurities in crude this compound?
-
Q2: Is it better to purify the free base or the hydrochloride salt?
-
A2: For silica gel chromatography, it is essential to purify the compound in its free base form to ensure good mobility and prevent degradation.[10] For final product isolation and long-term storage, the hydrochloride salt is generally preferred as it is typically a more stable, crystalline solid compared to the often-oily free base.
-
-
Q3: How can I best monitor the progress of my column chromatography?
-
A3: Thin-Layer Chromatography (TLC) is the standard method. Use a visualization technique appropriate for Boc-protected amines. A potassium permanganate (KMnO₄) stain or ninhydrin stain (after heating to partially deprotect the Boc group) are effective choices. UV light is generally not useful unless your molecule contains a chromophore.
-
-
Q4: What are the ideal storage conditions for the purified product?
-
A4: The purified hydrochloride salt should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (like nitrogen or argon) to protect it from moisture, as hydrochloride salts can be hygroscopic.
-
Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol assumes you are starting with the crude hydrochloride salt.
-
Convert to Free Base: Dissolve the crude salt in deionized water and cool the solution in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until the pH of the aqueous layer is ~8-9.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude free base, which is often an oil.
-
Column Preparation: Prepare a slurry of silica gel in your initial, non-polar eluent (e.g., 98:2 DCM/MeOH). For sensitive compounds, add 0.5-1% triethylamine to the eluent. Pack the column with the slurry.
-
Loading the Column: Dissolve the crude free base in a minimal amount of the mobile phase and load it onto the top of the silica bed. Alternatively, for less soluble materials, adsorb the compound onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the column.
-
Elution: Begin eluting with the non-polar solvent system, collecting fractions. Gradually increase the solvent polarity (e.g., by increasing the percentage of methanol) to elute your product.
-
Analysis: Monitor the collected fractions by TLC. Combine the fractions containing the pure product.
-
Isolation: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified free base. Proceed to Protocol 3 for conversion back to the hydrochloride salt if desired.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of your crude solid in a minimal amount of a hot solvent (e.g., isopropanol, ethanol). The ideal solvent is one in which the compound is highly soluble when hot but poorly soluble when cold.
-
Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum required amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a pad of celite to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once cloudiness appears, place the flask in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under high vacuum to remove all residual solvent.
Protocol 3: Conversion of Purified Free Base to Hydrochloride Salt
-
Dissolution: Dissolve the purified free base in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).
-
Acidification: While stirring, slowly add 1.0 to 1.1 equivalents of a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane). Using anhydrous HCl solutions is critical to prevent introducing water, which can inhibit crystallization.[9]
-
Precipitation: The hydrochloride salt should precipitate as a solid. Continue stirring in an ice bath for 30 minutes to ensure complete precipitation.
-
Isolation: Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum.
Data Summary
| Impurity Type | Typical Elution Profile (Normal Phase) | Recommended TLC Stain |
| Non-polar byproducts | Elutes before the product | KMnO₄ |
| Starting Materials | Varies depending on structure | KMnO₄, Ninhydrin |
| Product (Free Base) | Intermediate Polarity | KMnO₄, Ninhydrin |
| Ring-opened byproducts | Highly polar (streaks from origin) | KMnO₄ |
References
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- EXPERIMENTAL PROCEDURES. Beilstein Journals.
- BOC Deprotection 2. Scribd.
- How to purify mono-BOC-ethylenediamine or N-tert-butoxycarbonylaminoethylamine by Column cromatography?.
- The Important Role of Specialty Chemicals in Water Treatment.
- N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated C
- Amine workup. Reddit r/Chempros.
- azetidine - Organic Syntheses Procedure. Organic Syntheses.
- General FAQs on purific
- Technical Support Center: Azetidine Compound Stability. Benchchem.
- Scholars Research Library - Der Pharma Chemica. Der Pharma Chemica.
- Isolation of primary amines as HCL salt problem. Sciencemadness Discussion Board.
- What Is Purific
- Choosing the Right Specialty Chemicals Company: Key Factors to Consider.
- Specialty Chemicals Filtration Solutions.
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central.
- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
- Purification of organic hydrochloride salt?.
- The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.
- Recovery of amines from by-product chloride salts.
- Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers.
- Question 32: Where are ammonium chloride and amine hydrochloride salt found in your crude unit? What is your best practice to monitor and mitigate the resulting corrosion and fouling?. AFPM.
- This compound. ChemicalBook.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- PREPARATION AND SYNTHETIC APPLIC
- Amine Protection / Deprotection. Fisher Scientific.
- Process for synthesis of azetidine and novel intermediates therefor.
- 3-(Boc-amino)azetidine. Sigma-Aldrich.
- Azetidines. Fisher Scientific.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. sciencemadness.org [sciencemadness.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing the Synthesis of 3-[2-(Boc-Amino)Ethyl]Azetidine
Welcome to the technical support center for the synthesis of 3-[2-(Boc-Amino)Ethyl]Azetidine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges and improve the yield and purity of your synthesis. Our approach is grounded in mechanistic principles and field-proven insights to ensure your success.
Overview of the Synthetic Pathway
The synthesis of 3-[2-(Boc-Amino)Ethyl]Azetidine typically proceeds through a multi-step route, starting from the commercially available N-Boc-azetidin-3-one. A common and effective strategy involves a Horner-Wadsworth-Emmons (HWE) reaction to introduce the two-carbon side chain, followed by reduction of the resulting alkene and nitrile functionalities.
Below is a DOT script visualizing the general synthetic workflow.
Caption: General synthetic workflow for 3-[2-(Boc-Amino)Ethyl]Azetidine.
Part 1: Horner-Wadsworth-Emmons (HWE) Reaction
This initial step involves the reaction of N-Boc-azetidin-3-one with a phosphonate ylide, typically generated from diethyl cyanomethylphosphonate and a strong base like sodium hydride (NaH), to form tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete Ylide Formation: Insufficiently dried THF or diethyl cyanomethylphosphonate can quench the NaH. The NaH may also be of poor quality (oxidized).2. Inactive N-Boc-azetidin-3-one: The starting material may have degraded upon storage. | 1. Ensure Anhydrous Conditions: Dry THF over sodium/benzophenone or use a freshly opened bottle of anhydrous solvent. Dry the phosphonate reagent over molecular sieves. Use fresh, high-quality NaH from a sealed container.2. Verify Starting Material: Check the purity of N-Boc-azetidin-3-one by ¹H NMR or LC-MS before starting the reaction. |
| Formation of Side Products | 1. Self-condensation of the Ketone: This can occur if the ylide addition is too slow or the reaction temperature is too high.2. Epimerization: The stereocenter at the 3-position of the azetidine ring can be susceptible to epimerization under basic conditions. | 1. Controlled Addition: Add the solution of N-Boc-azetidin-3-one to the pre-formed ylide solution at a low temperature (e.g., 0 °C) and allow the reaction to slowly warm to room temperature.2. Temperature Control: Maintain the reaction at a controlled temperature to minimize side reactions. |
| Difficult Product Isolation | 1. Emulsion during Workup: The presence of phosphonate byproducts can lead to emulsions during the aqueous workup.2. Co-elution during Chromatography: The product may co-elute with unreacted starting materials or byproducts. | 1. Modified Workup: After quenching the reaction, add a saturated solution of NH₄Cl and extract with a less polar solvent like diethyl ether or a mixture of ethyl acetate and hexanes. Brine washes can also help break emulsions.2. Optimized Chromatography: Use a gradient elution system for column chromatography, starting with a non-polar solvent system and gradually increasing the polarity. |
Frequently Asked Questions (FAQs)
Q1: Why is the Horner-Wadsworth-Emmons reaction preferred over a standard Wittig reaction for this transformation?
A1: The HWE reaction offers several advantages. The phosphonate byproduct is water-soluble, making it easier to remove during the workup compared to the triphenylphosphine oxide generated in a Wittig reaction. Additionally, HWE reagents are generally more reactive towards ketones than their phosphonium ylide counterparts.
Q2: Can other bases be used instead of sodium hydride?
A2: Yes, other strong bases like lithium diisopropylamide (LDA) or potassium tert-butoxide can be used. However, NaH is often preferred due to its low cost and ease of handling as a mineral oil dispersion. The choice of base can sometimes influence the stereoselectivity of the reaction.
Q3: How can I monitor the progress of the HWE reaction?
A3: Thin-layer chromatography (TLC) is an effective method. Use a suitable solvent system (e.g., 30% ethyl acetate in hexanes) and visualize the spots with a potassium permanganate stain, which will react with the newly formed double bond of the product.
Part 2: Catalytic Hydrogenation
This step involves the simultaneous reduction of both the carbon-carbon double bond and the nitrile group of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate to yield the final product, 3-[2-(Boc-Amino)Ethyl]Azetidine.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reduction | 1. Catalyst Poisoning: The catalyst (e.g., Raney Nickel, Palladium on Carbon) can be poisoned by impurities in the starting material or solvent.2. Insufficient Hydrogen Pressure or Reaction Time: The reaction may not have been run under optimal conditions for complete reduction.3. Catalyst Inactivity: The catalyst may be old or have lost its activity. | 1. Purify Starting Material: Ensure the starting material is free of sulfur-containing compounds or other potential catalyst poisons. Use high-purity solvents.2. Optimize Reaction Conditions: Increase the hydrogen pressure (e.g., to 50 psi or higher) and/or extend the reaction time. Gentle heating may also be beneficial.3. Use Fresh Catalyst: Employ a fresh batch of a high-activity catalyst. |
| Formation of Side Products | 1. Hydrogenolysis of the Azetidine Ring: The strained four-membered ring can be susceptible to cleavage under harsh hydrogenation conditions.[1]2. Formation of Secondary Amines: The newly formed primary amine can react with remaining intermediates to form secondary amine byproducts. | 1. Milder Conditions: Use a less aggressive catalyst or lower the reaction temperature and pressure. The addition of a small amount of a base like triethylamine can sometimes suppress ring-opening.2. Use of Ammonia: Conducting the hydrogenation in a solution of ammonia in methanol can help to minimize the formation of secondary amines by competing for reaction with any imine intermediates. |
| Difficult Product Purification | 1. Catalyst Filtration Issues: Fine catalyst particles can be difficult to remove by filtration.2. Product Adsorption to Catalyst: The amine product can adsorb onto the surface of the catalyst, leading to lower isolated yields. | 1. Use of Celite®: Filter the reaction mixture through a pad of Celite® to effectively remove the catalyst particles.2. Catalyst Washing: After filtration, wash the catalyst thoroughly with methanol or another polar solvent to recover any adsorbed product. |
Frequently Asked Questions (FAQs)
Q1: What are the advantages of using Raney Nickel as the catalyst for this reduction?
A1: Raney Nickel is a highly effective and relatively inexpensive catalyst for the reduction of nitriles to primary amines. It is particularly well-suited for this transformation as it can efficiently catalyze the reduction of both the alkene and the nitrile in a single step.
Q2: Are there alternative methods for reducing the nitrile group?
A2: Yes, other reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) can also reduce nitriles. However, catalytic hydrogenation is often preferred as it is a cleaner reaction with a simpler workup and avoids the use of highly reactive and hazardous metal hydrides.
Q3: How critical is the presence of ammonia in the reaction mixture?
A3: The presence of ammonia is highly recommended. It serves to suppress the formation of secondary and tertiary amine byproducts, which can arise from the reaction of the intermediate imine with the newly formed primary amine product. This leads to a cleaner reaction and a higher yield of the desired 3-[2-(Boc-Amino)Ethyl]Azetidine.
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate
-
To a stirred suspension of NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add diethyl cyanomethylphosphonate (1.1 eq) dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of N-Boc-azetidin-3-one (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the title compound.
Protocol 2: Synthesis of 3-[2-(Boc-Amino)Ethyl]Azetidine
-
To a solution of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (1.0 eq) in methanol saturated with ammonia, add a catalytic amount of Raney Nickel (approximately 10% by weight).
-
Pressurize the reaction vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite®, washing the filter cake thoroughly with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by flash column chromatography on silica gel.
Data Summary
| Step | Reaction | Typical Yield | Key Considerations |
| 1 | Horner-Wadsworth-Emmons | 70-85% | Anhydrous conditions, temperature control |
| 2 | Catalytic Hydrogenation | 65-80% | Catalyst activity, use of ammonia, hydrogen pressure |
| Overall | 45-68% |
Visualization of Key Mechanistic Steps
Below is a DOT script illustrating the mechanism of the Horner-Wadsworth-Emmons reaction.
Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.
References
- Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
- Couty, F., & Evano, G. (2006). Recent applications of the aza-Baylis–Hillman reaction in organic synthesis. Current Organic Chemistry, 10(15), 1907-1934.
- Gaunt, M. J., & Spencer, J. B. (2001). A novel palladium-catalysed cyclisation of γ-amino alkenes to form azetidines. Organic & Biomolecular Chemistry, 1(1), 13-24.
- Han, J.-Q., Zhang, H.-H., Xu, P.-F., & Luo, Y.-C. (2016). Enantioselective Synthesis of 2-Substituted Azetidines via Chiral Phosphoric Acid-Catalyzed Intramolecular Aza-Michael Addition. Organic Letters, 18(20), 5212–5215.
- Hillier, M. C., & Chen, C.-Y. (2006). A Straightforward Synthesis of 1,3-Disubstituted Azetidines via Alkylation of Primary Amines with In Situ Generated Bis-Triflates of 2-Substituted-1,3-Propanediols. The Journal of Organic Chemistry, 71(20), 7885–7887.
- Ju, Y., & Varma, R. S. (2006). A One-Pot Synthesis of Nitrogen-Containing Heterocycles from Alkyl Dihalides and Primary Amines and Hydrazines under Microwave Irradiation. The Journal of Organic Chemistry, 71(1), 135–141.
- Kern, N., Felten, A.-S., Weibel, J.-M., Pale, P., & Blanc, A. (2014). One-Pot Nucleophilic Addition–Ring Contraction of α-Bromo N-Sulfonylpyrrolidinones: A Versatile Access to α-Carbonylated N-Sulfonylazetidines. Organic Letters, 16(23), 6104–6107.
- Lu, H., & Li, C. (2006). Ullmann-Type Coupling of N-Tosyl-3-halo-3-butenylamines: Synthesis of 2-Alkylideneazetidines and β-Lactams. Organic Letters, 8(23), 5365–5367.
- Meng, L.-G., Cai, P., Guo, Q., & Xue, S. (2008). Phosphine-Catalyzed [2 + 2] Cycloaddition of Ketenes with N-Tosylimines: A Facile Synthesis of trans-β-Lactams. The Journal of Organic Chemistry, 73(21), 8491–8496.
- Minakata, S., Morino, Y., Oderaotoshi, Y., & Komatsu, M. (2006). tert-Butyl Hypoiodite: A Mild and Powerful Reagent for the Cyclization of N-Alkenylamides. Organic Letters, 8(15), 3335–3337.
- Nishimura, T., Yasuhara, Y., & Hayashi, T. (2006). Silver-Catalyzed [2+2] Cycloaddition of Imines to Methylenecyclopropanes.
- Quinodoz, P., Drouillat, B., Wright, K., Marrot, J., & Couty, F. (2016). Enantioselective Synthesis of N-Aryl-2-cyanoazetidines from β-Amino Alcohols. The Journal of Organic Chemistry, 81(8), 2899–2910.
- Xu, P., Zhang, M., Ingoglia, B., Allais, C., Dechert-Schmitt, A.-M. R., Singer, R. A., & Morken, J. P. (2021). Intramolecular Amination of Organoboronates: A General Synthesis of Azetidines, Pyrrolidines, and Piperidines. Organic Letters, 23(9), 3379–3383.
-
ResearchGate. (n.d.). Preparation and Synthetic Applications of Azetidines. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of Boc-Protected Azetidines
Welcome to the technical support resource for the synthesis and handling of tert-butyloxycarbonyl (Boc)-protected azetidines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this strained, yet synthetically valuable, heterocyclic scaffold. The inherent ring strain of the azetidine core makes these molecules susceptible to specific side reactions that can complicate synthesis, purification, and downstream applications.[1]
This document moves beyond standard protocols to provide in-depth troubleshooting advice based on mechanistic principles and field-proven solutions. We will explore the causality behind common experimental failures and offer robust strategies to ensure the integrity of your synthetic route.
Part 1: Troubleshooting the N-Boc Protection Step
This section addresses complications arising during the direct protection of a pre-formed azetidine ring with di-tert-butyl dicarbonate (Boc₂O).
FAQ 1: My N-Boc protection reaction is sluggish, incomplete, or results in a complex mixture. What is the underlying issue?
Question: I am reacting my azetidine hydrochloride salt with Boc₂O and a base like triethylamine (TEA) in dichloromethane (DCM), but the conversion is low even after prolonged reaction times. Why is this happening and how can I fix it?
Possible Causes & Scientific Rationale:
-
Insufficient Basicity or Steric Hindrance: While TEA is a common base, its primary role is to neutralize the starting amine salt and the acid generated during the reaction. The free azetidine base is the active nucleophile.[2] If the azetidine is sterically hindered or weakly nucleophilic, the reaction rate can be slow. Furthermore, the in-situ formation of the free base from its salt may be inefficient, leading to low concentrations of the reactive species.
-
Competing N-Acylation vs. N-Alkylation: The azetidine nitrogen can act as both a nucleophile (for acylation by Boc₂O) and a base. In some cases, side reactions involving the solvent or impurities can occur.
-
Solvent Effects: The choice of solvent can influence reaction rates. Aprotic solvents like DCM, tetrahydrofuran (THF), or acetonitrile are standard, but their ability to solubilize all components (especially amine salts) can vary.[3]
Troubleshooting Strategies & Solutions:
-
Optimize the Base and Reaction Conditions:
-
Use a Stronger, Non-Nucleophilic Base: For sluggish reactions, consider switching from TEA to a stronger base like N,N-Diisopropylethylamine (DIPEA) to ensure complete deprotonation of the azetidine salt.
-
Aqueous Biphasic Conditions: A highly effective method involves using a biphasic system, such as DCM/water or THF/water, with a base like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH).[4] The free amine is continuously generated in the aqueous phase and extracted into the organic phase where it reacts with Boc₂O, driving the equilibrium towards the product.
-
-
Control Reagent Stoichiometry:
-
Ensure at least 2.0 equivalents of base are used relative to the azetidine salt: one equivalent to neutralize the salt and one to neutralize the acid produced during the reaction.
-
Use a slight excess (1.1-1.2 equivalents) of Boc₂O. A large excess can lead to byproducts and complicates purification.
-
-
Consider Catalyst-Free Conditions: For simple, unhindered azetidines, the reaction can often be performed neatly or with minimal solvent, which can accelerate the reaction.[3]
Workflow: Troubleshooting Sluggish Boc Protection
Caption: Decision workflow for addressing incomplete N-Boc protection reactions.
Part 2: Stability Issues & Ring-Opening Side Reactions
The high ring strain of azetidines makes them susceptible to ring-opening, a problem often encountered during workup, purification, or subsequent synthetic steps.
FAQ 2: My Boc-azetidine appears to be decomposing, especially under acidic conditions during workup or chromatography. What is this degradation pathway?
Question: I successfully formed my Boc-azetidine, but during an aqueous acidic workup (e.g., washing with 1M HCl) or upon standing in a solution containing trace acid, I observe the formation of new, more polar byproducts. What is happening?
Possible Causes & Scientific Rationale:
The core issue is the formation of a highly reactive azetidinium ion . The nitrogen atom of the Boc-azetidine, although protected, can still be protonated by a sufficiently strong acid. This protonation creates a good leaving group and activates the strained ring towards nucleophilic attack.[5][6] The subsequent ring-opening is driven by the release of ring strain.[7]
-
Mechanism:
-
Protonation: The azetidine nitrogen is protonated, forming an azetidinium ion.
-
Nucleophilic Attack: A nucleophile present in the medium (e.g., water, chloride from HCl, or even another amine molecule) attacks one of the ring carbons (typically the less substituted one).[5]
-
Ring-Opening: The C-N bond cleaves, resulting in a linear, functionalized aminopropane derivative.
-
Troubleshooting Strategies & Solutions:
-
Avoid Acidic Aqueous Workups:
-
Never wash your organic extracts containing Boc-azetidine with strong acids.
-
Use neutral (brine) or mild basic (saturated aq. NaHCO₃) washes to remove water-soluble impurities.
-
-
Purification Considerations:
-
Chromatography: Use silica gel that has been pre-treated with a base (e.g., slurry with 1-2% TEA in the eluent) to neutralize acidic sites on the silica surface.
-
Solvent Choice: Ensure all solvents used for workup and purification are free of acidic impurities.
-
-
pH Control in Subsequent Reactions:
Mechanism: Acid-Mediated Ring-Opening
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity [organic-chemistry.org]
- 6. Ring-opening reactions. Stability and reactivity of aziridinum and azetidinium ions in solution - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Boc Deprotection of Ethyl Azetidine Derivatives
Welcome to the technical support center for the Boc deprotection of ethyl azetidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The unique strain and electronic properties of the azetidine ring can present specific challenges during the removal of the tert-butyloxycarbonyl (Boc) protecting group. This resource aims to equip you with the knowledge to navigate these challenges effectively.
Troubleshooting Guide
This section addresses specific issues you may encounter during the Boc deprotection of ethyl azetidine derivatives, offering potential causes and validated solutions.
Issue 1: Incomplete or Sluggish Deprotection
Question: My N-Boc deprotection of an ethyl azetidine derivative is slow or stalls, even with standard conditions like TFA in DCM. What's happening and how can I drive it to completion?
Causality & Solution:
The stability of the Boc group can be influenced by the electronic environment of the nitrogen it protects. While generally labile to strong acids, incomplete reactions can occur.
-
Insufficient Acid Strength or Concentration: The reaction may require a more potent acidic environment.
-
Recommended Solution: Switch to a stronger acid system. A 4M solution of hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane or ethyl acetate is often more effective than trifluoroacetic acid (TFA) in dichloromethane (DCM)[1][2][3]. The use of HCl in dioxane is a robust method, often leading to the precipitation of the desired amine hydrochloride salt, which can simplify purification[1][3].
-
-
Reaction Time and Temperature: The reaction may simply need more time or gentle heating to proceed to completion.
-
Recommended Solution: Extend the reaction time and continue to monitor progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)[1]. If the reaction is still sluggish at room temperature, gentle heating (e.g., to 40-50 °C) can be considered, but must be done cautiously to avoid potential side reactions or degradation of the azetidine ring.
-
Issue 2: Azetidine Ring Opening or Degradation
Question: I'm observing byproducts that suggest my azetidine ring is not stable under the acidic deprotection conditions. How can I preserve the integrity of the four-membered ring?
Causality & Solution:
The azetidine ring possesses inherent ring strain (approx. 25.4 kcal/mol), making it more susceptible to nucleophilic attack and ring-opening compared to larger heterocycles like pyrrolidine[4][5]. Protonation of the azetidine nitrogen under strongly acidic conditions can activate the ring towards this decomposition pathway[6].
-
Strongly Acidic Conditions: Prolonged exposure to harsh acids like concentrated TFA can lead to degradation.
-
Recommended Solution 1: Milder Acidic Conditions. Opt for milder protic acids. p-Toluenesulfonic acid (pTSA) or aqueous phosphoric acid can be effective for Boc cleavage while minimizing damage to sensitive substrates[1][7][8]. A deep eutectic solvent (DES) composed of choline chloride and p-toluenesulfonic acid has been reported as a green and efficient medium for Boc deprotection[7].
-
Recommended Solution 2: Lewis Acid-Mediated Deprotection. Lewis acids provide a non-protic alternative. Reagents like zinc bromide (ZnBr₂) in DCM can effectively remove the Boc group under milder conditions[1].
-
Recommended Solution 3: Thermal Deprotection. In some cases, heating the Boc-protected compound in a suitable solvent like boiling water or 2,2,2-trifluoroethanol (TFE) can effect deprotection without any acid, which is ideal for highly acid-sensitive molecules[1][9][10].
-
Issue 3: Formation of tert-butylated Byproducts
Question: My mass spectrometry analysis shows a byproduct with an additional 56 mass units, suggesting tert-butylation of my molecule. How can I prevent this?
Causality & Solution:
The mechanism of acid-catalyzed Boc deprotection generates a reactive tert-butyl cation[11][12]. This electrophile can alkylate nucleophilic sites on your ethyl azetidine derivative or the resulting free amine, a common issue in Boc deprotection chemistry[1][13].
-
Reactive tert-butyl Cation: This cation will react with any available nucleophile.
-
Recommended Solution: Use Scavengers. The most effective strategy is to add a scavenger to the reaction mixture to trap the tert-butyl cation. Common and effective scavengers include:
-
Triethylsilane (TES)
-
Triisopropylsilane (TIPS)
-
Thioanisole
-
Water[1]
-
-
Issue 4: Concurrent Cleavage of the Ethyl Ester
Question: The ethyl ester on my azetidine derivative is being hydrolyzed or cleaved during the Boc deprotection. How can I selectively remove the Boc group?
Causality & Solution:
Ethyl esters are generally stable to anhydrous acidic conditions used for Boc deprotection. However, the presence of water or prolonged reaction times, especially at elevated temperatures, can lead to ester hydrolysis.
-
Acid-Catalyzed Hydrolysis: The ester is susceptible to cleavage under acidic, aqueous conditions.
-
Recommended Solution 1: Anhydrous Conditions. Ensure that all reagents and solvents are strictly anhydrous. Using a commercially prepared solution of HCl in anhydrous dioxane is a reliable approach[2][14].
-
Recommended Solution 2: Milder, Non-Hydrolytic Methods. Consider alternative deprotection methods that do not involve strong protic acids.
-
TMSI: Trimethylsilyl iodide (TMSI) is a mild reagent that can deprotect N-Boc groups, often allowing for direct isolation of the product without an aqueous workup[1].
-
Oxalyl Chloride in Methanol: This system has been reported as a mild method for deprotecting a wide range of N-Boc compounds at room temperature[9][15].
-
-
Frequently Asked Questions (FAQs)
Q1: How can I effectively monitor the progress of my Boc deprotection reaction?
A1: Thin-Layer Chromatography (TLC) is a quick and efficient method. The deprotected amine product is typically more polar than the Boc-protected starting material, resulting in a lower Retention Factor (Rf) value. Staining the TLC plate with ninhydrin is highly recommended as it specifically visualizes primary and secondary amines, usually as a purple or yellow spot, confirming the formation of the free amine. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the disappearance of the starting material and the appearance of the product mass[1].
Q2: My final product after deprotection is an oil or difficult to purify. What are some strategies for isolation?
A2: The physical properties of the deprotected amine salt can be challenging.
-
Precipitation/Trituration: If using HCl in dioxane or another suitable solvent system, the product often precipitates as the hydrochloride salt. This solid can be collected by filtration and washed with a non-polar solvent like diethyl ether to remove organic impurities[1][16]. If an oil is obtained after evaporation, triturating with a solvent in which the product is insoluble (e.g., diethyl ether, pentane) can induce crystallization.
-
Workup Procedure: For reactions using TFA, the excess acid is typically removed in vacuo. Co-evaporation with a solvent like toluene or DCM can help remove residual TFA[17][18]. The resulting TFA salt can then be dissolved in a suitable solvent and washed with a mild base (e.g., saturated sodium bicarbonate solution) to obtain the free amine, which can then be extracted[19]. Be cautious with basic workups if your molecule contains other base-labile groups[18].
-
Ion-Exchange Chromatography: For water-soluble amine salts that are difficult to handle, using a basic ion-exchange resin (like Amberlyst A21) can be an effective workup method to neutralize the acid and isolate the free amine without an aqueous basic wash[18].
Q3: Are there any "green" or more environmentally friendly methods for Boc deprotection?
A3: Yes, several methods have been developed to reduce environmental impact.
-
Catalyst-free deprotection in hot water is a notable green alternative that avoids the use of acids and organic solvents[1][10].
-
Using deep eutectic solvents (DES) , such as a mixture of choline chloride and p-toluenesulfonic acid, can serve as both a catalyst and an environmentally benign reaction medium[7].
-
Efforts are also ongoing to replace chlorinated solvents like DCM with greener alternatives such as 2-methyltetrahydrofuran (2-MeTHF) or ethyl acetate[20].
Q4: Can I selectively deprotect a Boc group on an azetidine nitrogen in the presence of other acid-labile groups?
A4: Selective deprotection is challenging but can be achieved. The Boc group is generally one of the more acid-sensitive protecting groups[13]. By carefully titrating the reaction conditions—using milder acids (e.g., 10-20% TFA in DCM), lower temperatures, and shorter reaction times—it is often possible to remove the Boc group while leaving more robust acid-labile groups, such as tert-butyl esters, intact[2][14][21]. However, this requires careful optimization for each specific substrate. Studies have shown that the azetidine ring itself is quite stable to acidic conditions used for deprotection of other side-chain protecting groups in peptide synthesis[22].
Protocols & Methodologies
Table 1: Comparison of Common Acidic Reagents for Boc Deprotection
| Reagent System | Typical Concentration | Solvent | Temperature | Typical Time | Key Considerations |
| TFA / DCM | 20-50% v/v | Dichloromethane (DCM) | 0 °C to RT | 30 min - 4 h | Standard method; requires scavenger for sensitive substrates; TFA salts can be oily[17][23]. |
| HCl / Dioxane | 4 M | 1,4-Dioxane | RT | 1 - 4 h | Highly effective; often precipitates product as a crystalline HCl salt; anhydrous conditions are crucial[1][2][3]. |
| pTSA | Catalytic to Stoichiometric | Dichloromethane, Acetonitrile | RT to 50 °C | 1 - 12 h | Milder alternative; good for acid-sensitive substrates[7]. |
| Aqueous H₃PO₄ | 85% in THF | Tetrahydrofuran (THF) | RT to 50 °C | 2 - 24 h | Mild, environmentally benign option; effective for substrates with other acid-sensitive groups[1][8]. |
Experimental Protocol: Boc Deprotection using 4M HCl in Dioxane
This protocol describes a standard procedure for the deprotection of an N-Boc ethyl azetidine derivative.
-
Preparation: Dissolve the N-Boc protected ethyl azetidine derivative (1.0 equivalent) in a minimal amount of a suitable anhydrous solvent (e.g., methanol or dioxane) in a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Under a nitrogen or argon atmosphere, add a 4M solution of HCl in 1,4-dioxane (typically 4-10 equivalents) to the stirring solution at room temperature[3].
-
Reaction Monitoring: Stir the mixture at room temperature for 1 to 4 hours. Monitor the reaction's progress by TLC (staining with ninhydrin) or LC-MS until the starting material is fully consumed[1].
-
Product Isolation:
-
If a precipitate forms: Collect the solid product (the hydrochloride salt) by vacuum filtration. Wash the solid with a cold, non-polar solvent such as diethyl ether to remove any soluble impurities[1]. Dry the product under high vacuum.
-
If no precipitate forms: Remove the solvent and excess HCl in vacuo. The resulting residue is the crude hydrochloride salt. It can be further purified by trituration with diethyl ether or recrystallization[16].
-
-
Free Amine Generation (Optional): To obtain the free amine, dissolve the hydrochloride salt in a suitable solvent (e.g., ethyl acetate or DCM) and wash with a mild aqueous base like saturated sodium bicarbonate solution until the aqueous layer is basic. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the free amine[7][19].
Visualized Mechanisms & Workflows
Boc Deprotection Mechanism
The acid-catalyzed deprotection of a Boc-protected amine proceeds through a well-established mechanism.
Caption: Acid-catalyzed mechanism for Boc deprotection.
Troubleshooting Workflow
This workflow provides a logical sequence for addressing common issues during Boc deprotection of ethyl azetidine derivatives.
Caption: A decision-tree for troubleshooting common deprotection issues.
References
- BenchChem. (n.d.). Challenges in N-Boc deprotection and alternative methods.
- BenchChem. (n.d.). A Researcher's Guide to Alternative Boc Deprotection Methods Without Strong Acids.
- MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
- LJMU Research Online. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1.
- PubMed. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m).
- (2025). Specific solvent issues with BOC deprotection.
- Common Organic Chemistry. (n.d.). Boc Deprotection - HCl.
- The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
- ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- University of Arizona. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M).
- BenchChem. (n.d.). Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane.
- NIH. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
- ACS Publications. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters.
- Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated.
- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
- NIH. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
- BenchChem. (n.d.). Overcoming challenges in the deprotection of Boc-His(Boc)-OH.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). BOC Deprotection.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
- BenchChem. (n.d.). The Azetidine Ring: A Technical Guide to Its Stability and Reactivity for Drug Discovery.
- BenchChem. (n.d.). Stability of the 3-Methylideneazetidine Ring System: A Technical Guide.
- ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?
- Reddit. (2023). Boc De-protection.
- RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
- Reddit. (2023). Help Removing Excess Boc Anhydride.
- BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.
- ResearchGate. (2016). I have a Boc-protected tosylated compound but on its conversion to azide group, one of my boc group is deprotected. Why?
- ResearchGate. (2013). I have a problem with boc deprotection of pyridinium salts.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Boc Deprotection - HCl [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 12. BOC Protection and Deprotection [bzchemicals.com]
- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 14. experts.arizona.edu [experts.arizona.edu]
- 15. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Boc Deprotection - TFA [commonorganicchemistry.com]
- 18. researchgate.net [researchgate.net]
- 19. rsc.org [rsc.org]
- 20. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 21. reddit.com [reddit.com]
- 22. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 23. reddit.com [reddit.com]
Technical Support Center: Navigating the Solution Stability of 3-[2-(Boc-Amino)Ethyl]Azetidine HCl
Welcome to the technical support resource for 3-[2-(Boc-Amino)Ethyl]Azetidine HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on handling this molecule in solution. Understanding the inherent chemical liabilities of both the azetidine ring and the Boc-protecting group is paramount to achieving reproducible and reliable experimental outcomes.
Introduction: A Molecule of Dual Sensitivity
3-[2-(Boc-Amino)Ethyl]Azetidine HCl incorporates two key structural motifs that dictate its stability profile: the strained four-membered azetidine ring and the acid-labile tert-butyloxycarbonyl (Boc) protecting group. The hydrochloride salt form enhances solubility and stability in the solid state. However, in solution, the interplay between pH, solvent, and temperature can lead to degradation, impacting experimental integrity. This guide will explore these challenges in a practical question-and-answer format, offering troubleshooting strategies and preventative measures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: What are the primary stability concerns for 3-[2-(Boc-Amino)Ethyl]Azetidine HCl in solution?
The primary stability concerns stem from the two functional moieties:
-
The Azetidine Ring: This four-membered heterocycle possesses significant ring strain (approx. 25.4 kcal/mol), making it more reactive than its five- or six-membered counterparts (pyrrolidine and piperidine)[1][2]. While more stable than the highly reactive aziridine ring, the azetidine ring is susceptible to cleavage under strongly acidic or basic conditions[3]. A critical degradation pathway, particularly under acidic conditions, involves protonation of the azetidine nitrogen, which can facilitate nucleophilic attack and subsequent ring-opening[4].
-
The Boc-Protecting Group: The tert-butyloxycarbonyl (Boc) group is notoriously sensitive to acid. The carbamate is stable to basic and most nucleophilic conditions but is readily cleaved by anhydrous acids[5]. In aqueous solutions, the stability is pH-dependent, with significant cleavage occurring at a pH below 4[6]. The mechanism involves the formation of a stable tert-butyl cation.
Therefore, the principal challenge in handling this molecule is finding a "stability window" that avoids both Boc-group removal and azetidine ring degradation.
FAQ 2: I'm observing a new, more polar peak in my HPLC/LC-MS analysis after leaving my compound in an acidic buffer. What is the likely cause?
This is a classic presentation of Boc group cleavage. The most probable degradation product is the free amine, 3-(2-Aminoethyl)azetidine, formed via acid-catalyzed hydrolysis of the Boc-carbamate.
Troubleshooting this Issue:
-
Confirm the Identity of the Degradant:
-
LC-MS Analysis: The degradant should have a molecular weight corresponding to the loss of the Boc group (100.12 g/mol ). You would expect to see the [M+H]+ ion for the resulting free amine.
-
Co-injection: If a standard of 3-(2-Aminoethyl)azetidine is available, co-injection with your sample should show a single, enhanced peak for the degradant.
-
-
pH Verification:
-
Carefully measure the pH of your solution. Even seemingly neutral buffers can drift into the acidic range, especially with prolonged storage or exposure to CO2 from the air.
-
-
Preventative Measures:
-
Buffer Selection: For applications requiring solution storage, use a buffer system with a pH between 7 and 9. Phosphate-buffered saline (PBS) at pH 7.4 is often a suitable choice. Avoid acidic buffers like citrate or acetate if possible.
-
Temperature Control: Store solutions at 2-8°C or frozen to slow down the rate of hydrolysis. Avoid repeated freeze-thaw cycles.
-
Potential Degradation Pathway: Boc Cleavage
Caption: Acid-catalyzed hydrolysis of the Boc group.
FAQ 3: My reaction involves a strong nucleophile in a basic solution, and I'm seeing multiple unidentified product peaks. Could the azetidine ring be opening?
While the Boc group is generally stable to base, the azetidine ring can be susceptible to nucleophilic attack, especially under harsh basic conditions or at elevated temperatures. The ring strain makes it a target for strong nucleophiles, leading to ring-opened products.
Troubleshooting this Issue:
-
Reaction Condition Analysis:
-
Base Strength: Are you using a strong, non-nucleophilic base (e.g., DBU, DIPEA) or a nucleophilic base (e.g., NaOH, KOH)? The latter is more likely to cause ring-opening.
-
Temperature: High temperatures can provide the activation energy needed for ring cleavage. Consider running your reaction at a lower temperature for a longer duration.
-
Nucleophile Concentration: A high concentration of a potent nucleophile increases the likelihood of an attack on the azetidine ring.
-
-
Analytical Investigation:
-
High-Resolution Mass Spectrometry (HRMS): This can help in determining the elemental composition of your byproducts to see if they correspond to a ring-opened structure.
-
NMR Spectroscopy: ¹H and ¹³C NMR can definitively identify the structure of the byproducts. Look for the disappearance of the characteristic azetidine ring protons and the appearance of new signals corresponding to a linear amino alcohol or a related structure.
-
Proposed Azetidine Ring Opening Workflow
Caption: Workflow for investigating potential azetidine ring opening.
FAQ 4: What are the recommended conditions for storing stock solutions of 3-[2-(Boc-Amino)Ethyl]Azetidine HCl?
Proper storage is crucial to maintain the integrity of the compound. The following table summarizes recommended storage conditions.
| Solvent System | Concentration | Storage Temperature | Recommended Duration | Rationale |
| Anhydrous DMSO | ≤ 50 mM | -20°C or -80°C | Up to 6 months | Minimizes hydrolytic degradation of both the Boc group and the azetidine ring. |
| Anhydrous Ethanol | ≤ 20 mM | -20°C | Up to 1 month | Good for short-term storage, but potential for slow solvolysis over time. |
| Aqueous Buffers (pH 7-8) | ≤ 10 mM | 2-8°C | < 1 week | Provides a temporary stable environment. Prepare fresh for critical experiments. |
| Aqueous Buffers (pH 7-8) | ≤ 10 mM | -20°C (aliquoted) | Up to 3 months | Aliquoting prevents multiple freeze-thaw cycles which can degrade the compound. |
Important Considerations:
-
Avoid Acidic Aqueous Solutions: Do not store this compound in acidic buffers for any significant length of time.
-
Protect from Moisture: For solid material and anhydrous stock solutions, protect from moisture to prevent hydrolysis.
-
Inert Atmosphere: For long-term storage of the solid, consider storing under an inert atmosphere (e.g., argon or nitrogen).
Experimental Protocol: A Quick Stability Assessment
This protocol outlines a simple experiment to assess the stability of 3-[2-(Boc-Amino)Ethyl]Azetidine HCl in your specific buffer system using HPLC.
Objective: To determine the rate of degradation of the compound in a chosen buffer over time.
Materials:
-
3-[2-(Boc-Amino)Ethyl]Azetidine HCl
-
Your experimental buffer (e.g., pH 5.5 acetate buffer)
-
A control buffer (e.g., pH 7.4 PBS)
-
HPLC system with a C18 column and a suitable mobile phase (e.g., a gradient of water/acetonitrile with 0.1% formic acid or ammonium acetate).
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the compound in anhydrous DMSO.
-
Prepare Test Solutions:
-
Dilute the stock solution to a final concentration of 100 µM in your experimental buffer.
-
Dilute the stock solution to a final concentration of 100 µM in your control buffer.
-
-
Time Point Zero (T=0) Analysis: Immediately after preparation, inject an aliquot of each test solution onto the HPLC and acquire the chromatograms. This will be your baseline.
-
Incubation: Incubate the remaining test solutions at your experimental temperature (e.g., room temperature or 37°C).
-
Subsequent Time Points: Inject aliquots of each solution at regular intervals (e.g., 1, 4, 8, and 24 hours).
-
Data Analysis:
-
For each time point, calculate the peak area of the parent compound.
-
Normalize the peak area at each time point to the peak area at T=0.
-
Plot the percentage of the remaining parent compound versus time for both buffer conditions. This will give you a visual representation of the stability.
-
References
-
BenchChem. (n.d.). The Azetidine Ring: A Technical Guide to Its Stability and Reactivity for Drug Discovery. Retrieved from BenchChem website.[3]
-
De Savi, C., et al. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232.[7][8]
-
Kou, K. G. M., et al. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(12), 2685-2705.[1][2]
-
St. Amant, A. H., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1616-1621.[4]
-
BenchChem. (n.d.). Application Notes & Protocols: Analytical Techniques for the Characterization of Boc-Protected Amino Acids. Retrieved from BenchChem website.[9]
-
Reddit. (2024). Boc and tBu ester pH stability during enamine hydrolysis. r/Chempros.[6]
-
Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.[5]
-
Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability.[10]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.[11]
Sources
- 1. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Amino Protecting Groups Stability [organic-chemistry.org]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Removal of Impurities from 3-[2-(Boc-Amino)Ethyl]Azetidine Preparations
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-[2-(Boc-Amino)Ethyl]Azetidine. This guide is designed to provide in-depth troubleshooting for common purification challenges encountered during its synthesis. My goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work. The protocols and advice provided herein are based on established chemical principles and field-proven insights.
Section 1: Understanding the Challenge: Common Impurities and Their Detection
The first step in any successful purification is identifying the nature of the impurity. The synthesis of 3-[2-(Boc-Amino)Ethyl]Azetidine, while seemingly straightforward, can introduce a variety of impurities stemming from starting materials, side reactions, and the reagents themselves.
dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=1]; node [shape=box, style="rounded,filled", margin=0.1, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
} caption: "Diagram 1: Common impurity sources in a generalized synthesis."
Below is a summary of common impurities and the analytical techniques best suited for their identification.
| Impurity Class | Potential Source | Recommended Analytical Method & Key Observations |
| Unreacted Starting Materials | Incomplete reaction conversion. | TLC: Spots with different Rf values than the product. LC-MS: Peaks with m/z corresponding to starting material molecular weights. ¹H NMR: Characteristic signals of the starting materials. |
| Di-tert-butyl dicarbonate (Boc₂O) & By-products | Excess reagent used during Boc-protection step. | ¹H NMR: May show a singlet around 1.5 ppm, but often decomposes during workup. By-products like t-butanol can be observed. GC-MS: Useful for identifying volatile by-products.[1] |
| Over-Alkylated Products | Reaction of the azetidine nitrogen with the ethylating agent, especially if the azetidine nitrogen is unprotected during the key C-N bond formation. | LC-MS: A peak with a higher m/z than the desired product. ¹H NMR: Complex signals in the aliphatic region; integration ratios will be incorrect. |
| Deprotected Amine | Exposure to acidic conditions during workup or silica gel chromatography. The Boc group is notoriously acid-labile.[2][3][4] | TLC: A new, more polar spot (lower Rf) that stains purple/pink with ninhydrin.[5] LC-MS: Peak with m/z corresponding to the product mass minus 100.12. |
| Residual Base (e.g., Triethylamine, DIPEA) | Used as an acid scavenger in the reaction. | ¹H NMR: Broad signals in the aliphatic region (e.g., quartet ~2.5 ppm, triplet ~1.0 ppm for TEA). Often removable by aqueous washes. |
| Solvent Residues | Incomplete removal after extraction or chromatography. | ¹H NMR: Characteristic solvent peaks (e.g., CH₂Cl₂ at ~5.30 ppm, Acetone at ~2.17 ppm, Ethyl Acetate at ~2.05, 4.12, 1.26 ppm). |
Section 2: Troubleshooting Guide (Question & Answer)
Here, we address specific issues you might encounter during the purification process.
Q1: My NMR spectrum shows signals for both my product and the unreacted azetidine starting material. How can I separate them?
Answer: This is a common issue arising from incomplete reactions. The key difference to exploit here is the polarity and, potentially, the basicity of the compounds.
-
Causality: Your product has a bulky, lipophilic Boc group, making it significantly less polar than a starting material like an unprotected 3-amino-azetidine derivative. If your azetidine starting material was also N-protected (e.g., with a Cbz group), the separation relies on more subtle polarity differences.
-
Recommended Action - Flash Chromatography: Flash column chromatography is the most effective method.
-
For Unprotected Azetidine Impurities: The impurity is highly polar. A gradient elution on silica gel, starting with a less polar solvent system (e.g., 100% Ethyl Acetate) and gradually increasing the polarity by adding Methanol (e.g., 0-10% gradient), should elute your less polar Boc-protected product first, leaving the highly polar starting material strongly adsorbed to the silica.
-
For Protected Azetidine Impurities: If both compounds are protected, the polarity difference is smaller. A shallower gradient using a solvent system like Hexanes/Ethyl Acetate or DCM/Methanol will be necessary. Careful TLC analysis is crucial to find a solvent system that gives good separation (ΔRf > 0.2).
-
Q2: I'm struggling with flash chromatography. My product streaks badly down the column, leading to poor separation and mixed fractions.
Answer: This is a classic problem when purifying amines on standard silica gel.[6]
-
Causality: Silica gel has acidic silanol groups (Si-OH) on its surface. The basic nitrogen of your azetidine ring interacts strongly with these acidic sites via an acid-base interaction.[6][7] This causes the compound to "stick" and elute slowly and unevenly, a phenomenon known as tailing or streaking.
-
Recommended Action - Deactivate the Silica: You must mitigate this acid-base interaction. You have two excellent options:
-
Mobile Phase Modification: Add a small amount of a competing base to your eluent. A common choice is triethylamine (TEA) at a concentration of 0.5-1% (v/v).[7][8] The TEA will preferentially bind to the acidic sites on the silica, effectively "masking" them from your product, which will then elute in sharper bands. Ammonium hydroxide can also be used, particularly in highly polar solvent systems like DCM/MeOH.[8]
-
Use of Functionalized Silica: For particularly difficult separations, consider using an amine-functionalized silica gel (KP-NH).[6] This stationary phase has a basic surface that repels basic compounds, preventing the unwanted strong interaction and resulting in excellent peak shapes.
-
Q3: My LC-MS analysis shows a significant peak with a mass of [M-100]+. What is this and how do I remove it?
Answer: This impurity is the deprotected version of your product, where the Boc group has been cleaved.
-
Causality: The Boc group is highly sensitive to acid.[9][10] You likely exposed your sample to acidic conditions during the workup (e.g., an acidic aqueous wash without subsequent neutralization) or during chromatography on un-treated silica gel.
-
Recommended Actions:
-
Prevention: Ensure all aqueous workup steps are neutral or slightly basic. If you perform an acid wash to remove basic impurities, you must follow it with a wash using a basic solution (e.g., saturated NaHCO₃) to neutralize both the aqueous and organic layers before concentration.
-
Removal: The deprotected amine is significantly more polar than your desired product due to the loss of the lipophilic Boc group and the presence of a new primary amine.
-
Acid-Base Extraction: You can perform a liquid-liquid extraction. Dissolve the crude mixture in an organic solvent (like DCM or Ethyl Acetate) and wash with a dilute basic solution (e.g., 5% NaHCO₃ or Na₂CO₃). Your Boc-protected product will remain in the organic layer, while the more basic, deprotected amine salt may be partially removed by the aqueous layer.
-
Chromatography: This is the most reliable method. Using the chromatography conditions described in Q2 (with a basic modifier), the more polar, deprotected amine will have a much lower Rf and will be strongly retained on the column, allowing for easy separation from your product.
-
-
Section 3: Key Experimental Protocols
These protocols provide a validated starting point for your purification workflows.
Protocol 3.1: Flash Column Chromatography (with Amine Deactivation)
This protocol is designed to prevent peak tailing for basic compounds like your azetidine derivative.
-
Solvent System Selection:
-
Using TLC, identify a suitable eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes) that provides an Rf value of ~0.3 for your product.
-
Prepare the chosen solvent system and add 1% triethylamine (TEA) by volume. For example, for 1 L of 95:5 DCM/MeOH, add 950 mL DCM, 50 mL MeOH, and 10 mL TEA.
-
-
Column Packing:
-
Select an appropriately sized silica gel column for your sample amount.
-
Pack the column using the TEA-modified eluent.
-
-
Column Equilibration:
-
Flush the packed column with at least 5 column volumes of the TEA-modified eluent. This is a critical step to ensure the entire silica bed is neutralized before loading your sample.[7]
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the mobile phase or DCM.
-
Alternatively, for less soluble materials, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Run the column using the TEA-modified eluent, collecting fractions and monitoring by TLC. A gradient elution from a less polar to a more polar mobile phase (both containing 1% TEA) often yields the best results.
-
Protocol 3.2: Acid-Base Extraction for Bulk Impurity Removal
This workflow is excellent for removing non-basic or weakly basic organic impurities prior to chromatography.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (approx. 10-20 mL per gram of crude material).
-
Acid Wash: Transfer the solution to a separatory funnel and extract with 1M HCl (aq). Extract 2-3 times.
-
Rationale: The basic azetidine nitrogen will be protonated, forming a hydrochloride salt that is soluble in the aqueous layer. Neutral organic impurities will remain in the organic layer.
-
-
Separation: Combine the aqueous layers (which now contain your product as a salt) and discard the organic layer.
-
Basification: Cool the combined aqueous layer in an ice bath. Slowly add a base, such as 2M NaOH (aq) or solid NaHCO₃, with stirring until the pH is >9 (check with pH paper).
-
Rationale: This neutralizes the hydrochloride salt, regenerating the free-base form of your product, which is now insoluble in the aqueous layer.
-
-
Back-Extraction: Extract the basified aqueous layer 3 times with fresh DCM or EtOAc.
-
Rationale: Your purified product will now move back into the organic layer.
-
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
Section 4: General FAQs
Q: What are the ideal storage conditions for 3-[2-(Boc-Amino)Ethyl]Azetidine? A: Like many Boc-protected amines and azetidine derivatives, the compound should be stored in a cool, dry place under an inert atmosphere (like nitrogen or argon) if possible.[][12] It is crucial to protect it from acidic vapors and moisture to prevent degradation.[12]
Q: How can I quickly confirm my final product is correct and the Boc group is intact? A: Several quick checks can give you confidence:
-
¹H NMR: Look for the sharp, characteristic singlet for the nine protons of the tert-butyl group, typically found around 1.4-1.5 ppm.[5] Its integration should be correct relative to other protons in the molecule.
-
TLC: Spot your product on a TLC plate. After developing, visualize it under UV light (if applicable) and then stain with ninhydrin. A pure Boc-protected product should not produce a strong color with ninhydrin, whereas any primary/secondary amine impurity will appear as a distinct pink or purple spot.[5]
-
IR Spectroscopy: An ATR-FTIR spectrum should show a strong carbonyl (C=O) stretching absorption between 1680-1720 cm⁻¹, characteristic of the Boc carbamate group.[5]
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
} caption: "Diagram 2: A general workflow for purification."
References
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?[Link]
-
Reddit. (2022). Chromotography with free amines?[Link]
-
Liu, Y.-S., et al. (2002). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry. [Link]
-
Science Forums. (2011). Amine purification. [Link]
-
Stanković, S., et al. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Scientific Research Publishing. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
National Institutes of Health (NIH). (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]
-
ResearchGate. (2014). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. [Link]
-
National Institutes of Health (NIH). (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
ResearchGate. (2015). A practical, catalytic and selective deprotection of a Boc group in N,N '-diprotected amines using iron(III)-catalysis. [Link]
-
National Institutes of Health (NIH). (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. [Link]
-
ResearchGate. (2021). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. [Link]
-
Royal Society of Chemistry. (2019). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. [Link]
-
Thieme. (n.d.). Synthesis of Azetidines. [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]
-
Royal Society of Chemistry. (2017). Recent advances in synthetic facets of immensely reactive azetidines. [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]
-
Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
-
HETEROCYCLES. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. [Link]
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]
-
ResearchGate. (n.d.). Synthetic modification of the azetidine products. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. biotage.com [biotage.com]
- 8. reddit.com [reddit.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. fishersci.co.uk [fishersci.co.uk]
- 12. nbinno.com [nbinno.com]
Technical Support Center: Synthesis of 3-Substituted Azetidines
Welcome to the Technical Support Center for the synthesis of 3-substituted azetidines. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing these valuable, yet challenging, four-membered heterocyclic scaffolds. The inherent ring strain of the azetidine core, which makes it a desirable motif in drug discovery, also presents significant synthetic hurdles.[1][2][3]
This guide is structured to provide both high-level strategic advice through Frequently Asked Questions (FAQs) and in-depth, problem-specific solutions in the Troubleshooting section. We will delve into the causality behind common experimental failures and provide actionable, field-proven protocols to overcome them.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common strategic questions and overarching challenges in the synthesis of 3-substituted azetidines.
Q1: My azetidine ring-closing reaction is failing or giving very low yields. What are the primary reasons for this?
Low yields in azetidine ring formation are a frequent and frustrating issue, fundamentally rooted in the high activation energy required to form the strained four-membered ring.[1] Several factors are often at play:
-
Unfavorable Kinetics: The intramolecular cyclization to form the azetidine ring often has a high energy transition state.[1]
-
Competing Side Reactions: The formation of thermodynamically more stable five- or six-membered rings (pyrrolidines or piperidines) is a common competing pathway, especially if the substrate geometry allows for it.[1]
-
Inappropriate Leaving Group: The success of intramolecular nucleophilic substitution is highly dependent on the quality of the leaving group. Poor leaving groups will lead to slow or no reaction.
-
Steric Hindrance: Bulky substituents on the acyclic precursor can sterically disfavor the conformation required for cyclization.
Q2: How do I choose the best synthetic strategy for my target 3-substituted azetidine?
The optimal strategy depends on the desired substitution pattern and available starting materials. The main approaches include:
-
Intramolecular Cyclization: This is the most traditional method, typically involving the cyclization of a 1,3-difunctionalized propane derivative (e.g., a γ-amino alcohol or γ-haloamine).[4] This method is robust but can be limited by precursor availability.
-
Functionalization of a Pre-formed Azetidine Ring: This is a highly versatile approach, often starting from commercially available precursors like N-Boc-azetidin-3-one or 3-hydroxyazetidine.[4] This strategy allows for late-stage diversification.
-
[2+2] Cycloadditions: Reactions like the aza Paternò-Büchi reaction between imines and alkenes offer an atom-economical route to the azetidine core.[5][6][7] However, these reactions can be challenging to control and may have limited substrate scope.[5][8]
-
Ring Expansion/Contraction: Less common but powerful methods include the ring expansion of aziridines or ring contraction of larger heterocycles.[9][10]
Part 2: Troubleshooting Guide & Protocols
This section provides detailed solutions to specific experimental problems.
Issue 1: Low Yield in Azetidine Ring Formation via Intramolecular Cyclization
You are attempting to synthesize an N-protected 3-hydroxyazetidine from a 1,3-amino alcohol precursor via activation of the hydroxyl group, but the yield is poor, and you observe significant amounts of starting material and/or unidentified byproducts.
Caption: Troubleshooting decision tree for low-yield azetidine cyclizations.
-
Leaving Group Activation: A hydroxyl group must be converted into a better leaving group (e.g., mesylate, tosylate, or triflate). Triflate is an excellent leaving group, but its high reactivity can sometimes lead to side reactions. Mesylates and tosylates offer a good balance of reactivity and stability.
-
Base and Solvent Choice: The choice of base is critical. A strong, non-nucleophilic base is often required to deprotonate the amine without competing in the substitution reaction. The solvent must be able to dissolve the substrate and reagents and be stable to the reaction conditions. Aprotic polar solvents like acetonitrile or DMF are common choices.
-
High Dilution Principle: Intermolecular reactions (leading to polymers/oligomers) can often outcompete the desired intramolecular cyclization, especially at high concentrations. Performing the reaction under high dilution conditions (typically ≤0.05 M) favors the intramolecular pathway.
An effective alternative to the classical cyclization of 1,3-haloamines is the regioselective intramolecular aminolysis of epoxides. Lanthanide triflates have been shown to be excellent catalysts for this transformation, favoring the 4-exo-tet cyclization to form the azetidine ring over the 5-endo-tet pathway that would lead to a pyrrolidine.[11]
Procedure:
-
To a solution of the cis-3,4-epoxy amine (1.0 eq) in 1,2-dichloroethane (DCE) to make a 0.2 M solution, add Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃, 5 mol%).
-
Stir the mixture at reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 0°C.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with dichloromethane (CH₂Cl₂; 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Catalyst | Solvent | Temperature | Yield of Azetidine | Reference |
| La(OTf)₃ | DCE | Reflux | 81% | [11] |
| Sc(OTf)₃ | DCE | Reflux | Moderate | [11] |
| TfOH | DCE | Reflux | Low | [11] |
| None | DCE | Reflux | No Reaction | [11] |
Issue 2: Poor C3-Functionalization of N-Boc-Azetidin-3-one
You are attempting a Grignard addition to N-Boc-azetidin-3-one to install a substituent at the C3 position, but you are getting low conversion, recovery of starting material, and/or a messy reaction profile.
Caption: Troubleshooting decision tree for Grignard additions to azetidin-3-one.
-
Basicity vs. Nucleophilicity: Grignard reagents are strong bases.[12] If the ketone has enolizable protons (which N-Boc-azetidin-3-one does at C2 and C4), the Grignard can act as a base, leading to deprotonation and recovery of starting material after workup, rather than nucleophilic addition.[13] Sterically hindered Grignards are particularly prone to this pathway.[13]
-
Reagent Quality: The concentration and activity of Grignard reagents can degrade over time. It is crucial to use freshly prepared or recently titrated reagents to ensure accurate stoichiometry.
-
Lewis Acid Additives: The addition of a Lewis acid, such as cerium(III) chloride (Luche conditions), can enhance the electrophilicity of the carbonyl carbon and suppress enolization, thereby favoring the desired 1,2-addition pathway.
Issue 3: Failed Suzuki Coupling with 3-Haloazetidine
You are attempting a Suzuki-Miyaura cross-coupling between an N-protected 3-bromo- or 3-iodoazetidine and a boronic acid, but the reaction is not proceeding, or you observe significant homo-coupling of the boronic acid.
Suzuki couplings with saturated heterocycles can be challenging compared to their aryl counterparts.[14] Potential failure points include:
-
Catalyst and Ligand Choice: The oxidative addition of the palladium catalyst to the C(sp³)-halide bond is often the rate-limiting step and requires an electron-rich, bulky phosphine ligand (e.g., SPhos, XPhos) to facilitate the reaction.[15]
-
Base and Solvent System: The choice of base and solvent is critical for an efficient transmetalation step. A combination of a strong base (e.g., K₃PO₄, Cs₂CO₃) and a polar aprotic solvent system (e.g., dioxane/water, DMF) is often effective.
-
Oxygen Sensitivity: Palladium(0) catalysts are sensitive to oxygen, which can lead to catalyst deactivation.[16] It is imperative to thoroughly degas the reaction mixture (e.g., via freeze-pump-thaw cycles or sparging with an inert gas) and maintain an inert atmosphere.[16]
-
Boronic Acid Quality: Boronic acids can undergo dehydration to form boroxines, which are often less reactive in cross-coupling reactions. Ensure you are using high-quality boronic acid.
This protocol provides a robust starting point for coupling aryl boronic acids with 3-iodoazetidine.
Procedure:
-
To an oven-dried flask, add the aryl boronic acid (1.5 eq), potassium phosphate (K₃PO₄, 3.0 eq), and the palladium catalyst/ligand pre-catalyst (e.g., SPhos Pd G3, 2-5 mol%).
-
Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes.
-
Add a solution of N-Boc-3-iodoazetidine (1.0 eq) in a degassed solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Heat the reaction mixture to 80-100 °C and monitor by LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Issue 4: Purification Difficulties
Your 3-substituted azetidine product is difficult to purify. It streaks on silica gel, co-elutes with byproducts, or appears to decompose on the column.
-
Amine Basicity: The basic nitrogen of the azetidine ring can interact strongly with the acidic silanol groups of standard silica gel, leading to tailing and poor separation.
-
Ring Strain and Sensitivity: The strained ring can be sensitive to acidic or highly polar conditions, potentially leading to decomposition or ring-opening.
-
Volatility: Low molecular weight azetidines can be volatile, leading to loss of product during solvent removal under high vacuum.
-
Deactivated Silica Gel: Pre-treat silica gel by slurrying it with a solvent containing a small amount of a basic modifier like triethylamine (~1-2%) or ammonia (e.g., using 1% NH₄OH in the eluent system) to neutralize the acidic sites.
-
Alternative Stationary Phases: Consider using neutral or basic alumina for column chromatography, which can be less harsh on acid-sensitive compounds.[1]
-
Recrystallization: If the product is a solid, recrystallization is an excellent method for achieving high purity.
-
Distillation: For volatile and thermally stable azetidines, distillation under reduced pressure can be an effective purification method.[1]
By understanding the underlying chemical principles and systematically troubleshooting experimental challenges, the synthesis of 3-substituted azetidines can be transformed from a daunting task into a manageable and successful endeavor.
References
- Benchchem. (n.d.). Technical Support Center: Azetidine Ring Formation.
-
Singh, G. S., & Mmatli, E. E. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47685-47710. [Link]
- Benchchem. (n.d.). The Advent and Evolution of 3-Substituted Azetidines: A Technical Guide.
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]
-
Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 202512430. Retrieved from [Link]
-
Aggarwal, V. K., & O'Brien, C. J. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(9), 5486-5524. [Link]
-
Alcaide, B., & Almendros, P. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research, 55(24), 3624-3637. [Link]
-
Becker, M. R., Richardson, A. D., & Schindler, C. S. (2019). Functionalized Azetidines Via Visible Light-Enabled Aza Paternò-Büchi Reactions. ChemRxiv. [Link]
-
Baxendale, I. R., et al. (2019). Azetidine ring formation via the Yang reaction. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Marketed drugs containing 1,3-substituted azetidine scaffolds. Retrieved from [Link]
-
Zhang, G., & Zhang, J. (2012). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 51(48), 12102-12106. [Link]
-
Kuriyama, Y., et al. (2021). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Tetrahedron, 96, 132391. [Link]
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]
-
Reddit. (2022). Struggling with Suzuki Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
Reddit. (2022). Failed suzuki coupling, any suggenstions?. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. itempdf74155353254prod.s3.amazonaws.com [itempdf74155353254prod.s3.amazonaws.com]
- 7. Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 10. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Grignard Reaction [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. reddit.com [reddit.com]
Technical Support Center: Azetidine Building Block Integrity
Welcome to the technical support center for azetidine building blocks. This guide is designed for researchers, scientists, and drug development professionals who are incorporating these valuable, conformationally constrained scaffolds into their synthetic programs. Due to their inherent ring strain, azetidines can present unique stability challenges, primarily undesired oligomerization. This resource provides in-depth, experience-driven troubleshooting guides and frequently asked questions to help you navigate these challenges, ensuring the integrity of your molecules and the reliability of your results.
Section 1: Troubleshooting Guide - Preventing and Diagnosing Oligomerization
This section addresses specific problems you may encounter during your experiments. Each issue is presented with probable causes and actionable solutions based on established chemical principles.
Issue 1: My N-H azetidine compound is showing signs of degradation or oligomerization upon storage or in solution.
-
Symptoms:
-
Appearance of a viscous oil or solid precipitate in a previously pure sample.
-
Broad signals or the appearance of repeating units in the 1H NMR spectrum.
-
A series of peaks with repeating mass units observed in LC-MS analysis.
-
Smearing on a TLC plate.
-
-
Probable Cause: Unprotected (N-H) azetidines are susceptible to acid-catalyzed cationic ring-opening polymerization.[1] Trace acidic impurities in your solvent, on glassware, or absorbed from the atmosphere (like CO₂) can protonate the basic nitrogen atom.[2] This creates a reactive azetidinium ion, which is then attacked by the nitrogen of another azetidine molecule, initiating a chain reaction that leads to dimers, oligomers, and polymers.[3][4]
-
Causality Explained: The high ring strain of the four-membered ring (approx. 25.4 kcal/mol) makes azetidines thermodynamically driven to ring-open once the nitrogen is protonated.[5] The free amine of a neighboring azetidine is a potent nucleophile for the strained, electrophilic carbons of the azetidinium ion.
-
-
Solutions & Protocols:
-
Immediate N-Protection: The most robust solution is to protect the azetidine nitrogen immediately after its synthesis or deprotection. Electron-withdrawing groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) are highly effective as they significantly decrease the basicity and nucleophilicity of the nitrogen atom, thus inhibiting the initiation of polymerization.[6][7]
-
Strictly Anhydrous & Inert Conditions: If the N-H azetidine is required, handle it under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents to prevent hydrolysis and the formation of acidic species.
-
Storage: Store N-H azetidines in tightly sealed containers, preferably in a desiccator or glovebox, at low temperatures (2-8°C) to minimize degradation.[8] Store away from acids, strong oxidizers, and other incompatible materials.[8]
-
A-π Scavenging: For short-term storage or during a reaction, the use of a non-nucleophilic, sterically hindered base (e.g., proton sponge) in trace amounts can scavenge stray protons without interfering with many reaction types.
-
Issue 2: During N-Boc deprotection with strong acid (e.g., TFA), I'm observing significant oligomerization of the resulting N-H azetidine.
-
Symptoms:
-
Low yield of the desired N-H azetidine product.
-
The crude NMR shows multiple broad peaks consistent with oligomeric species alongside the desired product.
-
Difficulty in purifying the product, with a significant amount of baseline material or insoluble gum.
-
-
Probable Cause: While TFA effectively removes the Boc group, it creates a highly acidic environment where the newly formed, unprotected azetidine is immediately protonated. In a concentrated solution, this leads to rapid cationic ring-opening polymerization before the reaction can be quenched and neutralized.
-
Causality Explained: The deprotection generates the free azetidine in a solution containing a large excess of strong acid. This ensures that a high concentration of the reactive azetidinium ion is present, creating ideal conditions for rapid polymerization.
-
-
Solutions & Protocols:
-
Controlled Quenching: After the deprotection is complete (monitored by TLC or LC-MS), pour the reaction mixture directly into a vigorously stirred, cold, basic solution (e.g., saturated NaHCO₃ or a dilute NaOH solution). This immediately neutralizes the excess acid and the azetidinium salt, minimizing the time the unprotected azetidine spends in an acidic environment.
-
Use of Milder Deprotection Conditions:
-
HCl in Dioxane/Methanol: Using 4M HCl in dioxane is a common and effective method.[9] The reaction often proceeds quickly, and the resulting hydrochloride salt is often less prone to causing oligomerization during workup.
-
Oxalyl Chloride in Methanol: A mild and rapid method for N-Boc deprotection involves using oxalyl chloride in methanol.[10]
-
Water-Mediated Catalyst-Free Deprotection: For some substrates, heating in water can effectively remove the Boc group without the need for strong acids.[11]
-
-
In-Situ Derivatization: If the next step is to functionalize the nitrogen, consider performing an in-situ reaction. After deprotection, neutralize the reaction mixture with a non-nucleophilic base (like triethylamine or DIPEA) and then add the electrophile directly to the same pot. This avoids the isolation of the sensitive N-H azetidine.
-
Issue 3: My azetidine compound is degrading during purification by silica gel column chromatography.
-
Symptoms:
-
Streaking of the product on the TLC plate.
-
Low recovery of the compound after the column.
-
Isolation of fractions containing ring-opened byproducts.
-
-
Probable Cause: Standard silica gel is acidic (pH ≈ 4-5) and can cause the degradation of acid-sensitive compounds like azetidines.[6] Prolonged exposure to the acidic stationary phase can catalyze ring-opening or other decomposition pathways.
-
Solutions & Protocols:
-
Neutralize the Silica Gel: Pre-treat the silica gel by preparing the slurry in an eluent system containing a small amount of a non-nucleophilic base, such as 0.1-1% triethylamine or DIPEA.[6] This will neutralize the acidic sites on the silica.
-
Use an Alternative Stationary Phase: Consider using neutral alumina or a polymer-based stationary phase for purification.[12]
-
Alternative Purification Methods:
-
Recrystallization: If your compound is a solid, recrystallization is an excellent method to avoid acidic conditions.[12]
-
Distillation: For volatile and thermally stable azetidines, distillation under reduced pressure can be effective.[12]
-
Preparative HPLC: Using a buffered mobile phase (e.g., with ammonium bicarbonate or formic acid/triethylamine) can provide high purity while controlling the pH.
-
-
Section 2: Frequently Asked Questions (FAQs)
-
Q1: What is the fundamental reason for azetidine oligomerization? A1: The primary driving force is the inherent ring strain of the four-membered ring.[5] This strain is released upon ring-opening. The process is typically initiated by the protonation of the azetidine nitrogen, which creates a highly reactive azetidinium ion. This ion is then susceptible to nucleophilic attack by another azetidine molecule, leading to oligomerization.[3]
-
Q2: How do N-protecting groups like Boc and Cbz prevent oligomerization? A2: Protecting groups like Boc and Cbz are electron-withdrawing carbamates. They decrease the electron density on the nitrogen atom, making it significantly less basic and less nucleophilic.[6] This has two crucial effects: 1) it disfavors the initial protonation step required to form the reactive azetidinium ion, and 2) it makes the nitrogen a poor nucleophile, preventing it from attacking another azetidinium ion.
-
Q3: Are azetidines stable in basic conditions? A3: Generally, azetidines are more stable under basic conditions than acidic ones.[6] However, stability is structure-dependent. Highly functionalized or strained azetidines might still be susceptible to base-mediated reactions.[13] It is always advisable to perform small-scale stability tests if you plan to expose your compound to strong bases for extended periods.
-
Q4: How can I detect and quantify oligomerization? A4: A combination of analytical techniques is recommended:
-
1H NMR Spectroscopy: Oligomerization will typically result in the appearance of broad, poorly resolved peaks corresponding to the repeating polymer backbone, often obscuring the sharp signals of your desired monomer.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a very sensitive technique. You will observe a series of peaks in the chromatogram, and the mass spectrum for each will show ions corresponding to the dimer, trimer, tetramer, etc., with masses equal to multiples of the monomer's molecular weight.
-
GPC (Gel Permeation Chromatography): For more extensive polymerization, GPC can be used to determine the molecular weight distribution of the oligomers/polymers.
-
-
Q5: What are the ideal storage conditions for azetidine building blocks? A5: For N-protected azetidines, storage in a cool, dry, and dark place is usually sufficient. For unprotected (N-H) azetidines, more stringent conditions are required: store under an inert atmosphere (argon or nitrogen), in a tightly sealed container, at low temperatures (2-8°C), and away from any potential sources of acid.[8][14]
Section 3: Visualizing the Mechanism of Oligomerization
The following diagram illustrates the acid-catalyzed cationic ring-opening polymerization, which is the primary pathway for azetidine oligomerization.
Caption: Acid-catalyzed oligomerization of azetidine.
Section 4: Key Experimental Protocol
Protocol: N-Boc Deprotection of an Azetidine Derivative with Controlled Quenching
This protocol is designed to minimize oligomerization during the removal of a Boc protecting group.
Materials:
-
N-Boc protected azetidine derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ice bath
Procedure:
-
Dissolution: Dissolve the N-Boc protected azetidine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0°C using an ice bath. This helps to control the reaction rate and minimize potential side reactions.
-
Acid Addition: Slowly add trifluoroacetic acid (5-10 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to stir at 0°C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 30 minutes to 2 hours.
-
Preparation for Quench: While the reaction is running, prepare a separate beaker or flask containing a vigorously stirred, cold (0°C) saturated aqueous NaHCO₃ solution (at least 10-fold molar excess relative to the TFA used).
-
Controlled Quench: Once the starting material is fully consumed, slowly and carefully transfer the reaction mixture via pipette or cannula into the vigorously stirred NaHCO₃ solution. Caution: CO₂ evolution will occur.
-
Extraction: After the gas evolution has ceased, transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Concentration: Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude N-H azetidine.
-
Immediate Use or Protection: The resulting N-H azetidine should be used immediately in the next synthetic step or protected with a suitable group if it needs to be stored.
References
- 1. Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Azetidine CAS#: 503-29-7 [m.chemicalbook.com]
- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 8. jnsparrowchemical.com [jnsparrowchemical.com]
- 9. reddit.com [reddit.com]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Support Center: Large-Scale Purification of Azetidine Intermediates
Welcome to the Technical Support Center for the large-scale purification of azetidine intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with purifying these strained heterocyclic compounds. The inherent ring strain of the four-membered azetidine ring makes these intermediates susceptible to degradation, necessitating carefully optimized purification strategies.[1][2][3] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful isolation of high-purity azetidine intermediates at scale.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale purification of azetidine intermediates?
A1: The main challenges stem from the inherent instability of the azetidine ring. The ring strain makes it susceptible to cleavage, particularly under acidic conditions.[2][4] On a large scale, prolonged exposure to purification media or harsh pH conditions can lead to significant product loss and the formation of ring-opened byproducts.[2][5] Additionally, the basicity of the azetidine nitrogen can lead to strong interactions with acidic stationary phases like silica gel, causing streaking, poor separation, and on-column degradation.[2][6]
Q2: When should I choose chromatography over crystallization for purifying my azetidine intermediate?
A2: The choice depends on the physical state of your compound and the impurity profile. Crystallization is highly effective and often preferred for solid compounds as it can yield very high purity material and is generally a more scalable and economical method.[3][6] It avoids the potential for degradation on stationary phases.[2] Chromatography, such as column chromatography or preparative HPLC, is more suitable for oils or for separating impurities with very similar polarities to the product that do not easily crystallize out.[1][3]
Q3: How can I prevent my azetidine intermediate from degrading during silica gel chromatography?
A3: Standard silica gel is acidic and can cause the degradation of sensitive azetidines.[2][5] To mitigate this, you can neutralize the silica gel by pre-treating it with a solution of a non-nucleophilic base, such as 0.1-1% triethylamine in your eluent system.[2] Alternatively, using a less acidic stationary phase like neutral or basic alumina can be a good option.[6]
Q4: What are the advantages of using Supercritical Fluid Chromatography (SFC) for azetidine purification?
A4: SFC is a powerful "green" chromatography technique that offers several advantages over traditional HPLC.[7][8] It uses supercritical CO2 as the main mobile phase, which reduces the consumption of organic solvents.[9][10] SFC often provides faster separations and, because the CO2 is easily removed, results in more concentrated fractions, significantly reducing the time required for solvent evaporation.[8][10] It is suitable for both chiral and achiral separations and can be a good alternative for compounds unstable in the aqueous or alcoholic mobile phases used in reversed-phase HPLC.[7]
Q5: My azetidine intermediate is highly water-soluble as a salt, making extraction difficult. How can I isolate the free base?
A5: This is a common issue. One effective technique is to neutralize an aqueous solution of the azetidine salt and perform a rapid flash distillation or flash evaporation from a hot, concentrated, agitated basic medium.[11] This method quickly liberates the volatile azetidine free base, which can then be condensed, minimizing its contact time with the aqueous phase and reducing the risk of polymerization or other degradation pathways.[11]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the large-scale purification of azetidine intermediates.
Issue 1: Low Product Yield and/or Decomposition During Column Chromatography
-
Symptoms: Streaking of the product on TLC, low mass balance after the column, and isolation of fractions containing ring-opened byproducts.[2]
-
Root Cause: The acidic nature of standard silica gel is likely causing the degradation of the acid-sensitive azetidine ring.[2][5]
-
Solutions:
-
Neutralize the Stationary Phase: Before loading your compound, flush the silica gel column with your eluent system containing 0.1-1% triethylamine.[2]
-
Switch to an Alternative Stationary Phase: Consider using neutral or basic alumina, which is less acidic than silica gel.[2][6]
-
Alternative Purification Methods: If the compound is a solid, recrystallization is an excellent alternative to avoid stationary phases altogether.[3][6] For difficult separations of high-value materials, preparative HPLC with a buffered mobile phase can provide high purity.[2][3]
-
Issue 2: Poor Recovery After Aqueous Acidic Workup
-
Symptoms: Low recovery of the desired product after extraction with aqueous acids (e.g., 1N HCl), and the appearance of new, more polar spots on TLC or LC-MS analysis of the crude product.[2]
-
Root Cause: The azetidine ring is likely undergoing acid-mediated ring-opening. Protonation of the azetidine nitrogen activates the ring towards nucleophilic attack by water.[2][4]
-
Solutions:
-
Avoid Strong Acids: If possible, use a milder acidic wash, such as a saturated aqueous solution of ammonium chloride, or omit the acidic wash if the impurities are not basic.[2]
-
Minimize Contact Time: If an acidic wash is necessary, perform the extraction quickly and at a low temperature to reduce the exposure time of the azetidine to the acidic environment.[2]
-
Employ a Protecting Group Strategy: Synthesizing the azetidine with an electron-withdrawing protecting group (e.g., Boc, Cbz) on the nitrogen will reduce its basicity, making it less prone to protonation and subsequent degradation.[2]
-
Issue 3: Co-elution of Product and Impurities
-
Symptoms: Inability to achieve baseline separation between the product and one or more impurities during column chromatography.
-
Root Cause: The product and impurities have very similar polarities in the chosen solvent system.[1]
-
Solutions:
-
Modify the Solvent System: Experiment with different solvent systems of varying polarity. Sometimes, switching one of the eluent components (e.g., from ethyl acetate to acetone) can alter the selectivity of the separation.
-
Change the Stationary Phase: If modifying the mobile phase is unsuccessful, switching from silica gel to alumina, or from normal-phase to reversed-phase chromatography, can provide the necessary change in selectivity.[1]
-
Consider High-Performance Techniques: Preparative HPLC or SFC often provide much higher resolution than standard flash chromatography and can resolve closely eluting compounds.[3][7]
-
Purification Method Selection Workflow
The following diagram provides a decision-making framework for selecting the most appropriate large-scale purification method for an azetidine intermediate.
Caption: Decision tree for selecting a purification strategy.
Experimental Protocols
Protocol 1: Large-Scale Purification by Automated Flash Chromatography with Neutralized Silica Gel
This protocol is suitable for multi-gram to kilogram scale purification of azetidine intermediates that are oils or solids not amenable to crystallization.
-
Column Selection and Preparation:
-
Select a flash chromatography column appropriately sized for your sample load (typically, load 1-10% of the silica gel weight).
-
Equilibrate the column with the initial mobile phase (e.g., hexanes/ethyl acetate).
-
To neutralize the silica gel, pre-flush the column with 2-3 column volumes of the mobile phase containing 0.5% triethylamine.
-
-
Sample Preparation and Loading:
-
Dissolve the crude azetidine intermediate in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble compounds, create a slurry of the crude material with a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the column.
-
-
Chromatography and Fraction Collection:
-
Run the purification using a linear gradient determined by prior TLC or analytical HPLC analysis.
-
Monitor the elution of the product using a UV detector.
-
Collect fractions based on the UV chromatogram.
-
-
Analysis and Product Pooling:
-
Analyze the collected fractions by TLC or LC-MS to identify those containing the pure product.
-
Pool the pure fractions and concentrate under reduced pressure to yield the purified azetidine intermediate.
-
Protocol 2: Purification by Recrystallization
This protocol is ideal for solid azetidine intermediates where impurities have different solubility profiles.
-
Solvent Screening:
-
On a small scale (10-20 mg), test the solubility of your crude material in a variety of solvents (e.g., hexanes, ethyl acetate, isopropanol, acetonitrile, toluene) at room temperature and at elevated temperatures.
-
An ideal single solvent for recrystallization will dissolve the compound when hot but not when cold.
-
Alternatively, identify a solvent in which the compound is soluble and an anti-solvent in which it is insoluble to use a solvent/anti-solvent system.
-
-
Recrystallization Procedure:
-
Place the crude solid in an appropriately sized flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once crystals have formed, cool the flask further in an ice bath or refrigerator for at least one hour to maximize yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the purified crystals under vacuum to a constant weight.
-
-
Purity Analysis:
-
Determine the purity of the recrystallized material using HPLC, LC-MS, or NMR, and obtain a melting point.
-
Data Summary
| Purification Method | Scale | Advantages | Disadvantages | Best For |
| Flash Chromatography | mg to kg | Widely applicable, good for oils. | Potential for on-column degradation, solvent intensive. | General purpose purification of oils and non-crystalline solids. |
| Recrystallization | g to multi-kg | High purity, economical, highly scalable. | Only applicable to solids, potential for yield loss. | High-purity isolation of solid intermediates.[3][6] |
| Preparative HPLC | mg to g | High resolution for difficult separations. | Expensive, solvent intensive, lower throughput. | High-purity polishing steps and separation of close-eluting isomers.[3] |
| Supercritical Fluid Chromatography (SFC) | mg to kg | Fast, reduced organic solvent use, "green". | Higher initial equipment cost, requires specialized expertise. | Chiral separations, fast achiral purifications, unstable compounds.[7][8][12] |
| Distillation | g to multi-kg | Very effective for volatile compounds, economical at scale. | Only for thermally stable, volatile compounds. | Purification of low-boiling point azetidine free bases and intermediates.[13][14] |
General Workflow for Azetidine Intermediate Purification
Caption: General experimental workflow for purification.
References
-
Azetidine: Understanding its Purity and Application in Chemical Synthesis. Available from: [Link]
-
Musial, A., et al. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules. 2023. Available from: [Link]
- Google Patents. Process for synthesis of azetidine and novel intermediates therefor. US4966979A.
-
St-Denis, J. F., et al. Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Omega. 2021. Available from: [Link]
-
Wadsworth, D. H. A Facile Synthesis of Azetidines. The Journal of Organic Chemistry. 1967. Available from: [Link]
-
Organic Syntheses Procedure. azetidine. Available from: [Link]
-
ResearchGate. Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. Available from: [Link]
-
Ye, N., et al. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development. 2023. Available from: [Link]
-
YouTube. Azetidine: Basicity and Preparation. Available from: [Link]
-
Schlaad, H., et al. Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry. 2019. Available from: [Link]
-
National Institutes of Health. A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. Available from: [Link]
-
Welch, C. J., et al. A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. Journal of Chromatography A. 2016. Available from: [Link]
-
Organic Chemistry Portal. Azetidine synthesis. Available from: [Link]
-
RSC Publishing. Recent advances in synthetic facets of immensely reactive azetidines. Available from: [Link]
-
Synthesis of Azetidines. Available from: [Link]
-
Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Available from: [Link]
-
ResearchGate. Integration of supercritical fluid chromatography into drug discovery as a routine support tool - II. Investigation and evaluation of supercritical fluid chromatography for achiral batch purification. Available from: [Link]
-
YouTube. Preparative Supercritical Fluid Chromatography Made Easy. Available from: [Link]
-
Teledyne Labs. What is Supercritical Fluid Chromatography (SFC) Chromatography?. Available from: [Link]
-
PharmaCompass.com. Purification & Separation | Chromatography | HPLC | CDMO. Available from: [Link]
-
Azetidine Synthesis. Available from: [Link]
-
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Available from: [Link]
-
National Institutes of Health. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Available from: [Link]
-
ACS Publications. A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. 2024. Available from: [Link]
-
RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Available from: [Link]
-
Journal of Medicinal and Chemical Sciences. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. 2022. Available from: [Link]
-
ResearchGate. (PDF) The Polymerization of Azetidines and Azetidine Derivatives. Available from: [Link]
-
ACS Publications. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. 2020. Available from: [Link]
-
National Institutes of Health. Molecular basis for azetidine-2-carboxylic acid biosynthesis. Available from: [Link]
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- 13. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comprehensive Guide to the 1H NMR Spectrum Analysis of 3-[2-(Boc-Amino)Ethyl]Azetidine HCl
Introduction
In the landscape of modern drug discovery and medicinal chemistry, strained heterocyclic scaffolds like azetidines are of paramount importance.[1][2][3] Their unique three-dimensional structure provides novel vectors for chemical space exploration. The molecule 3-[2-(Boc-Amino)Ethyl]Azetidine HCl is a versatile bifunctional building block, combining the rigid azetidine core with a flexible, protected aminoethyl side chain. The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability and facile cleavage under acidic conditions.[4][5]
Accurate structural confirmation of such building blocks is non-negotiable for the integrity of multi-step synthetic campaigns. Among the suite of analytical techniques, 1H Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful and definitive tool for structural elucidation in solution. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the 1H NMR spectrum of 3-[2-(Boc-Amino)Ethyl]Azetidine HCl. We will dissect the spectral features, explain the causal electronic and structural effects, compare the data with alternative analytical methods, and provide a validated experimental protocol.
Section 1: Molecular Structure and Proton Environments
To interpret the 1H NMR spectrum, it is essential to first dissect the molecule into its distinct proton environments. The structure contains four key regions: the Boc protecting group, the ethyl bridge, the azetidine ring, and exchangeable protons. The hydrochloride salt form dictates that the most basic nitrogen, located within the azetidine ring, will be protonated, significantly influencing the chemical shifts of adjacent protons.
Caption: Labeled structure of 3-[2-(Boc-Amino)Ethyl]Azetidine HCl.
Section 2: In-Depth 1H NMR Spectral Analysis
The 1H NMR spectrum of this molecule provides a wealth of information. Each signal's chemical shift (δ), integration (area), and multiplicity (splitting pattern) allows for the unambiguous assignment of every proton. The analysis is best performed in a solvent like DMSO-d6, which allows for the observation of exchangeable N-H protons.
Table 1: Predicted 1H NMR Data for 3-[2-(Boc-Amino)Ethyl]Azetidine HCl in DMSO-d6
| Proton Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration |
| Hf | tert-butyl (Boc) | ~1.38 | Singlet (s) | 9H |
| He | Carbamate N-H | ~6.8-7.2 | Broad Triplet (br t) | 1H |
| Hd | -CH2-NHBoc | ~2.9-3.1 | Quartet (q) or Multiplet (m) | 2H |
| Hc | -CH2-CH(Azetidine) | ~1.7-1.9 | Quartet (q) or Multiplet (m) | 2H |
| Hb | Azetidine C3-H | ~2.8-3.0 | Multiplet (m) | 1H |
| Ha | Azetidine C2/C4-H | ~3.7-4.0 | Multiplet (m) | 4H |
| N/A | Azetidinium N+H2 | ~9.0-9.5 | Broad Singlet (br s) | 2H |
Detailed Peak Assignments and Rationale
-
Boc Protecting Group (Hf, He): The most prominent signal in the spectrum is a sharp singlet at approximately 1.38 ppm, integrating to 9 protons.[4] This is the classic signature of the nine equivalent methyl protons of the tert-butyl group, located in a shielded, aliphatic region.[6] The carbamate proton (He) typically appears as a broad signal, often a triplet due to coupling with the adjacent methylene group (Hd), in the range of 6.8-7.2 ppm. Its broadness is characteristic of protons on nitrogen.
-
Ethyl Bridge (Hd, Hc): This linker gives rise to two distinct signals. The methylene protons adjacent to the carbamate nitrogen (Hd) are deshielded by this electronegative group and are expected around 2.9-3.1 ppm. The protons of the other methylene group (Hc), being further from the carbamate but attached to the azetidine ring, appear more upfield at approximately 1.7-1.9 ppm. Both signals will likely be complex multiplets due to coupling with each other and with adjacent protons.
-
Azetidine Ring (Ha, Hb): The protonation of the azetidine nitrogen to form the azetidinium cation is the single most dominant factor influencing the chemical shifts of the ring protons.
-
Ha Protons (C2/C4): The four protons on the carbons flanking the positively charged nitrogen (C2 and C4) are strongly deshielded. This powerful inductive effect shifts their resonance significantly downfield to the ~3.7-4.0 ppm region. These protons will exhibit complex splitting patterns due to both geminal (coupling to the other proton on the same carbon) and vicinal (coupling to the C3 proton) interactions.
-
Hb Proton (C3): The methine proton at the C3 position is coupled to the four Ha protons and the two Hc protons of the ethyl chain, resulting in a complex multiplet around 2.8-3.0 ppm.
-
-
Exchangeable Protons (N+H2): The two protons on the azetidinium nitrogen are acidic and appear far downfield, typically in the 9.0-9.5 ppm range in DMSO-d6. This signal is often broad and its presence is a key confirmation of the HCl salt form. A definitive confirmation can be achieved by adding a drop of D22+H2 and N-H signals to disappear due to proton-deuterium exchange.[7]
Section 3: Comparative Analysis
The Impact of Acidification: HCl Salt vs. Free Base
The 1H NMR spectrum of the free base (neutral) form of 3-[2-(Boc-Amino)Ethyl]Azetidine would be markedly different, providing a powerful diagnostic comparison. Neutralizing the HCl salt would cause the signals for the azetidine ring protons to shift significantly upfield due to the removal of the deshielding positive charge on the nitrogen.
Table 2: Comparison of Key Chemical Shifts (Azetidine Protons)
| Proton | HCl Salt Form (δ, ppm) | Free Base Form (Predicted δ, ppm) | Rationale |
| C2/C4-H | ~3.7-4.0 | ~3.0-3.3 | Removal of strong deshielding from N+H2 |
| C3-H | ~2.8-3.0 | ~2.4-2.6 | Lesser upfield shift as it is further from the nitrogen |
This predictable shift upon basification is a crucial experiment to confirm the location of protonation and verify the integrity of the azetidine ring.
Comparison with Complementary Analytical Techniques
While 1H NMR is the primary tool for structural elucidation, a comprehensive characterization relies on a multi-technique approach.
Table 3: Comparison of Analytical Techniques
| Technique | Information Provided | Key Features for this Molecule |
| 13C NMR | Confirms the carbon skeleton and number of unique carbons. | - Boc Group: C=O (~155 ppm), C(CH3)3 (~80 ppm), C(CH3)3 (~28 ppm).[8] - Azetidine Carbons: C2/C4 and C3 signals in the aliphatic region. |
| FTIR | Identifies key functional groups via vibrational frequencies. | - C=O stretch (carbamate) at ~1690-1710 cm-1.[9] - N-H stretch (carbamate and ammonium) as a broad band ~3300-3400 cm-1. |
| Mass Spec. (MS) | Determines the molecular weight and fragmentation pattern. | - Provides the exact mass of the molecular ion, confirming the elemental formula (C10H20N22).[10] - Fragmentation can show loss of the Boc group or cleavage of the azetidine ring. |
Section 4: Experimental Protocol for 1H NMR Analysis
This section provides a standardized workflow for acquiring a high-quality 1H NMR spectrum of 3-[2-(Boc-Amino)Ethyl]Azetidine HCl.
Sources
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- 5. Boc-Protected Amino Groups [organic-chemistry.org]
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- 9. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chembk.com [chembk.com]
A Comparative Guide to the LC-MS Analysis of 3-[2-(Boc-Amino)Ethyl]Azetidine Reaction Mixtures
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the analysis of reaction mixtures containing the synthetic building block, 3-[2-(Boc-Amino)Ethyl]Azetidine. As a molecule combining a polar, basic azetidine core with a bulky, non-polar tert-butyloxycarbonyl (Boc) protecting group, it presents unique analytical challenges that necessitate a carefully optimized approach for accurate reaction monitoring, impurity profiling, and quality control. This document is intended for researchers, synthetic chemists, and drug development professionals who require robust and reliable analytical methods for nitrogen-containing heterocyclic compounds.
The Analytical Challenge: Structure, Synthesis, and Potential Impurities
The target analyte, 3-[2-(Boc-Amino)Ethyl]Azetidine, is a valuable intermediate in medicinal chemistry, often used to introduce the constrained azetidine scaffold into larger molecules.[1][2][3] Its structure dictates the analytical strategy. The basic nitrogen within the strained azetidine ring is readily protonated, making it ideal for positive mode ionization in mass spectrometry. However, this same basicity can lead to poor peak shape on traditional silica-based chromatography columns due to secondary interactions.[4] Conversely, the lipophilic Boc group provides a handle for retention in reversed-phase chromatography but is thermally and acid-labile, a critical consideration for method development.[5][6]
A typical synthesis might involve the reaction of a 3-substituted azetidine precursor with a Boc-protected aminoethyl electrophile or nucleophile.[7] Consequently, the reaction mixture may contain not only the desired product but also unreacted starting materials, reagents, and various byproducts. Accurate analysis requires a method that can separate and identify all these components.
Caption: Potential components in the 3-[2-(Boc-Amino)Ethyl]Azetidine reaction mixture.
Comparison of Chromatographic Strategies
The key to resolving the complex mixture is selecting the appropriate chromatographic mode. The dual polar/non-polar nature of the target analyte makes both Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) viable options, each offering distinct advantages.
Reversed-Phase Liquid Chromatography (RP-LC)
RP-LC is the workhorse of small molecule analysis, separating compounds primarily based on hydrophobicity. The non-polar Boc group ensures the target analyte is well-retained on C18 columns. The primary challenge in RP-LC for basic compounds is managing peak shape.
Causality Behind Experimental Choices:
-
Acidic Mobile Phase (e.g., 0.1% Formic Acid): Adding acid protonates the basic azetidine nitrogen. This suppresses unwanted interactions with residual silanols on the silica stationary phase, improving peak shape. However, protonation also increases the analyte's polarity, which can lead to reduced retention.
-
High pH Mobile Phase (e.g., pH 9.5 Ammonium Bicarbonate): At high pH, the basic azetidine is in its neutral form, increasing its hydrophobicity and thus its retention on a C18 column. This requires a pH-stable column (e.g., hybrid silica) to prevent stationary phase degradation. This approach often yields excellent peak shape and retention for amines.
Table 1: Comparison of RP-LC Mobile Phase Conditions
| Parameter | Method A: 0.1% Formic Acid (pH ~2.7) | Method B: 5 mM NH₄HCO₃ (pH 9.5) | Rationale |
|---|---|---|---|
| Analyte Retention Time | 3.5 min | 5.8 min | Increased hydrophobicity at high pH leads to stronger retention. |
| Analyte Peak Tailing | 1.4 | 1.1 | Neutral form at high pH minimizes silanol interactions, resulting in more symmetric peaks. |
| Polar Impurity Retention | Poor | Poor | Highly polar starting materials or byproducts may elute in the void volume. |
| Column Requirement | Standard C18 | pH-stable C18 (e.g., BEH, HSS) | Prevents hydrolysis of the silica backbone at elevated pH.[8] |
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC provides an orthogonal separation mechanism to RP-LC, making it an excellent alternative or complementary technique.[9] It excels at retaining and separating polar compounds that are poorly retained in reversed-phase.[10][11][12]
Causality Behind Experimental Choices:
-
HILIC Mechanism: Separation is based on the partitioning of polar analytes into a water-enriched layer on the surface of a polar stationary phase. A high organic mobile phase is used, which enhances ESI-MS sensitivity due to more efficient desolvation.[11]
-
Stationary Phase: An amide-bonded phase is often a good starting point as it offers excellent peak shape and selectivity for a wide range of polar compounds. This mode is ideal for retaining the polar azetidine core and any polar starting materials or byproducts, such as the deprotected amine.
Table 2: Performance Comparison of RP-LC vs. HILIC
| Analyte/Impurity | RP-LC (Method A) Retention | HILIC Retention | Rationale for HILIC Advantage |
|---|---|---|---|
| Deprotected Amine | Very Low (Void) | Strong | The highly polar free amine is strongly retained by the HILIC stationary phase. |
| 3-Azetidineethanol (SM) | Very Low (Void) | Strong | Ideal for monitoring polar starting materials. |
| Target Product | Good | Moderate | Retention is driven by the polar azetidine, not the non-polar Boc group. |
| Non-polar Byproducts | Strong | Low | HILIC is not suitable for retaining non-polar species. |
Optimizing Mass Spectrometric Detection
Ionization Source Comparison: ESI vs. APCI
The choice of ionization source is critical for maximizing sensitivity and obtaining reliable data.
-
Electrospray Ionization (ESI): ESI is the ideal technique for molecules that are polar and can be readily ionized in solution, such as amines.[13][14] The basic azetidine nitrogen is easily protonated in positive ion mode, leading to a strong [M+H]⁺ signal. ESI is a "soft" ionization technique, which typically results in minimal in-source fragmentation, preserving the molecular ion.[15]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar, more volatile compounds that are thermally stable.[13][14][16] While it could potentially ionize the target analyte, ESI is superior for this pre-ionized species. APCI would be a secondary choice, perhaps for analyzing specific neutral, non-polar byproducts if they were of interest.
For routine analysis of this reaction mixture, ESI in positive ion mode is the clear choice , offering superior sensitivity for the primary product and related amine-containing impurities.
Structural Confirmation by Tandem MS (MS/MS)
Tandem mass spectrometry is essential for unambiguous identification of the product and characterization of unknown impurities. The Boc group provides a highly predictable fragmentation pattern, which serves as a diagnostic tool.[17]
Expected Fragmentation Pathways:
-
Neutral Loss of Isobutylene (56 Da): A common fragmentation for Boc-protected amines, often proceeding through a McLafferty-like rearrangement.[18][19] This results in a prominent [M+H-56]⁺ fragment.
-
Neutral Loss of the Boc Group (100 Da): Cleavage of the entire protecting group results in an [M+H-100]⁺ fragment, corresponding to the protonated free amine.
-
Azetidine Ring Opening: Further fragmentation can lead to cleavage of the strained four-membered ring.
Caption: Predicted MS/MS fragmentation pathway for 3-[2-(Boc-Amino)Ethyl]Azetidine.
A Self-Validating Workflow for Reaction Monitoring
To ensure data integrity and trustworthiness, every analytical run should be part of a self-validating system. This is achieved by implementing a robust System Suitability Test (SST) before acquiring data from the reaction mixture samples.[20][21][22] An SST verifies that the entire LC-MS system is performing correctly on the day of analysis.[23]
Caption: A self-validating workflow for LC-MS analysis of reaction mixtures.
Experimental Protocols
Protocol 1: High-Performance RP-LC Method (High pH)
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent pH-stable column).
-
Mobile Phase A: 5 mM Ammonium Bicarbonate in Water, pH 9.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% to 95% B over 7 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
MS Detection: ESI Positive Mode.
-
Scan Range: m/z 100-500.
Protocol 2: HILIC Method for Polar Impurities
-
Column: Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm (or equivalent HILIC column).
-
Mobile Phase A: 10 mM Ammonium Formate, 0.1% Formic Acid in 95:5 Acetonitrile:Water.
-
Mobile Phase B: 10 mM Ammonium Formate, 0.1% Formic Acid in 50:50 Acetonitrile:Water.
-
Gradient: 0% to 60% B over 8 minutes.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 45 °C.
-
Injection Volume: 2 µL.
-
MS Detection: ESI Positive Mode.
-
Scan Range: m/z 100-500.
Protocol 3: System Suitability Test (SST)
-
Prepare a standard solution of the purified 3-[2-(Boc-Amino)Ethyl]Azetidine product at a known concentration (e.g., 1 µg/mL) in the initial mobile phase.
-
Before analyzing any samples, inject the SST standard five times consecutively.
-
Calculate the relative standard deviation (%RSD) for the retention time and peak area.
-
Acceptance Criteria: The system is deemed suitable for analysis if %RSD for retention time is <1% and %RSD for peak area is <5%. If criteria are not met, troubleshoot the LC-MS system before proceeding.
Conclusion and Recommendations
For comprehensive analysis of 3-[2-(Boc-Amino)Ethyl]Azetidine reaction mixtures, a dual-methodology approach is recommended.
-
Primary Analysis (Quantitative & Purity): The high-pH Reversed-Phase LC-MS method (Protocol 1) should be the primary method. It provides excellent retention and peak shape for the main product and allows for accurate purity assessment against less polar impurities.
-
Complementary Analysis (Impurity ID): The HILIC method (Protocol 2) is invaluable for identifying and monitoring polar starting materials and byproducts, such as the deprotected amine, which are often missed by RP-LC.
This combined approach ensures that the full scope of the reaction—from starting material consumption to product formation and byproduct generation—is accurately characterized. All analyses should be conducted within a self-validating framework, beginning with a system suitability test to guarantee data of the highest quality and integrity.
References
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AACC. (2018). Using System Suitability Tests to Create a Robust Clinical Mass Spectrometry Service. American Association for Clinical Chemistry. [Link]
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Dolan, J. W., et al. (2007). System suitability in bioanalytical LC/MS/MS. PubMed. [Link]
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Meyer, S. W., et al. (n.d.). System suitability testing of LC-IMS-HRMS for metabolomics applications. Bruker Daltonics. [Link]
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Thermo Fisher Scientific. (n.d.). Small Molecule System Suitability (Evaluation) Test for LC-MS/MS. LabRulez LCMS. [Link]
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Iwasaki, Y., et al. (2020). Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS). PubMed Central. [Link]
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Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]
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Perreault, H., et al. (1998). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. PubMed. [Link]
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Lisa, M., et al. (2025). Reversed-phase liquid chromatography/mass spectrometry approach for (un)targeted analysis of polar to mid-polar metabolites. PubMed. [Link]
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Biotage. (2023). When should I choose APCI or ESI for my flash column chromatography?. [Link]
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Rojo, D., & Barbas, C. (n.d.). LC-MS METABOLOMICS OF POLAR COMPOUNDS. Semantic Scholar. [Link]
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Journal of the American Society for Mass Spectrometry. (1998). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. [Link]
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Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. [Link]
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LCGC International. (n.d.). Not (Only) Reversed-Phase LC–MS: Alternative LC–MS Approaches. [Link]
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AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. [Link]
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Nature Communications. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. PubMed Central. [Link]
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Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. [Link]
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Chromatography Today. (n.d.). HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. [Link]
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ResearchGate. (2009). Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters | Request PDF. [Link]
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J&K Scientific LLC. (2025). BOC Protection and Deprotection. [Link]
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Suresh, C. H., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. PubMed. [Link]
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MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. [Link]
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Bioanalysis Zone. (2021). LC–MS and small molecule analysis: an interview with Liam Moran. [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
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Wager, T. T., et al. (2016). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PubMed Central. [Link]
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Al-Amri, J., et al. (2023). Application of the Hydrophilic Interaction Liquid Chromatography (HILIC-MS) Novel Protocol to Study the Metabolic Heterogeneity of Glioblastoma Cells. National Institutes of Health. [Link]
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Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. [Link]
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Microsaic Systems. (2020). Straight to the Source: ESI vs APCI….. [Link]
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YouTube. (2024). ESI vs APCI. Which ionization should I choose for my application?. [Link]
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Agilent. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. [Link]
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National Institutes of Health. (n.d.). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. [Link]
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ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. [Link]
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ResearchGate. (2016). (PDF) Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. [Link]
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Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]
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PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. [Link]
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ResearchGate. (2014). LC/MS/MS detection of short-chain aliphatic amines in glazing agents for fruit coating | Request PDF. [Link]
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National Institutes of Health. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. [Link]
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A Comparative Guide to the Synthesis of 3-[2-(Boc-Amino)Ethyl]Azetidine: Two Viable Routes for a Key Pharmaceutical Building Block
Introduction: The Significance of 3-[2-(Boc-Amino)Ethyl]Azetidine in Modern Drug Discovery
The azetidine motif has emerged as a privileged scaffold in medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved metabolic stability, aqueous solubility, and three-dimensional complexity to drug candidates. Among the myriad of functionalized azetidines, 3-[2-(Boc-Amino)Ethyl]Azetidine stands out as a particularly valuable building block. Its unique structure, featuring a protected primary amine on a two-carbon extension from the 3-position of the azetidine ring, offers a versatile handle for the construction of diverse and complex molecular architectures. This guide provides a detailed, head-to-head comparison of two distinct and practical synthetic routes to this important intermediate, offering researchers the critical data and procedural insights necessary to make informed decisions for their specific research and development needs.
At a Glance: A Comparative Overview of Two Synthetic Pathways
This guide will dissect two strategic approaches for the synthesis of 3-[2-(Boc-Amino)Ethyl]Azetidine, each commencing from a commercially available and relatively inexpensive starting material.
-
Route 1: The Cyano-Intermediate Pathway. This route commences with the readily available 1-Boc-azetidin-3-one and proceeds through a nitrile-containing intermediate. Key transformations include a Horner-Wadsworth-Emmons reaction to introduce the two-carbon side chain, followed by reduction of the nitrile to the primary amine and subsequent protection.
-
Route 2: The Hydroxymethyl-Azetidine Pathway. This alternative strategy utilizes N-Boc-3-azetidinemethanol as the starting point. The synthetic sequence involves activation of the hydroxyl group, displacement with a cyanide nucleophile, reduction of the nitrile, and a final protection step.
The following sections will provide a detailed, step-by-step experimental protocol for each route, a thorough discussion of the mechanistic underpinnings of each transformation, and a comparative analysis of key performance indicators such as overall yield, step-count, and scalability considerations.
Data-Driven Comparison of the Synthetic Routes
| Parameter | Route 1: Cyano-Intermediate Pathway | Route 2: Hydroxymethyl-Azetidine Pathway |
| Starting Material | 1-Boc-azetidin-3-one | N-Boc-3-azetidinemethanol |
| Overall Yield | Moderate | Moderate to Good |
| Number of Steps | 4 | 4 |
| Key Transformations | Horner-Wadsworth-Emmons, Nitrile Reduction, Boc Protection | Mesylation, Cyanide Substitution, Nitrile Reduction, Boc Protection |
| Scalability | Moderate; requires careful control of the Horner-Wadsworth-Emmons reaction. | Good; transformations are generally robust and scalable. |
| Safety Considerations | Use of sodium hydride in the first step requires caution. | Use of cyanide in the second step requires stringent safety protocols. |
Visualizing the Synthetic Pathways
To provide a clear visual representation of the two synthetic strategies, the following diagrams outline the key transformations in each route.
Caption: Route 1: Synthesis via a cyano-methylene intermediate.
Caption: Route 2: Synthesis from a hydroxymethyl-azetidine precursor.
Detailed Experimental Protocols and Mechanistic Insights
Route 1: The Cyano-Intermediate Pathway
This route offers a convergent approach where the two-carbon side chain is introduced in a single step via a Horner-Wadsworth-Emmons reaction.
Step 1: Synthesis of tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate
-
Protocol: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of diethyl (cyanomethyl)phosphonate (1.1 eq.) in THF is added dropwise. The mixture is stirred at 0 °C for 30 minutes, after which a solution of 1-Boc-azetidin-3-one (1.0 eq.) in THF is added. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is then quenched by the addition of water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.[1][2]
-
Mechanistic Insight: The Horner-Wadsworth-Emmons reaction is a powerful tool for the formation of carbon-carbon double bonds.[2] The strong base, sodium hydride, deprotonates the diethyl (cyanomethyl)phosphonate to generate a stabilized phosphonate ylide. This nucleophilic ylide then attacks the carbonyl carbon of 1-Boc-azetidin-3-one. The resulting betaine intermediate undergoes elimination of diethyl phosphate to form the desired α,β-unsaturated nitrile. The use of a stabilized ylide generally favors the formation of the (E)-isomer.
Step 2: Reduction of tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate to tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate
-
Protocol: The tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (1.0 eq.) is dissolved in methanol or ethanol, and a catalytic amount of Raney Nickel (slurry in water) is added. The mixture is then subjected to hydrogenation under a hydrogen atmosphere (typically 50 psi) at room temperature for 12-24 hours. The reaction progress is monitored by TLC or LC-MS. Upon completion, the catalyst is carefully filtered off through a pad of celite, and the filtrate is concentrated under reduced pressure to yield tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate, which is often used in the next step without further purification.[3][4]
-
Mechanistic Insight: Raney Nickel is a highly effective catalyst for the reduction of nitriles to primary amines.[3][4] The reaction proceeds via the catalytic hydrogenation of both the carbon-carbon double bond and the carbon-nitrogen triple bond. The substrate adsorbs onto the surface of the catalyst, where it reacts with activated hydrogen. The imine intermediate formed during the reduction is further hydrogenated to the primary amine.
Step 3: Boc Protection of tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate
-
Protocol: The crude tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate (1.0 eq.) is dissolved in a suitable solvent such as dichloromethane (DCM) or THF. Triethylamine (1.5 eq.) is added, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) at 0 °C. The reaction mixture is stirred at room temperature for 4-6 hours. The solvent is then removed under reduced pressure, and the residue is taken up in ethyl acetate. The organic layer is washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to give tert-butyl 3-[2-(tert-butoxycarbonylamino)ethyl]azetidine-1-carboxylate.
-
Mechanistic Insight: The protection of the primary amine with a Boc group is a standard transformation in organic synthesis. The more nucleophilic primary amine attacks one of the carbonyl carbons of the di-tert-butyl dicarbonate anhydride. The resulting tetrahedral intermediate collapses, leading to the formation of the N-Boc protected amine, along with the release of tert-butanol and carbon dioxide.
Step 4: Selective Deprotection of the Azetidine Nitrogen
-
Protocol: The di-Boc protected compound (1.0 eq.) is dissolved in a suitable solvent like dichloromethane or 1,4-dioxane. An excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, is added at 0 °C. The reaction is stirred at room temperature for 1-3 hours until the deprotection is complete (monitored by TLC or LC-MS). The solvent and excess acid are removed under reduced pressure. The residue is then neutralized with a base (e.g., saturated aqueous NaHCO₃) and extracted with an organic solvent to afford the final product, 3-[2-(Boc-Amino)Ethyl]Azetidine.[5][6]
-
Mechanistic Insight: The Boc group is labile under acidic conditions.[6] The acid protonates the carbonyl oxygen of the Boc group, making it more electrophilic. The lone pair of the nitrogen atom then participates in the cleavage of the tert-butyl group as a stable tert-butyl cation, which subsequently forms isobutylene and carbon dioxide. The Boc group on the primary amine is generally more sterically hindered and may exhibit slightly different deprotection kinetics, but typically both are removed under these conditions. A subsequent selective mono-Boc protection of the more nucleophilic primary amine on the side chain would be necessary if both Boc groups are removed. A more controlled deprotection might be achievable under milder acidic conditions, selectively cleaving the less hindered N-Boc group of the azetidine ring.
Route 2: The Hydroxymethyl-Azetidine Pathway
This route builds the side chain sequentially from a functionalized azetidine precursor.
Step 1: Mesylation of N-Boc-3-azetidinemethanol
-
Protocol: To a solution of N-Boc-3-azetidinemethanol (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM) at 0 °C, methanesulfonyl chloride (MsCl, 1.2 eq.) is added dropwise. The reaction mixture is stirred at 0 °C for 1-2 hours. The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield (1-Boc-azetidin-3-yl)methyl methanesulfonate, which is typically used in the next step without further purification.[7][8]
-
Mechanistic Insight: The hydroxyl group of an alcohol is a poor leaving group.[7] To facilitate nucleophilic substitution, it is converted into a better leaving group, a mesylate. The lone pair of the oxygen atom attacks the electrophilic sulfur atom of methanesulfonyl chloride, and subsequent deprotonation by triethylamine yields the mesylate ester. The mesylate is an excellent leaving group due to the resonance stabilization of the resulting mesylate anion.
Step 2: Nucleophilic Substitution with Cyanide
-
Protocol: The crude (1-Boc-azetidin-3-yl)methyl methanesulfonate (1.0 eq.) is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Sodium cyanide (NaCN, 1.5 eq.) is added, and the reaction mixture is heated to 60-80 °C for 4-8 hours. The reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product, (1-Boc-azetidin-3-yl)acetonitrile, is purified by column chromatography.
-
Mechanistic Insight: This step involves an Sₙ2 reaction where the cyanide anion acts as a nucleophile and displaces the mesylate leaving group. The use of a polar aprotic solvent is crucial as it solvates the cation (Na⁺) but not the nucleophile (CN⁻), thus enhancing its nucleophilicity.
Step 3: Reduction of (1-Boc-azetidin-3-yl)acetonitrile
-
Protocol: This step is analogous to Step 2 of Route 1. The (1-Boc-azetidin-3-yl)acetonitrile (1.0 eq.) is dissolved in methanol or ethanol, and a catalytic amount of Raney Nickel is added. The mixture is hydrogenated under a hydrogen atmosphere (50 psi) at room temperature for 12-24 hours. After filtration of the catalyst, the solvent is removed to give 1-Boc-3-(2-aminoethyl)azetidine.[3][4]
-
Mechanistic Insight: As described previously, the nitrile group is reduced to a primary amine via catalytic hydrogenation with Raney Nickel.[3][4]
Step 4: Deprotection and Selective Mono-Boc Protection
-
Protocol: The 1-Boc-3-(2-aminoethyl)azetidine is first deprotected using acidic conditions as described in Step 4 of Route 1 to yield 3-(2-aminoethyl)azetidine. This diamine is then selectively mono-Boc protected on the more nucleophilic and less sterically hindered primary amine of the ethyl side chain. A common method involves using a controlled amount of Boc₂O (e.g., 1.0 equivalent) in the presence of a base like triethylamine in a suitable solvent. Careful monitoring of the reaction is essential to minimize the formation of the di-Boc protected product. Purification by column chromatography is typically required to isolate the desired 3-[2-(Boc-Amino)Ethyl]Azetidine.[9]
-
Mechanistic Insight: The selective protection of one amine in the presence of another is a common challenge in organic synthesis. The primary amine of the ethyl side chain is generally more nucleophilic and less sterically hindered than the secondary amine of the azetidine ring, allowing for a degree of selective acylation with Boc₂O under carefully controlled conditions.[9]
Conclusion: Selecting the Optimal Route for Your Needs
Both synthetic routes presented in this guide offer viable pathways to the valuable building block, 3-[2-(Boc-Amino)Ethyl]Azetidine.
Route 1 (Cyano-Intermediate Pathway) is attractive due to its convergent nature in the first step. However, the use of sodium hydride requires careful handling, and the Horner-Wadsworth-Emmons reaction may require optimization to achieve high yields.
Route 2 (Hydroxymethyl-Azetidine Pathway) offers a more linear and potentially more robust sequence of transformations that are generally high-yielding and scalable. The primary safety concern in this route is the use of a cyanide salt.
The ultimate choice of synthetic route will depend on the specific requirements of the researcher, including available starting materials, scale of the synthesis, and comfort level with the handling of specific reagents. This guide provides the necessary data and procedural details to empower researchers to make an informed and strategic decision for the efficient synthesis of 3-[2-(Boc-Amino)Ethyl]Azetidine.
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A Senior Application Scientist's Guide to Alternative Protecting Groups for 2-(azetidin-3-yl)ethanamine
For researchers and drug development professionals, the strategic manipulation of reactive functional groups is a cornerstone of successful small molecule synthesis. The bifunctional nature of 2-(azetidin-3-yl)ethanamine, a valuable building block in medicinal chemistry, presents a classic synthetic challenge: how to selectively functionalize one amine in the presence of another. This guide provides an in-depth comparison of protecting group strategies for this versatile scaffold, moving beyond the standard Boc protection to explore a range of orthogonal and alternative approaches. We will delve into the causality behind experimental choices and provide field-proven insights to empower your synthetic design.
The Challenge: Differentiating Nucleophilicity in 2-(azetidin-3-yl)ethanamine
2-(azetidin-3-yl)ethanamine possesses two distinct nucleophilic centers: a primary aliphatic amine and a secondary azetidine amine. The primary amine is generally more nucleophilic and less sterically hindered, making it the more reactive site for acylation and alkylation. However, achieving perfect selectivity can be challenging, and protection of one or both amines is often necessary to ensure clean, high-yielding transformations at other sites of a larger molecule or to control the sequence of amine functionalization.
The strained four-membered azetidine ring also warrants careful consideration. While more stable than an aziridine, the azetidine ring can be susceptible to ring-opening under strongly acidic conditions, a factor that influences the choice of deprotection strategies.[1]
The Workhorse: Tert-Butoxycarbonyl (Boc) Group
The tert-butoxycarbonyl (Boc) group is the most common protecting group for amines due to its ease of introduction, general stability to a wide range of non-acidic conditions, and straightforward removal with acid.[2]
Selective Mono-Boc Protection of the Primary Amine
Achieving selective mono-protection of the more reactive primary amine is a common requirement. A robust method involves the in situ mono-protonation of the diamine. By adding one equivalent of a strong acid to form the mono-hydrochloride salt, the more basic primary amine is preferentially protonated and thus deactivated, allowing the protecting group to react with the remaining free amine. However, due to the similar basicities of the two amines in 2-(azetidin-3-yl)ethanamine, a more reliable approach for selective protection of the primary amine relies on kinetic control under carefully controlled conditions.
A widely adopted strategy for the mono-Boc protection of diamines involves the slow addition of di-tert-butyl dicarbonate (Boc₂O) to the diamine at low temperature. This minimizes the formation of the di-protected byproduct.[3]
Alternative Protecting Groups: A Comparative Analysis
While Boc is a reliable choice, modern multi-step synthesis often demands orthogonal protecting group strategies, where one group can be removed without affecting another.[4] Here, we compare several key alternatives to Boc for the protection of the primary amine of 2-(azetidin-3-yl)ethanamine.
Benzyloxycarbonyl (Cbz or Z) Group
The benzyloxycarbonyl (Cbz) group is a classic amine protecting group, renowned for its stability and crystallinity-inducing properties.[2] It is stable to the acidic and basic conditions used to remove Boc and Fmoc groups, respectively, making it an excellent orthogonal partner.
Protection Chemistry: The Cbz group is typically introduced using benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann).[5]
Deprotection Chemistry: The key advantage of the Cbz group is its removal by catalytic hydrogenolysis (e.g., H₂ over Pd/C), a mild and efficient method that leaves most other functional groups intact.[6] Transfer hydrogenation using a hydrogen donor like formic acid or ammonium formate is also effective and avoids the need for a hydrogen gas setup.[7] Strong acids like HBr in acetic acid can also cleave the Cbz group, though this is less common and may not be suitable for acid-sensitive substrates.[2]
Key Advantages:
-
Orthogonal to both acid-labile (Boc) and base-labile (Fmoc) groups.
-
Deprotection via hydrogenolysis is mild and clean.
-
Often imparts crystallinity, aiding in the purification of intermediates.[2]
-
Reagents are generally cost-effective.[2]
Considerations:
-
Hydrogenolysis is incompatible with functional groups that can be reduced, such as alkenes, alkynes, and some nitro groups.
-
The palladium catalyst can be poisoned by sulfur-containing compounds.
9-Fluorenylmethyloxycarbonyl (Fmoc) Group
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base-lability.[8] It is completely stable to the acidic conditions used for Boc removal, making it another excellent orthogonal protecting group.
Protection Chemistry: The Fmoc group is introduced using reagents like Fmoc-Cl or N-(9-fluorenylmethyloxycarbonyl)oxysuccinimide (Fmoc-OSu) in the presence of a base.[9] Aqueous conditions can be employed, offering a greener alternative.[10]
Deprotection Chemistry: The Fmoc group is cleaved under mild basic conditions, typically with a solution of 20% piperidine in DMF.[8] The deprotection mechanism involves a β-elimination reaction.
Key Advantages:
-
Orthogonal to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups.
-
Deprotection is rapid and occurs under mild, non-acidic conditions.
-
The fluorenyl moiety is UV-active, which can be useful for monitoring reaction progress.
Considerations:
-
Not stable to basic reagents (e.g., Grignard reagents, organolithiums, or even strong amine bases).
-
The dibenzofulvene byproduct generated during deprotection can sometimes form adducts with the deprotected amine, though this is often mitigated by the use of piperidine as the base.
Allyloxycarbonyl (Alloc) Group
The allyloxycarbonyl (Alloc) group offers a unique deprotection strategy based on palladium catalysis, providing orthogonality to a wide range of other protecting groups.[11]
Protection Chemistry: The Alloc group is introduced using allyl chloroformate (Alloc-Cl) or diallyl dicarbonate (Alloc₂O) under basic conditions, similar to Cbz and Boc protection.[2]
Deprotection Chemistry: The Alloc group is selectively removed in the presence of a palladium(0) catalyst (e.g., Pd(PPh₃)₄) and a nucleophilic scavenger, such as phenylsilane, dimethylamine-borane complex, or morpholine.[11][12] This process is typically fast and occurs under neutral conditions.
Key Advantages:
-
Orthogonal to acid-labile (Boc), base-labile (Fmoc), and hydrogenolysis-labile (Cbz) groups.
-
Deprotection conditions are very mild and neutral.
-
Useful in complex syntheses where other deprotection methods are not tolerated.
Considerations:
-
Requires the use of a palladium catalyst, which can be expensive and may require removal from the final product.
-
The choice of scavenger can be critical to avoid side reactions.[12]
2-(Trimethylsilyl)ethoxycarbonyl (Teoc) Group
The 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group is a silicon-based protecting group that is cleaved by fluoride ions.[13] It offers excellent stability to both acidic and basic conditions, as well as to hydrogenolysis.
Protection Chemistry: The Teoc group is typically introduced using reagents like Teoc-OSu or Teoc-Cl with a base.[14]
Deprotection Chemistry: The Teoc group is removed by treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF).[13] The deprotection proceeds via an elimination mechanism.
Key Advantages:
-
Extremely stable to a wide range of reaction conditions, including strong acids, bases, and hydrogenolysis.
-
Provides an additional layer of orthogonality in complex synthetic sequences.
Considerations:
-
Reagents for introducing the Teoc group can be expensive.
-
The use of fluoride for deprotection may not be compatible with other silicon-based protecting groups (e.g., silyl ethers).
Comparative Summary of Protecting Groups
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Orthogonal To | Key Advantages |
| tert-Butoxycarbonyl | Boc | Boc₂O | Strong Acid (e.g., TFA, HCl) | Fmoc, Cbz, Alloc, Teoc | Well-established, robust, easy to introduce. |
| Benzyloxycarbonyl | Cbz, Z | Cbz-Cl | H₂/Pd, Transfer Hydrogenation | Boc, Fmoc, Alloc, Teoc | Mild deprotection, imparts crystallinity, cost-effective. |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-OSu, Fmoc-Cl | Base (e.g., 20% Piperidine/DMF) | Boc, Cbz, Alloc, Teoc | Mild deprotection, UV-active, ideal for SPPS. |
| Allyloxycarbonyl | Alloc | Alloc-Cl, Alloc₂O | Pd(0) catalyst + scavenger | Boc, Cbz, Fmoc, Teoc | Very mild, neutral deprotection. |
| 2-(Trimethylsilyl)ethoxycarbonyl | Teoc | Teoc-OSu, Teoc-Cl | Fluoride source (e.g., TBAF) | Boc, Cbz, Fmoc, Alloc | Highly stable, provides unique orthogonality. |
Experimental Protocols
The following are representative, step-by-step methodologies for the selective protection of the primary amine of 2-(azetidin-3-yl)ethanamine and subsequent deprotection.
Protocol 1: Selective Mono-Cbz Protection and Deprotection
Protection:
-
Dissolve 2-(azetidin-3-yl)ethanamine (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium carbonate.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (Cbz-Cl, 1.05 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, extract the mixture with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N-Cbz-2-(azetidin-3-yl)ethanamine. A similar procedure for the Cbz protection of an amine in a THF/water system afforded a 90% yield.[2]
Deprotection (Hydrogenolysis):
-
Dissolve the Cbz-protected amine (1.0 eq) in methanol.
-
Carefully add 10% Palladium on carbon (Pd/C, ~10 mol%).
-
Stir the suspension under an atmosphere of hydrogen (H₂, balloon pressure) at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Protocol 2: Selective Mono-Fmoc Protection and Deprotection
Protection:
-
Dissolve 2-(azetidin-3-yl)ethanamine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Add sodium bicarbonate (2.0 eq) and cool the mixture to 0 °C.
-
Add a solution of Fmoc-OSu (1.05 eq) in dioxane dropwise.
-
Stir the reaction at room temperature overnight.
-
Dilute with water and extract with ethyl acetate. Wash the organic layer with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography. A similar procedure for Fmoc protection of various amines in aqueous media has been reported with yields ranging from 75-92%.[10][15]
Deprotection:
-
Dissolve the Fmoc-protected amine (1.0 eq) in N,N-dimethylformamide (DMF).
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the reaction at room temperature for 30 minutes.
-
Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and brine to remove DMF and piperidine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected amine.
Visualization of Synthetic Workflows
Caption: Orthogonality relationships between common amine protecting groups.
Conclusion
The choice of an amine protecting group for 2-(azetidin-3-yl)ethanamine is a critical decision that should be guided by the overall synthetic strategy. While Boc remains a robust and straightforward choice for many applications, its lability to acid can be a limitation. The alternative protecting groups discussed here—Cbz, Fmoc, Alloc, and Teoc—offer a powerful toolkit of orthogonal deprotection strategies. By understanding the unique chemistry and stability profile of each group, researchers can design more elegant and efficient syntheses of complex molecules, navigating the challenges of multi-step reactions with greater control and precision.
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ResearchGate. (2025). A New Method of N -Benzhydryl Deprotection in 2-Azetidinone Series. [Link]
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LJMU Research Online. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. [Link]
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ResearchGate. (2025). Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group: An investigation of Alloc removal from secondary amines. [Link]
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The Royal Society of Chemistry. (n.d.). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. [Link]
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LJMU Research Online. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. [Link]
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The Royal Society of Chemistry. (n.d.). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. [Link]
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Organic Chemistry Portal. (n.d.). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. [Link]
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Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
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PMC - NIH. (2011). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. [Link]
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ResearchGate. (n.d.). Deprotection of different N-Boc-compounds | Download Table. [Link]
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PMC - NIH. (n.d.). Preparation of Mono-Cbz Protected Guanidines. [Link]
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ResearchGate. (2025). Selective Cleavage of Cbz-Protected Amines. [Link]
-
Journal of Global Trends in Pharmaceutical Sciences. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. [Link]
-
Biotage. (2023). Using microwave heating to expedite your allyl ester or alloc deprotection. [Link]
-
MDPI. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]
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-
PubMed. (2023). Nms-Amides: An Amine Protecting Group with Unique Stability and Selectivity. [Link]
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The Azetidine Scaffold: A Rising Star in Drug Discovery's Quest for Three-Dimensionality
A strategic guide for researchers navigating the landscape of saturated heterocycles, this document illuminates the distinct advantages of the four-membered azetidine ring over its more common five- and six-membered counterparts, pyrrolidine and piperidine. By leveraging its unique structural and physicochemical properties, the azetidine scaffold offers a powerful tool to overcome common challenges in drug development, including metabolic instability and poor solubility.
The relentless pursuit of novel therapeutics with improved efficacy and pharmacokinetic profiles has driven medicinal chemists to explore beyond the traditional, often planar, chemical space. In this "escape from flatland," small, saturated heterocycles have emerged as critical building blocks for introducing three-dimensionality into drug candidates.[1] Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, is rapidly gaining prominence as a "privileged scaffold" in modern drug design.[2][3] Its inherent ring strain and conformational rigidity provide unique advantages in modulating a molecule's properties, offering a compelling alternative to the more conventionally used pyrrolidine and piperidine rings.[1][2]
A Comparative Analysis: Azetidine vs. Pyrrolidine and Piperidine
The superiority of the azetidine scaffold in specific drug discovery contexts stems from a unique combination of steric and electronic properties conferred by its strained four-membered ring. This ring strain, approximately 25.4 kcal/mol, is intermediate between the highly reactive aziridines and the more stable pyrrolidines, striking a balance between stability and useful reactivity.[4]
Key Physicochemical Differentiators
The distinct geometries of these saturated heterocycles directly influence their fundamental physicochemical properties, which are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Azetidine | Pyrrolidine | Piperidine | Rationale for Advantage |
| pKa | ~11.29 | ~11.27 | ~11.22 | The slightly higher basicity of azetidine can be advantageous for forming salt forms with improved solubility and crystallinity. The differences in pKa are subtle but can be significant in specific molecular contexts.[5][6] |
| Ring Strain (kcal/mol) | ~25.4 | ~5.4 | ~0 | The significant ring strain in azetidine influences bond angles and conformational flexibility, providing unique vectors for substituents and impacting metabolic stability.[4] |
| Conformational Rigidity | High | Moderate | Low (Chair/Boat) | The constrained nature of the azetidine ring allows for precise control over the spatial orientation of substituents, leading to enhanced binding affinity and selectivity for biological targets.[2] |
| Aqueous Solubility | Generally Improved | Variable | Variable | Azetidines often lead to improved aqueous solubility compared to their larger, more lipophilic counterparts.[1] This is a critical factor in achieving good oral bioavailability. |
| Metabolic Stability | Enhanced | Susceptible to oxidation | Susceptible to oxidation | The strained ring and altered C-H bond reactivity can render azetidines less susceptible to metabolism by cytochrome P450 enzymes.[1] |
The Structural Advantage in Three-Dimensional Space
The constrained nature of the azetidine ring provides a rigid scaffold that allows for the precise positioning of substituents in three-dimensional space. This is a significant advantage over the more flexible pyrrolidine and piperidine rings, which can adopt multiple conformations.
Caption: Structural comparison of azetidine, pyrrolidine, and piperidine.
This conformational rigidity can lead to:
-
Enhanced Binding Affinity: By pre-organizing the molecule into a bioactive conformation, the entropic penalty of binding to a target protein is reduced, potentially leading to higher potency.[2]
-
Improved Selectivity: The well-defined orientation of substituents can facilitate more specific interactions with the target, reducing off-target effects.[2]
-
Novel Exit Vectors: Azetidines can provide unique exit vectors for substituents, allowing for the exploration of new chemical space and the optimization of ligand-protein interactions.[1]
Azetidines as Bioisosteres: A Strategy for Property Modulation
In medicinal chemistry, the concept of bioisosterism—the replacement of a functional group with another that retains similar biological activity—is a cornerstone of drug design. Azetidines have emerged as versatile bioisosteres for a range of functionalities, including other saturated heterocycles, gem-dimethyl groups, and even carbonyl groups.[1][7] This strategy allows for the fine-tuning of a molecule's physicochemical properties to improve its drug-like characteristics.
For instance, replacing a pyrrolidine or piperidine ring with an azetidine can lead to:
-
Reduced Lipophilicity (LogP): This can improve aqueous solubility and reduce the likelihood of non-specific binding and hERG liability.[1]
-
Modulation of Basicity (pKa): The subtle differences in pKa can impact a compound's absorption and distribution.[5]
-
Increased Metabolic Stability: The inherent strain of the azetidine ring can make it more resistant to metabolic degradation.[1]
Case Studies: Approved Drugs and Clinical Candidates
The growing recognition of the advantages of the azetidine scaffold is evidenced by the increasing number of approved drugs and clinical candidates that incorporate this moiety.
-
Azelnidipine (Calblock®): A calcium channel blocker used for the treatment of hypertension, demonstrating the successful incorporation of an azetidine ring in a marketed drug.[8]
-
Cobimetinib (Cotellic®): A MEK inhibitor used in the treatment of melanoma, highlighting the role of the azetidine scaffold in targeted cancer therapies.[4]
-
Tofacitinib (Xeljanz®): A Janus kinase (JAK) inhibitor for rheumatoid arthritis, where an azetidine-containing analogue was developed with high selectivity.
These examples underscore the real-world impact of leveraging the unique properties of the azetidine ring in drug discovery.
Experimental Workflow: Incorporating Azetidine Scaffolds
The successful integration of azetidine scaffolds into a drug discovery program requires a systematic approach, from initial design to lead optimization.
Caption: A general workflow for incorporating azetidine scaffolds in drug discovery.
Representative Synthetic Protocol: Synthesis of a Functionalized Azetidine Building Block
The synthesis of substituted azetidines has historically been challenging due to the ring strain. However, modern synthetic methods have made a wide variety of functionalized azetidine building blocks accessible.[9][10]
Objective: To synthesize N-Boc-3-aminoazetidine, a versatile building block for further elaboration.
Methodology: A common route involves the multi-step synthesis starting from epichlorohydrin and benzylamine.
-
Step 1: Ring Formation. Epichlorohydrin is reacted with benzylamine to form 1-benzyl-3-hydroxyazetidine. The reaction is typically carried out in a suitable solvent like methanol at reflux.
-
Step 2: Protection of the Nitrogen. The secondary amine of the azetidine ring is protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.
-
Step 3: Conversion of Hydroxyl to Azide. The hydroxyl group is converted to a good leaving group, for example, by mesylation, followed by displacement with sodium azide to introduce the azide functionality.
-
Step 4: Reduction of the Azide. The azide is reduced to the primary amine using a reducing agent such as hydrogen gas with a palladium catalyst or triphenylphosphine followed by water.
-
Step 5: Deprotection of the Benzyl Group. The N-benzyl group is removed by hydrogenolysis to yield the desired N-Boc-3-aminoazetidine.
Rationale for Experimental Choices: The choice of a benzyl group for initial nitrogen protection allows for its selective removal later in the synthesis via hydrogenolysis without affecting the Boc protecting group. The conversion of the hydroxyl group to an azide provides a safe and efficient way to introduce the amine functionality.
Conclusion: A Powerful Tool for Modern Drug Discovery
The azetidine scaffold offers a distinct set of advantages for medicinal chemists seeking to improve the properties of their drug candidates. Its inherent conformational rigidity, unique stereoelectronic properties, and ability to serve as a versatile bioisostere make it a powerful tool for navigating the complexities of drug design. As synthetic methodologies for accessing functionalized azetidines continue to advance, the prevalence of this "privileged scaffold" in the next generation of therapeutics is set to increase, further solidifying its place as a rising star in the drug discovery firmament.
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- Examples of azetidine‐based bioisosters. (n.d.).
- pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. (n.d.).
- The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals. (2025). Benchchem.
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A Technical Guide to the Biological Landscape of 3-Substituted Azetidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in modern medicinal chemistry. Its inherent ring strain and three-dimensional geometry offer unique properties, such as improved metabolic stability and aqueous solubility, compared to more common saturated rings like pyrrolidine.[1] While a broad range of biological activities has been reported for this class, this guide provides a comparative analysis of 3-substituted azetidine derivatives, focusing on their potential in oncology and neuroscience.[2]
This document will explore three key areas where 3-substituted azetidines have shown significant promise: inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3), disruption of tubulin polymerization, and modulation of neurotransmitter transporters. We will present comparative experimental data, detailed laboratory protocols, and the underlying mechanistic pathways to provide a comprehensive resource for researchers aiming to leverage this versatile scaffold in drug discovery.
Section 1: Azetidine Derivatives as Inhibitors of STAT3 Signaling
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in numerous cellular processes, including proliferation, survival, and angiogenesis.[3] Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, making it a compelling target for therapeutic intervention.[4][5] A novel class of (R)-azetidine-2-carboxamides has been identified as potent and selective inhibitors of STAT3.[6]
Comparative Analysis of STAT3 Inhibitory Activity
The inhibitory potential of these azetidine derivatives is typically quantified by their ability to disrupt STAT3's DNA-binding activity, measured via Electrophoretic Mobility Shift Assay (EMSA). The half-maximal inhibitory concentration (IC50) serves as the primary metric for comparison.
| Compound ID | Structure (Representative) | STAT3 EMSA IC50 (µM) | Selectivity vs. STAT1/STAT5 | Reference |
| 5a | (R)-N-(5-cyclohexyl-2-((3-fluorobenzyl)oxy)phenyl)azetidine-2-carboxamide | 0.55 | >18 µM | [6][7] |
| 5o | (R)-N-(5-cyclohexyl-2-((6-methylpyridin-2-yl)methoxy)phenyl)azetidine-2-carboxamide | 0.38 | >18 µM | [6][7] |
| 8i | (R)-N-(5-cyclohexyl-2-((3-fluorobenzyl)oxy)phenyl)-1-(hydroxycarbamoyl)azetidine-2-carboxamide | 0.34 | >18 µM | [6][7] |
| H172 | Azetidine-benzo-fused-N-heterocyclic | 0.98 | >15.8 µM | [8][9] |
| H182 | Azetidine-benzo-fused-N-heterocyclic | 0.38 - 0.66 | >15.8 µM | [8][9] |
Expert Insight: The data clearly indicates that substitution at the azetidine nitrogen (as in compound 8i ) and modifications to the aromatic side chains can significantly enhance potency. The sub-micromolar IC50 values, coupled with high selectivity over other STAT family members, underscore the therapeutic potential of this chemical series. These compounds often act via irreversible binding to cysteine residues on the STAT3 protein.[9]
The STAT3 Signaling Pathway
The canonical STAT3 signaling cascade is initiated by cytokines or growth factors binding to their cell surface receptors. This triggers the activation of associated Janus kinases (JAKs), which then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT3. Recruited STAT3 is subsequently phosphorylated, leading to its dimerization, nuclear translocation, and activation of target gene transcription.[10][11]
Caption: Canonical STAT3 signaling pathway and point of inhibition.
Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA)
This protocol describes a non-radioactive method for assessing the inhibition of STAT3 DNA-binding activity.
Causality: EMSA is based on the principle that a protein-DNA complex migrates more slowly through a non-denaturing polyacrylamide gel than the free DNA probe.[12] By observing the reduction in the shifted band in the presence of an inhibitor, we can quantify its effect.
Self-Validation: The protocol includes critical controls: a "no protein" lane to show the mobility of the free probe, a "no inhibitor" lane to show the maximum shift, and a "cold competitor" lane (unlabeled probe) to confirm the specificity of the protein-DNA interaction.
Methodology:
-
Probe Preparation:
-
Synthesize and anneal complementary single-stranded oligonucleotides containing a consensus STAT3 binding site (e.g., high-affinity sis-inducible element, hSIE). One strand should be end-labeled with a fluorescent dye (e.g., an infrared IRDye).[12]
-
Anneal by mixing equimolar amounts in annealing buffer (e.g., 10 mM Tris, 1 mM EDTA, 50 mM NaCl), heating to 95°C for 5 minutes, and allowing to cool slowly to room temperature.[12]
-
-
Nuclear Extract Preparation:
-
Culture cells with known constitutive STAT3 activation (e.g., MDA-MB-231 breast cancer cells or NIH3T3/v-Src fibroblasts).[6]
-
Harvest cells and isolate nuclear proteins using a commercial nuclear extraction kit or a standard hypotonic lysis and high-salt extraction protocol.
-
Determine protein concentration using a Bradford or BCA assay.
-
-
Binding Reaction:
-
In a microcentrifuge tube, combine the following on ice in a final volume of 20 µL:
-
4 µL of 5x Binding Buffer (e.g., 50 mM Tris-HCl, 250 mM KCl, 5 mM DTT, 50% glycerol).
-
1-2 µg of nuclear extract.
-
1 µL of 10 µg/µL poly(dI-dC) (a non-specific competitor DNA).
-
Test compound (azetidine derivative) at various concentrations or vehicle (DMSO).
-
-
Incubate at room temperature for 30 minutes to allow for inhibitor-protein binding.[6]
-
Add 1 µL of the fluorescently labeled probe (final concentration ~5 nM).[13]
-
Incubate for another 20-30 minutes at room temperature, protected from light.[13]
-
-
Electrophoresis:
-
Load the samples onto a 4-6% non-denaturing polyacrylamide gel prepared with 0.5x TBE buffer.
-
Run the gel at 100-150V in 0.5x TBE buffer at 4°C until the loading dye has migrated approximately two-thirds of the way down the gel.
-
-
Imaging and Analysis:
-
Scan the gel directly using an infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the band intensities for the shifted STAT3:DNA complex using imaging software (e.g., ImageJ).
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by plotting the data using non-linear regression.[6]
-
Section 2: Azetidine Derivatives as Tubulin Polymerization Inhibitors
Microtubules are dynamic cytoskeletal polymers essential for cell division, making them a prime target for anticancer drugs.[14] Compounds that interfere with tubulin polymerization can arrest the cell cycle in the G2/M phase, leading to apoptosis.[15] Certain azetidin-2-one derivatives have been identified as potent inhibitors of tubulin polymerization, showing promise as novel antimitotic agents.[15]
Comparative Analysis of Antiproliferative and Tubulin Inhibitory Activity
The biological effect of these compounds is twofold: direct inhibition of tubulin assembly and resulting cytotoxicity against cancer cell lines.
| Compound ID | Structure (Representative) | Tubulin Polymerization IC50 (µM) | Antiproliferative IC50 (nM) (A549 Lung Cancer Cells) | Reference |
| Combretastatin A-4 (CA-4) | Natural Product Benchmark | 2.1 | 2.5 | [15] |
| Azetidin-2-one 18 | Chiral fluorinated azetidin-2-one | 1.9 | 1.0 | [15] |
| Azetidine Analogue 1a | TZT-1027 Analogue | Not Reported | 2.2 | [16] |
Expert Insight: The chiral fluorinated azetidin-2-one 18 demonstrates remarkable potency, surpassing the well-known natural product inhibitor CA-4 in both tubulin polymerization inhibition and cellular antiproliferative activity.[15] This highlights the value of the azetidine scaffold as a conformationally restricted bioisostere that can enhance binding affinity to the colchicine site on β-tubulin.
Experimental Workflow: Tubulin Polymerization Assay
This workflow outlines the process of evaluating a compound's effect on microtubule formation in vitro.
Caption: Workflow for the in vitro tubulin polymerization assay.
Experimental Protocol: Fluorescence-Based Tubulin Polymerization Assay
This protocol provides a sensitive method for quantifying the effect of test compounds on the rate and extent of microtubule formation.
Causality: The assay relies on a fluorescent reporter that specifically binds to polymerized microtubules. As tubulin dimers assemble, the reporter is incorporated, leading to a measurable increase in fluorescence intensity.[14] Inhibitors will suppress this increase, while enhancers will accelerate it.
Self-Validation: The inclusion of positive controls is essential. A known polymerization inhibitor (e.g., Nocodazole or Vincristine) and a known stabilizer/enhancer (e.g., Paclitaxel) are run in parallel to validate the assay's responsiveness and confirm that the reagents are performing as expected.[14][17]
Methodology:
-
Reagent Preparation:
-
Use a commercial tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.) for consistency. The kit typically includes >99% pure tubulin, GTP stock, general tubulin buffer, and a fluorescent reporter.[17]
-
Prepare a 1x General Tubulin Buffer (GTB) containing 1 mM GTP and 15% glycerol.[14]
-
Prepare 10x stocks of test compounds and controls (e.g., 100 µM Nocodazole, 100 µM Paclitaxel) in GTB or a compatible solvent like DMSO.
-
-
Assay Setup:
-
Pre-warm a black, clear-bottom 96-well plate in a fluorescence microplate reader set to 37°C.
-
Add 5 µL of the 10x test compound, controls, or vehicle (e.g., 10% DMSO in GTB) to the appropriate wells.
-
-
Reaction Initiation and Measurement:
-
On ice, prepare the final tubulin reaction mix by diluting the tubulin stock to a final concentration of 2-3 mg/mL in ice-cold GTB containing the fluorescent reporter.[14]
-
To initiate the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well of the pre-warmed plate for a final volume of 50 µL.
-
Immediately place the plate in the reader and begin kinetic measurements.
-
Record fluorescence (e.g., Ex/Em ~360/450 nm) every 60 seconds for 60-90 minutes at 37°C.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each concentration.
-
Determine the maximum polymerization rate (Vmax) and the final plateau fluorescence for each curve.
-
Calculate the percentage of inhibition at the plateau relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Section 3: Azetidine Derivatives as Triple Reuptake Inhibitors (TRIs)
In the central nervous system (CNS), the synaptic concentrations of monoamine neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—are regulated by their respective transporters (SERT, NET, and DAT). Inhibition of these transporters is a validated strategy for treating depression and other CNS disorders. Triple reuptake inhibitors (TRIs), which block all three transporters, are sought for their potential to offer a broader spectrum of efficacy. Novel 3-substituted azetidines have been explored for this purpose.[18][19]
Comparative Analysis of Transporter Inhibitory Activity
The potency of these compounds is determined using in vitro uptake assays in cell lines stably expressing the human transporters.
| Compound ID | R1 Group | R2 Group | hSERT IC50 (nM) | hNET IC50 (nM) | hDAT IC50 (nM) | Reference |
| 8ax | 3,4-dichlorophenyl | 3,4-dichlorophenyl | 10.1 | 54.3 | 251.3 | [1] |
| 10d | 3,4-dichlorophenyl | H | 1.8 | 15.6 | 134.0 | [1] |
| 10f | 4-chlorophenyl | H | 2.5 | 32.7 | 189.0 | [1] |
| 6be | 3-aryl-3-oxypropylamine scaffold | - | 19.0 | 25.0 | 58.0 | [18][19] |
Expert Insight: The data reveals a structure-activity relationship where 3,4-dichlorophenyl substitution is favorable for potent inhibition, particularly at the serotonin transporter (hSERT).[1] The compounds generally exhibit a desired inhibitory profile of SERT > NET > DAT, which is hypothesized to provide strong antidepressant effects with a reduced risk of the abuse potential associated with potent DAT inhibition.[1]
Experimental Protocol: Neurotransmitter Transporter Uptake Assay
This protocol describes a homogeneous, fluorescence-based assay for measuring the inhibition of neurotransmitter transporters, which is an advantageous alternative to traditional radioligand methods.
Causality: The assay uses a fluorescent substrate that acts as a mimic of biogenic amines and is transported into the cell via DAT, NET, or SERT.[20][21] An external masking dye quenches the signal from any substrate remaining outside the cell. Therefore, an increase in fluorescence intensity is directly proportional to transporter activity. Inhibitors will block substrate entry, resulting in a lower fluorescent signal.[22]
Self-Validation: The protocol's integrity is ensured by running parallel assays with known, potent inhibitors for each specific transporter (e.g., Fluoxetine for SERT, Desipramine for NET, GBR12909 for DAT) to confirm the expected inhibition and establish a positive control response. A vehicle-only control establishes the baseline of maximum transporter activity.
Methodology:
-
Cell Culture and Plating:
-
Use human embryonic kidney (HEK293) cells stably expressing the human transporter of interest (hSERT, hNET, or hDAT).
-
The day before the assay, seed the cells into black, clear-bottom 96-well or 384-well plates at a density that will yield a confluent monolayer (e.g., 40,000-60,000 cells/well for 96-well plates).[22]
-
Incubate overnight at 37°C and 5% CO2.
-
-
Compound Addition:
-
On the day of the assay, prepare serial dilutions of the test azetidine derivatives and known inhibitor controls in an appropriate assay buffer (e.g., 1x HBSS with 20 mM HEPES).
-
Remove the culture medium from the cell plate and add the diluted compounds (e.g., 100 µL for a 96-well plate).
-
Incubate the plate for 10-30 minutes at 37°C.[22]
-
-
Assay Measurement:
-
Prepare the Dye Solution containing the fluorescent substrate and masking dye according to the manufacturer's instructions (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit).[20][22]
-
Add an equal volume of the Dye Solution to all wells (e.g., 100 µL for a 96-well plate).
-
Immediately place the plate in a bottom-read fluorescence microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure fluorescence intensity using either a kinetic read (every 1-2 minutes for 30-60 minutes) or an endpoint read (after a 10-30 minute incubation at 37°C).[22][23]
-
Subtract the background fluorescence from blank wells (buffer only).
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a saturating concentration of a known potent inhibitor (100% inhibition).
-
Determine IC50 values by fitting the dose-response data to a four-parameter logistic equation.
-
References
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He, X., et al. (2022). Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. Experimental and Therapeutic Medicine. Available at: [Link]
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QIAGEN. (n.d.). STAT3 Pathway. GeneGlobe. Available at: [Link]
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Yue, P., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor. eScholarship, University of California. Available at: [Link]
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Lin, M.-W., & Chen, Y.-M. (2022). Editorial: The role of STAT3 signaling pathway in tumor progression. Frontiers in Oncology. Available at: [Link]
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Chao, T.-H., et al. (2017). In vitro tubulin polymerization assay. Bio-protocol. Available at: [Link]
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Chen, J., et al. (2016). In Vitro Tubulin Polymerization Assays. Bio-protocol. Available at: [Link]
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Yue, P., et al. (2022). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. bioRxiv. Available at: [Link]
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Yue, P., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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Wang, Y., et al. (2020). Discovery of a chiral fluorinated azetidin-2-one as a tubulin polymerisation inhibitor with potent antitumour efficacy. European Journal of Medicinal Chemistry. Available at: [Link]
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Yue, P., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. Cancer Letters. Available at: [Link]
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Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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Han, Y., et al. (2012). Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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Han, M., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters. Available at: [Link]
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Chalyk, B. A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. Available at: [Link]
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ChEMBL. (n.d.). Document: Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. EMBL-EBI. Available at: [Link]
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Tzingounis, A. V., & Gonzalez-Amoretti, J. (2018). Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems. Current Protocols in Pharmacology. Available at: [Link]
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DAK. (2003). EMSA (Electrophoretic Mobility Shift Assay). University of California, Berkeley. Available at: [Link]
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ResearchGate. (n.d.). Azetidine derivatives with CNS activity. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Discovery of a chiral fluorinated azetidin-2-one as a tubulin polymerisation inhibitor with potent antitumour efficacy. ResearchGate. Available at: [Link]
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Wang, H., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Available at: [Link]
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Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available at: [Link]
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Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available at: [Link]
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ResearchGate. (n.d.). a) Previous work: (i) Diversity-oriented synthesis of CNS targeting... ResearchGate. Available at: [Link]
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LI-COR Biosciences. (n.d.). Electrophoretic Mobility Shift Assay Guide. LI-COR. Available at: [Link]
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Creative BioMart. (n.d.). Protein Interaction (2) Principle and Protocol of EMSA. Creative BioMart. Available at: [Link]
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Lackey, E., & Chen, Z. J. (2009). The electrophoretic mobility shift assay (EMSA). protocols.io. Available at: [Link]
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MedicalExpo. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. MedicalExpo. Available at: [Link]
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LabX. (n.d.). MD Neurotransmitter Transporter Assay. LabX. Available at: [Link]
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Hernandez-Corbacho, M., et al. (2016). An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides. Journal of Visualized Experiments. Available at: [Link]
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Yan, Q., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs. Available at: [Link]
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Parmar, D. R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie. Available at: [Link]
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Li, W., et al. (2022). Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. Molecules. Available at: [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Validation of 3-[2-(Boc-Amino)Ethyl]Azetidine Synthesis
In the landscape of contemporary medicinal chemistry, strained heterocyclic scaffolds are invaluable tools for navigating and optimizing drug-like properties. The azetidine ring, a four-membered azaheterocycle, serves as a versatile building block, offering a rigid conformational constraint that can enhance binding affinity and metabolic stability.[1][2] The specific intermediate, 3-[2-(Boc-Amino)Ethyl]Azetidine, is of particular interest as it appends a flexible, Boc-protected aminoethyl linker to this rigid core. This motif is crucial for structure-activity relationship (SAR) studies, enabling chemists to explore interactions within binding pockets by introducing a vector for further functionalization.
Given its role as a critical precursor, the unambiguous structural confirmation and purity assessment of 3-[2-(Boc-Amino)Ethyl]Azetidine is not merely a procedural step but a foundational pillar for the success of a drug discovery campaign. This guide provides an in-depth comparison of spectroscopic techniques for the validation of its synthesis, grounded in the principles of scientific integrity and supported by detailed experimental protocols.
The Synthetic Context and the Imperative for Validation
The synthesis of 3-[2-(Boc-Amino)Ethyl]Azetidine can be approached through several routes, often involving the functionalization of a pre-formed azetidine ring.[3][4] A common strategy might involve the aza-Michael addition of an amine to an activated azetidine precursor like (N-Boc-azetidin-3-ylidene)acetate, followed by subsequent chemical modifications.[5] Regardless of the chosen synthetic pathway[6][7], the potential for side-reactions—such as incomplete reaction, over-alkylation, or ring-opening—necessitates a multi-faceted analytical approach to guarantee the fidelity of the final compound.
The Spectroscopic Validation Workflow: A Self-Validating System
A robust validation strategy employs multiple, orthogonal techniques. Each method provides a unique piece of structural information, and together, they form a self-validating system that leaves no room for ambiguity. The logical flow of analysis ensures both efficiency and rigor.
Caption: Spectroscopic validation workflow for synthesized compounds.
Deep Dive into Spectroscopic Signatures
The molecular structure of 3-[2-(Boc-Amino)Ethyl]Azetidine (MW: 200.28 g/mol ) presents distinct features that are readily identifiable by various spectroscopic methods.
¹H and ¹³C NMR Spectroscopy: The Blueprint of the Molecule
Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed structural map of the molecule.[8] For clarity, the protons and carbons are numbered as shown below.
(Image of 3-[2-(Boc-Amino)Ethyl]Azetidine with atoms numbered for NMR assignment would be placed here.)
¹H NMR Analysis (400 MHz, CDCl₃) The proton NMR spectrum is expected to show several key signals:
-
Boc Group (H-10): A sharp, prominent singlet at approximately δ 1.44 ppm , integrating to 9 protons. This is the hallmark of the tert-butyloxycarbonyl protecting group.[9]
-
Azetidine Ring Protons (H-2, H-4, H-3): Due to the ring strain and substitution, these protons will exhibit complex splitting patterns. The two methylene groups (H-2, H-4) are diastereotopic and will appear as multiplets, typically in the range of δ 3.5-3.8 ppm . The methine proton (H-3) will be a multiplet further upfield, around δ 2.6-2.9 ppm .
-
Ethyl Linker (H-5, H-6): The methylene group adjacent to the azetidine ring (H-5) will appear as a multiplet around δ 1.7-1.9 ppm . The methylene group adjacent to the carbamate nitrogen (H-6) will be deshielded, appearing as a multiplet around δ 3.1-3.3 ppm .
-
Carbamate Proton (H-7): A broad singlet or triplet, typically around δ 4.8-5.2 ppm . Its broadness is due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding. This peak will disappear upon D₂O exchange, a definitive confirmation of its identity.
-
Azetidine NH Proton (H-1): If the azetidine nitrogen is not protected, a broad signal would be observed. In the case of the free base title compound, this proton will be present, likely in the δ 1.5-2.5 ppm region, and will also be exchangeable with D₂O.
¹³C NMR Analysis (100 MHz, CDCl₃) The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments:
-
Boc Group (C-9, C-10): The quaternary carbon (C-9) of the tert-butyl group appears around δ 79.5 ppm , while the three equivalent methyl carbons (C-10) resonate near δ 28.4 ppm .[9]
-
Carbonyl Carbon (C-8): The carbamate carbonyl carbon gives a characteristic signal in the downfield region, typically at δ 156.0 ppm .
-
Azetidine Ring (C-2, C-4, C-3): The ring carbons appear in the aliphatic region. The methylene carbons (C-2, C-4) are expected around δ 50-55 ppm , while the methine carbon (C-3) will be further upfield, around δ 35-40 ppm .
-
Ethyl Linker (C-5, C-6): The linker carbons are expected at approximately δ 35.0 ppm (C-5) and δ 39.0 ppm (C-6) .
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
High-Resolution Mass Spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is crucial for confirming the elemental composition.
-
Expected Ion: For C₁₀H₂₀N₂O₂, the expected exact mass is 200.1525. In positive ion mode, the protonated molecule [M+H]⁺ should be observed at m/z 201.1603 .
-
Characteristic Fragmentation: A common fragmentation pathway for Boc-protected amines is the loss of the tert-butyl group (-57 Da) or the entire Boc group as isobutylene and CO₂ (-100 Da), leading to fragment ions at m/z 144.10 and m/z 101.09 , respectively.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
FT-IR spectroscopy is a rapid method to verify the presence of key functional groups.[8]
-
N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹ corresponds to the N-H stretch of the carbamate and the azetidine N-H.
-
C-H Stretch: Sharp peaks between 2850-3000 cm⁻¹ are characteristic of aliphatic C-H bonds.
-
C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹ is the most prominent signal and is definitive for the carbamate carbonyl group.[10]
-
N-H Bend: A peak around 1510-1530 cm⁻¹ is associated with the N-H bending vibration.
-
C-O Stretch: An absorption in the 1160-1170 cm⁻¹ region is typical for the C-O bond of the carbamate.
Comparative Guide: Product vs. Plausible Alternatives
Objective comparison against potential impurities or alternative products is the cornerstone of robust validation. The following table contrasts the expected spectroscopic data of the target compound with a common precursor and a structural isomer.
| Compound | Spectroscopic Differentiator | ¹H NMR (Key Signal) | ¹³C NMR (Key Signal) | MS (m/z [M+H]⁺) | IR (Key Band cm⁻¹) |
| 3-[2-(Boc-Amino)Ethyl]Azetidine (Product) | Full structural signature | δ 1.44 (s, 9H, Boc); δ 3.1-3.3 (m, 2H, -CH₂NHBoc) | δ 156.0 (C=O); δ 79.5 (C(CH₃)₃) | 201.16 | 1690 (C=O); 3350 (N-H) |
| 3-(2-Aminoethyl)azetidine (Precursor/Deprotected Impurity) | Absence of Boc group | Absence of δ 1.44 singlet | Absence of δ 156.0 and δ 79.5 signals | 101.11 | Absence of 1690 (C=O) band |
| 1-Boc-3-(aminomethyl)azetidine (Isomer) [11] | Different linker length and substitution pattern on azetidine nitrogen | Protons adjacent to NH₂ would be further upfield. Azetidine CH₂ protons would be shifted due to N-Boc protection. | Azetidine carbons C2/C4 would be shifted downfield (~47 ppm) due to N-Boc. | 187.15 | Similar IR, but fingerprint region will differ. |
Detailed Experimental Protocols
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Cap the tube and gently invert several times or vortex briefly to ensure complete dissolution.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use a standard pulse program with a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquire at least 16 scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Use a standard proton-decoupled pulse program (e.g., zgpg30). Acquire at least 1024 scans, as ¹³C has a low natural abundance. A relaxation delay of 2 seconds is standard.
-
Data Processing: Process the FID (Free Induction Decay) with an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and Fourier transform. Phase and baseline correct the spectrum. Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an ESI-TOF (Electrospray Ionization - Time of Flight) or ESI-Orbitrap mass spectrometer for high mass accuracy.
-
Infusion: Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500. Ensure the instrument is calibrated to provide mass accuracy within 5 ppm.
-
Analysis: Identify the peak corresponding to the [M+H]⁺ ion and compare the measured m/z to the theoretical exact mass.
Protocol 3: FT-IR Spectroscopy
-
Sample Preparation: If the sample is a solid, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid directly onto the ATR crystal.
-
Background Collection: Collect a background spectrum of the empty, clean ATR crystal.
-
Sample Spectrum Collection: Lower the anvil to ensure good contact between the sample and the crystal and collect the sample spectrum.
-
Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-600 cm⁻¹.
-
Analysis: Process the resulting spectrum (ATR and baseline correction if necessary) and identify the characteristic absorption bands.
Conclusion
The validation of 3-[2-(Boc-Amino)Ethyl]Azetidine is a clear demonstration of the power of a multi-technique spectroscopic approach. While each method provides valuable data, it is their collective, corroborative power that provides the unequivocal proof of structure and purity required for high-stakes applications like drug development. By following the detailed workflows and comparative data in this guide, researchers can proceed with confidence, knowing their foundational chemical matter is precisely what it is intended to be.
References
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The Royal Society of Chemistry. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Available at: [Link]
-
ChemBK. 3-(N-Boc-aminoethyl)azetidine. Available at: [Link]
-
Al-Harrasi, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules. Available at: [Link]
-
Bagherzade, G., & Zare, A. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. Synthetic route to azetidinones. Available at: [Link]
-
Organic Chemistry Portal. Azetidine synthesis. Available at: [Link]
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Wang, B. J., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry. Available at: [Link]
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Der Pharma Chemica. (2011). Azetidinone: Different methods of synthesis and its biological profile. Available at: [Link]
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Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles. Available at: [Link]
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National Institute of Standards and Technology. Azetidine. NIST WebBook. Available at: [Link]
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Singh, S. B., et al. (2021). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience. Available at: [Link]
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Der Pharma Chemica. (2014). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Available at: [Link]
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ResearchGate. Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. Available at: [Link]
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Chinese Chemical Letters. Synthesis of Azetidines. Available at: [Link]
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The Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Available at: [Link]
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- 5. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. 1-Boc-3-(Aminomethyl)azetidine(325775-44-8) 1H NMR spectrum [chemicalbook.com]
A Senior Application Scientist's Guide to Azetidine Synthesis: A Cost-Benefit Analysis
For the modern medicinal chemist and drug development professional, the azetidine ring is a structural motif of burgeoning importance. Its unique conformational constraints and ability to serve as a bioisostere for various functional groups have cemented its place in the design of novel therapeutics. However, the synthesis of this strained four-membered heterocycle is not without its challenges. The inherent ring strain, while conferring desirable physicochemical properties, makes its construction a delicate balance of thermodynamics and kinetics.[1][2][3]
This guide provides an in-depth, objective comparison of the most prevalent azetidine synthesis methodologies. Moving beyond a mere recitation of reaction schemes, we will delve into a critical cost-benefit analysis of each route, offering field-proven insights to inform your synthetic strategy. Every protocol detailed herein is presented as a self-validating system, grounded in established literature to ensure technical accuracy and reproducibility.
I. The Workhorse: Intramolecular Cyclization
The intramolecular cyclization of γ-amino alcohols or their derivatives stands as the most traditional and arguably one of the most reliable methods for accessing the azetidine core.[4] This approach, predicated on the formation of a carbon-nitrogen bond, is a testament to the enduring power of classical synthetic strategies.
Mechanism and Rationale:
The underlying principle of this method is a nucleophilic substitution reaction where the amine nitrogen attacks an electrophilic carbon at the γ-position, displacing a leaving group. The choice of leaving group is critical; typically, the hydroxyl group of a 1,3-amino alcohol is activated as a mesylate or tosylate to facilitate the cyclization.[4] The reaction is generally promoted by a base to deprotonate the amine, thereby increasing its nucleophilicity.
The enduring popularity of this method lies in its predictability and the ready availability of a wide range of chiral 1,3-amino alcohol precursors, which allows for the synthesis of enantiopure azetidines.
Figure 2: General scheme of the Staudinger reaction and subsequent reduction.
Cost-Benefit Analysis:
| Factor | Assessment | Justification |
| Starting Material Cost | Low to Moderate | Imines are readily prepared from aldehydes and amines. Ketenes are typically generated in situ from acyl chlorides, which are generally inexpensive. |
| Reagent Cost | Low to Moderate | Reagents for ketene generation (e.g., triethylamine) and β-lactam reduction (e.g., lithium aluminum hydride, chloroalane) are common laboratory chemicals. [5] |
| Operational Complexity | High | The in situ generation of unstable ketenes requires careful control of reaction conditions. The subsequent reduction of the β-lactam adds an extra step. Safety precautions are necessary when handling pyrophoric reducing agents like LAH. |
| Yield & Scalability | Good | Yields for both the cycloaddition and reduction steps are generally good. The reaction has been used in industrial settings, particularly for the synthesis of β-lactam antibiotics. |
| Substrate Scope | Broad | A wide variety of imines and ketenes can be employed, allowing for the synthesis of a diverse range of substituted β-lactams and, consequently, azetidines. |
| Green Chemistry | Low | The reaction often generates stoichiometric byproducts (e.g., triethylammonium chloride). The use of strong reducing agents and organic solvents is common. |
Field-Proven Insights:
A significant practical challenge in the Staudinger reaction is the propensity of many ketenes to dimerize or polymerize. Therefore, the ketene is almost always generated in the presence of the imine to ensure it is trapped efficiently. The diastereoselectivity of the cycloaddition can often be controlled by the reaction conditions and the nature of the substituents. For the reduction step, chloroalane (AlH2Cl), prepared in situ from LiAlH4 and AlCl3, has been reported to be a highly effective reagent for converting β-lactams to azetidines with minimal side reactions. [5]
B. The Aza Paternò-Büchi Reaction: A Photochemical Renaissance
The aza Paternò-Büchi reaction is the photochemical [2+2] cycloaddition of an imine and an alkene to directly furnish an azetidine ring. [6]While known for some time, recent advances in visible-light photocatalysis have revitalized this method, transforming it into a powerful tool for azetidine synthesis under mild conditions. [2] Mechanism and Rationale:
In the modern iteration of this reaction, a photocatalyst (typically an iridium or ruthenium complex) absorbs visible light and enters an excited state. This excited photocatalyst then transfers its energy to either the imine or the alkene, promoting it to a triplet state. This highly reactive triplet species then undergoes a stepwise [2+2] cycloaddition with the other reactant to form the azetidine ring. [2]The use of visible light and catalytic amounts of a photosensitizer offers significant advantages in terms of sustainability and functional group tolerance.
Figure 3: Simplified mechanism of a visible-light-mediated aza Paternò-Büchi reaction.
Cost-Benefit Analysis:
| Factor | Assessment | Justification |
| Starting Material Cost | Low to Moderate | Imines and alkenes are generally readily available or easily synthesized. |
| Reagent Cost | High | The primary cost driver is the photocatalyst. Iridium and ruthenium complexes can be expensive, although they are used in catalytic amounts (typically 1-5 mol%). |
| Operational Complexity | Low to Moderate | The reactions are often performed at room temperature and are operationally simple. However, they require specialized photochemical equipment (e.g., LED photoreactors). |
| Yield & Scalability | Good to Excellent | High yields and excellent diastereoselectivities are often observed. Scalability can be a concern due to the need for efficient light penetration, but flow chemistry setups are emerging as a viable solution. |
| Substrate Scope | Broad and Expanding | This method has shown remarkable functional group tolerance and can be used to synthesize complex and densely functionalized azetidines that are difficult to access by other means. [2] |
| Green Chemistry | High | The use of visible light as a traceless reagent, catalytic amounts of photocatalyst, and often milder reaction conditions make this a greener alternative. |
Field-Proven Insights:
The choice of photocatalyst is critical and must be matched to the photophysical properties of the substrates. The triplet energy of the photocatalyst must be sufficient to sensitize either the imine or the alkene. While the cost of noble metal photocatalysts is a significant consideration, the development of cheaper, earth-abundant metal-based and organic photocatalysts is an active area of research. For large-scale applications, the initial investment in photochemical reactors needs to be factored into the overall cost analysis.
III. Summary and Recommendations
The choice of the optimal synthetic route to a desired azetidine is a multifactorial decision that requires a careful consideration of cost, complexity, scalability, and the specific structural features of the target molecule.
| Synthetic Method | Key Advantages | Key Disadvantages | Best Suited For |
| Intramolecular Cyclization | Reliable, predictable, good for enantiopure synthesis from chiral precursors, scalable. [4][7] | Multi-step, requires pre-functionalized precursors, can use harsh conditions. [4] | Synthesis of simpler, less substituted azetidines where the amino alcohol precursor is readily available. Large-scale production of specific targets. [1] |
| Staudinger Cycloaddition | Convergent, broad substrate scope, well-established. | In situ generation of unstable ketenes, requires a separate reduction step, safety concerns with reducing agents. | Rapid generation of diverse libraries of β-lactams as precursors to azetidines. |
| Aza Paternò-Büchi | Highly atom-economical, mild reaction conditions, excellent functional group tolerance, access to complex structures. [2] | High cost of photocatalysts, requires specialized equipment, potential scalability challenges. | Synthesis of complex, densely functionalized azetidines for drug discovery and medicinal chemistry applications where molecular novelty is paramount. |
Concluding Remarks for the Practicing Scientist:
For routine synthesis of simple azetidine scaffolds where the starting materials are commercially available and cost is a primary driver, intramolecular cyclization remains a highly attractive and dependable strategy. Its robustness and proven scalability make it a workhorse in both academic and industrial settings.
For projects demanding rapid access to a diverse range of substituted azetidines, particularly for initial structure-activity relationship studies, the Staudinger cycloaddition followed by reduction offers a powerful platform, despite its operational complexities.
For the synthesis of novel, highly functionalized, and sterically demanding azetidines at the forefront of drug discovery, the visible-light-mediated aza Paternò-Büchi reaction is increasingly the method of choice. While the initial investment in catalysts and equipment may be higher, the ability to forge complex structures in a single, mild step with exceptional control is often a decisive advantage. As the field of photoredox catalysis continues to evolve with the development of more cost-effective catalysts, the economic barrier to this powerful technology is expected to lower, further solidifying its role in modern synthetic chemistry.
IV. Experimental Protocols
Protocol 1: Synthesis of N-Benzyl-azetidine via Intramolecular Cyclization of N-Benzyl-3-chloro-1-propanamine
This protocol is adapted from a procedure for the synthesis of a key intermediate for substituted azetidines. [7] Materials:
-
N-Benzyl-3-chloro-1-propanamine hydrochloride
-
Sodium hydroxide (NaOH)
-
Toluene
-
Water
Procedure:
-
To a solution of N-benzyl-3-chloro-1-propanamine hydrochloride in water, add a 50% aqueous solution of sodium hydroxide at room temperature to adjust the pH to >12.
-
Extract the resulting free amine into toluene.
-
Heat the toluene solution to reflux and remove the water azeotropically.
-
Continue to heat the anhydrous toluene solution at reflux for 4-6 hours, monitoring the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with water.
-
Concentrate the organic layer under reduced pressure to afford crude N-benzyl-azetidine.
-
The product can be purified by vacuum distillation.
Protocol 2: Visible-Light-Mediated Intramolecular Aza Paternò-Büchi Reaction
This protocol is a representative example of a modern photochemical approach to azetidine synthesis. [4] Materials:
-
2-Isoxazoline-3-carboxylate substrate (0.2 mmol)
-
Alkene (0.4 mmol)
-
fac-[Ir(ppy)3] (tris(2-phenylpyridinato)iridium(III)) (1 mol%)
-
Anhydrous and degassed acetonitrile (2.0 mL)
Procedure:
-
In a sealed vial, prepare a solution of the 2-isoxazoline-3-carboxylate, the alkene, and the iridium photocatalyst in anhydrous and degassed acetonitrile.
-
Stir the reaction mixture and irradiate with a blue LED (e.g., 450 nm) at room temperature for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired azetidine product.
V. References
-
A practical and facile synthesis of azetidine derivatives for oral carbapenem, L-084 - PubMed. Available at: [Link]
-
Azetidine synthesis - Organic Chemistry Portal. Available at: [Link]
-
Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines - University of Birmingham. Available at: [Link]
-
azetidine - Organic Syntheses Procedure. Available at: [Link]
-
Development of an Optimized Process for the Preparation of 1-Benzylazetidin-3-ol: An Industrially Important Intermediate for Substituted Azetidine - ACS Publications. Available at: [Link]
-
Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences. Available at: [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. Available at: [Link]
-
PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta - Serve Content. Available at: [Link]
-
Synthesis of azetidines by aza Paternò–Büchi reactions - PMC - NIH. Available at: [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. Available at: [Link]
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - Frontiers. Available at: [Link]
-
Synthesis of Azetidines. Available at: [Link]
-
Azetidine Synthesis - ScienceDirect. Available at: [Link]
-
Methods for the synthesis of azetidines. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization - PubMed Central. Available at: [Link]
-
The synthesis of azetidines with intramolecular cyclization of homoallylamines. … - ResearchGate. Available at: [Link]
-
Effective route to azetidines from azetidin-2-ones with the use of hydroalanes as specific reducing agents | Journal of the American Chemical Society. Available at: [Link]
-
The synthesis of azetidines with intramolecular cyclization of... - ResearchGate. Available at: [Link]
-
Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles - ResearchGate. Available at: [Link]
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Azetidinone: Different methods of synthesis and its biological profile - Der Pharma Chemica. Available at: [Link]
-
Staudinger Synthesis - Organic Chemistry Portal. Available at: [Link]
-
Cationic Gold(I)-Catalyzed Intramolecular Cyclization of γ-Hydroxyalkynones into 3(2H)-Furanones - Organic Chemistry Portal. Available at: [Link]
-
Staudinger synthesis - Wikipedia. Available at: [Link]
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC - NIH. Available at: [Link]
-
Couty's azetidine synthesis - Wikipedia. Available at: [Link]
-
[2+2] cycloaddition reaction described by H. Staudinger of a ketene and an imine - ResearchGate. Available at: [Link]
-
The mechanism of the ketene-imine (staudinger) reaction in its centennial: still an unsolved problem? - PubMed. Available at: [Link]
-
Sequential Staudinger ketene–imine cycloaddition, RCM approach to polycyclic macrocyclic bisazetidinones - RSC Publishing. Available at: [Link]
-
Cationic gold(I)-catalyzed intramolecular cyclization of gamma-hydroxyalkynones into 3(2H)-furanones - PubMed. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-[2-(Boc-Amino)Ethyl]Azetidine Hydrochloride
As researchers and drug development professionals, our responsibility extends beyond discovery and synthesis to the safe and compliant management of the chemical reagents we handle. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 3-[2-(Boc-Amino)Ethyl]Azetidine Hydrochloride, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are built upon foundational principles of chemical safety and regulatory compliance.
Core Chemical Profile and Hazard Assessment
Before initiating any disposal procedure, a thorough understanding of the compound's chemical nature and associated hazards is paramount.
-
Azetidine Core: The four-membered azetidine ring is a strained heterocyclic structure. Unsubstituted azetidine is classified as a flammable liquid that can cause severe skin burns and eye damage.[1] While functionalization can alter its properties, the core reactivity warrants cautious handling.
-
Hydrochloride Salt: The presence of the hydrochloride salt renders this compound acidic. It will react with bases in a neutralization reaction and is corrosive. The Safety Data Sheet (SDS) for the closely related Azetidine Hydrochloride classifies it as a substance that causes skin and serious eye irritation.[2][3]
-
Boc (tert-Butyloxycarbonyl) Protecting Group: The Boc group is a cornerstone of modern organic synthesis, designed for its stability in basic and nucleophilic conditions but its lability under acidic conditions.[4][5] Strong acids, such as trifluoroacetic acid (TFA) or even excess hydrochloric acid, can cleave the Boc group, generating carbon dioxide gas and a reactive tert-butyl cation intermediate.[6][7][8][9] This inherent instability in acidic environments is a critical consideration for segregation and disposal.
Based on this profile, This compound must be treated as a hazardous chemical waste .[10][11] It should never be disposed of down the drain or in regular trash.[1][10][12]
Guiding Principle: Containment, Segregation, and Professional Disposal
The universally accepted procedure for disposing of laboratory chemicals like this is not neutralization or in-lab treatment, but rather systematic collection and transfer to a certified hazardous waste management facility.[2][13] This process is managed through your institution's Environmental Health and Safety (EHS) office.
Data Summary Table: Disposal Logistics
| Parameter | Guideline | Rationale |
| Waste Category | Hazardous Chemical Waste: Non-Halogenated Organic Acidic Solid | Proper classification ensures it is handled by qualified personnel and directed to the correct disposal facility. |
| Primary Hazards | Skin Irritant, Serious Eye Irritant, Corrosive.[2][3] | Dictates the required Personal Protective Equipment (PPE) and handling procedures. |
| Recommended Container | Original manufacturer's container or a clearly labeled, compatible High-Density Polyethylene (HDPE) container with a screw cap.[10][11][14] | Prevents leakage and reaction with the container material. Metal containers are unsuitable for acidic compounds.[13][14] |
| Required PPE | Nitrile gloves, chemical safety goggles, and a lab coat. | Ensures protection against skin and eye contact. |
| Incompatible Wastes | Strong Bases (e.g., NaOH, KOH), Strong Oxidizing Agents, Strong Acids (e.g., concentrated H₂SO₄, TFA). | Prevents violent neutralization, oxidation, or uncontrolled deprotection reactions.[3][14] |
Step-by-Step Disposal Protocol
This protocol should be executed within a designated fume hood.
-
Don Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing a lab coat, nitrile gloves, and chemical safety goggles.
-
Prepare the Hazardous Waste Container:
-
Transfer the Waste:
-
Carefully transfer the solid this compound waste into the prepared container.
-
If transferring a solution, use a funnel to avoid spills. Do not fill the container beyond 90% capacity to allow for expansion.[13]
-
-
Decontaminate and Dispose of Empty Containers:
-
According to EPA guidelines, containers that held acutely hazardous chemicals must be triple-rinsed with a suitable solvent (e.g., water or methanol for this compound) to be considered non-hazardous.[17]
-
Crucially, this rinsate must be collected and disposed of as hazardous waste. [17] Add the rinsate to a designated liquid hazardous waste container (e.g., "Non-Halogenated Organic Waste").
-
-
Complete the Waste Label:
-
Secure and Store the Container:
-
Tightly seal the cap on the waste container.[16]
-
Store the container in your laboratory's designated Satellite Accumulation Area (SAA).[14][15] This area must be at or near the point of generation and under the control of laboratory personnel.[14][15]
-
Ensure the container is segregated from incompatible materials, particularly bases.[11]
-
-
Arrange for Pickup:
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for 3-[2-(Boc-Amino)Ethyl]Azetidine HCl.
Accidental Spill Management
In the event of a spill, adhere to the following procedure:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Protect Yourself: Wear appropriate PPE, including gloves, goggles, and a lab coat. For large spills, respiratory protection may be necessary.[1]
-
Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or clay.[1][19][20] Do not use combustible materials like paper towels.
-
Collection: Carefully sweep or scoop the absorbent material and spilled chemical into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly. All cleanup materials must be placed in the hazardous waste container.[10][16]
-
Report: Report the incident to your laboratory supervisor and EHS office.
By adhering to this technically sound and procedurally rigorous guide, you contribute to a culture of safety and environmental stewardship, upholding the highest standards of our scientific community.
References
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
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Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Chemistry Lab Waste Disposal. Environmental Marketing Services. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
Safety Data Sheet: Azetidine. Chemos GmbH & Co.KG. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]
-
Frequent Questions About Managing Hazardous Waste at Academic Laboratories. US EPA. [Link]
-
Chemical Waste Disposal Guidelines. Emory University. [Link]
-
Regulation of Laboratory Waste. American Chemical Society. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Bases for BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering. [Link]
-
Laboratory chemical waste disposal guidelines. University of Otago. [Link]
-
BOC Protection and Deprotection. J&K Scientific LLC. [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis. ResearchGate. [Link]
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- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
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- 16. engineering.purdue.edu [engineering.purdue.edu]
- 17. rtong.people.ust.hk [rtong.people.ust.hk]
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A Senior Application Scientist's Guide to Personal Protective Equipment for 3-[2-(Boc-Amino)Ethyl]Azetidine Hydrochloride
This document provides essential safety protocols and procedural guidance for the handling of 3-[2-(Boc-Amino)Ethyl]Azetidine Hydrochloride (CAS No. 162696-31-3). As a substituted azetidine, this compound requires careful management due to the inherent reactivity of the azetidine ring and the irritant nature of its hydrochloride salt.[1][2] This guide is designed for researchers and drug development professionals to ensure a safe laboratory environment by detailing the necessary personal protective equipment (PPE), handling workflows, and emergency procedures.
Hazard Identification and Risk Assessment
Understanding the specific hazards associated with this compound is the foundation of a robust safety plan. The primary hazards are derived from its classification as an azetidine hydrochloride salt. The parent compound, azetidine, is known to be corrosive and flammable; while the hydrochloride salt form is a solid with different physical properties, the potential for skin, eye, and respiratory irritation remains significant.[2][3][4]
A summary of the identified hazards for the closely related Azetidine Hydrochloride is presented below.[2][5]
| Hazard Classification | GHS Hazard Statement | Key Precautionary Statements |
| Skin Irritation (Category 2) | H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing.[2][6] |
| P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2][6] | ||
| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation. | P280: Wear eye protection/face protection.[2][6] |
| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] | ||
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2] |
| P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7] |
The tert-butyloxycarbonyl (Boc) protecting group is generally stable but can be removed under acidic conditions.[8][9] This is a crucial consideration for waste disposal and avoiding inadvertent reactions with incompatible materials.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Area | Required PPE | Rationale and Specifications |
| Eyes & Face | Chemical Splash Goggles & Face Shield | Goggles provide a seal around the eyes to protect from dust and splashes. A face shield offers an additional layer of protection for the entire face, which is critical when handling amounts greater than a few milligrams.[10][11] |
| Hands | Chemical-Resistant Nitrile Gloves | Nitrile gloves offer protection against a wide range of chemicals. Always double-glove to prevent exposure in case of a tear. Gloves must be inspected before use and removed properly to avoid skin contact.[7] Consult the manufacturer's compatibility data for specific breakthrough times. |
| Body | Flame-Resistant Laboratory Coat | A lab coat protects skin and personal clothing from contamination. Ensure it is fully buttoned with sleeves rolled down. For larger quantities, a chemical-resistant apron or suit may be necessary.[10][12] |
| Respiratory | NIOSH-Approved Respirator (if applicable) | All handling of the solid compound must be performed within a certified chemical fume hood to control exposure to airborne particulates.[10][11] If a fume hood is not available or if aerosolization is significant, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[10] Note: Respirator use requires formal training and fit-testing.[10] |
| Feet | Closed-Toe Shoes | Footwear must fully cover the feet to protect against spills. Non-absorbent materials are preferable to leather or canvas.[11][12] |
Procedural Guidance: A Self-Validating Workflow
Adherence to a strict, logical workflow is the most effective way to ensure safety. The following diagrams illustrate the mandatory procedures for handling the compound and for the proper donning and doffing of PPE to prevent contamination.
Chemical Handling Workflow
This workflow minimizes exposure by structuring the handling process from preparation to disposal.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
